molecular formula C12H24N2O2 B1277555 Tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate CAS No. 473838-65-2

Tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate

Cat. No.: B1277555
CAS No.: 473838-65-2
M. Wt: 228.33 g/mol
InChI Key: MNJCZOJFFXXZKR-UHFFFAOYSA-N
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Description

Tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate is a useful research compound. Its molecular formula is C12H24N2O2 and its molecular weight is 228.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-7-6-9(13)12(4,5)8-14/h9H,6-8,13H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNJCZOJFFXXZKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCC1N)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80436323
Record name TERT-BUTYL 4-AMINO-3,3-DIMETHYLPIPERIDINE-1-CARBOXYLATE
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Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

473838-65-2
Record name TERT-BUTYL 4-AMINO-3,3-DIMETHYLPIPERIDINE-1-CARBOXYLATE
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate
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Foundational & Exploratory

A Senior Application Scientist's Guide to Tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate, a key heterocyclic building block in modern medicinal chemistry. We will explore its chemical identity, including its definitive CAS number, and present its core physicochemical properties. The narrative will detail a validated synthesis protocol, explaining the causal relationships behind the procedural steps. Furthermore, this guide will illuminate the compound's strategic importance in drug discovery by examining its application as a crucial intermediate in the development of complex pharmaceutical agents. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights.

Chemical Identity and Physicochemical Properties

This compound is a substituted piperidine derivative featuring a gem-dimethyl group at the 3-position and a Boc-protected amine at the 1-position. This structural arrangement makes it a valuable and versatile scaffold in organic synthesis. While multiple CAS numbers may be encountered depending on stereochemistry, the most commonly referenced CAS number for the racemic mixture is 473838-65-2 [1][2]. Chiral versions, such as the (S)-enantiomer and (R)-enantiomer, have distinct CAS numbers, 1357600-60-2 and 1357600-61-3, respectively[3][4][5].

The presence of the tert-butoxycarbonyl (Boc) group serves a critical protective function. It deactivates the piperidine nitrogen, preventing its participation in undesired side reactions, thereby allowing for selective functionalization at the 4-amino position. The gem-dimethyl group at the adjacent position introduces conformational rigidity and steric bulk, which can be leveraged by medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of a final drug candidate.

Table 1: Core Physicochemical Properties

PropertyValueSource(s)
CAS Number 473838-65-2 (racemate)[1][2]
Molecular Formula C₁₂H₂₄N₂O₂[1][2][3][4]
Molecular Weight 228.33 g/mol [1][3][4]
IUPAC Name This compound[2]
Purity Typically ≥97%[2][3]
Synthesis and Mechanistic Rationale

The synthesis of piperidine derivatives is a cornerstone of pharmaceutical chemistry. While numerous synthetic routes exist for related compounds, a common strategy involves the construction of the piperidine ring followed by functional group manipulation. For Boc-protected amino-piperidines, a prevalent method is the protection of a commercially available aminopiperidine. Another robust approach involves a multi-step synthesis starting from a suitable precursor, such as a piperidone.

Below is a representative, conceptual workflow for synthesizing a Boc-protected aminopiperidine, illustrating the core principles. The synthesis of the specific 3,3-dimethyl substituted target follows a more complex, multi-step pathway often starting from different precursors but adhering to similar principles of protection, reduction, and functionalization.

2.1. Conceptual Synthesis Workflow

This diagram illustrates a generalized pathway for producing a Boc-protected aminopiperidine from a piperidone precursor, a common strategy in heterocyclic chemistry.

G A 4-Piperidone Precursor B Reductive Amination A->B Step 1 C 4-Aminopiperidine Intermediate B->C D Boc Protection C->D Step 2 E Final Product: tert-butyl 4-aminopiperidine-1-carboxylate D->E R1 Reagents: Ammonia Source (e.g., NH4OAc) Reducing Agent (e.g., NaBH3CN) R1->B R2 Reagent: Di-tert-butyl dicarbonate (Boc)2O Base (e.g., Triethylamine) R2->D G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK (Janus Kinase) Receptor->JAK 2. Activation STAT STAT (Inactive) JAK->STAT 3. Phosphorylation pSTAT p-STAT (Active Dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus 4. Dimerization & Translocation Gene Gene Transcription (Inflammation) Nucleus->Gene Inhibitor JAK Inhibitor (Synthesized from Piperidine Scaffold) Inhibitor->JAK BLOCKS

Caption: Role of a JAK inhibitor in blocking the JAK-STAT signaling pathway.

A drug molecule synthesized using the this compound scaffold can be designed to fit into the ATP-binding pocket of the JAK enzyme. This competitive inhibition prevents the phosphorylation and subsequent activation of STAT proteins, thereby blocking the downstream signaling cascade that leads to inflammation. The specific stereochemistry and conformation imparted by the 3,3-dimethylpiperidine core are essential for achieving high potency and selectivity for the target kinase.

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for pharmaceutical innovation.[6] Its well-defined structure, featuring a protected nitrogen and a conformationally restricted ring, provides an ideal starting point for the synthesis of complex and highly specific therapeutic agents. The robust and scalable synthesis protocols, coupled with its versatile reactivity, ensure its continued and widespread application in the demanding field of drug discovery. This guide has provided a comprehensive overview, from fundamental properties to strategic applications, underscoring the compound's significance to the scientific community.

References
  • ABL Technology. This compound. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Tert-butyl 4-aminopiperidine-1-carboxylate Hydrochloride in Modern Drug Discovery. [Link]

  • Organic Syntheses. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. [Link]

  • Molbase. This compound. [Link]

  • Pharmaffiliates. tert-Butyl (R)-3-aminopiperidine-1-carboxylate. [Link]

  • ResearchGate. Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. [Link]

  • Connect Journals. Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. [Link]

  • CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]

  • PubChem. 4-(N-Boc-amino)piperidine. [Link]

  • Google Patents. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
  • Google Patents. CN107805218B - Method for preparing 4-Boc-aminopiperidine.
  • National Institutes of Health (NIH). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

Sources

physical and chemical properties of Tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate

Audience: Researchers, Scientists, and Drug Development Professionals From the Desk of the Senior Application Scientist

Introduction: A Scaffold of Strategic Importance

In the landscape of modern medicinal chemistry, the rational design of drug candidates hinges on the availability of versatile, well-characterized building blocks. This compound is one such cornerstone molecule. Its structure, featuring a conformationally restricted piperidine ring with an orthogonally protected diamine, presents a unique and powerful scaffold for interrogating biological targets. The gem-dimethyl group at the 3-position introduces significant steric hindrance, which can be strategically employed to dictate vectoral growth of the molecule, improve metabolic stability, and enhance selectivity for the target protein. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and safe handling, grounded in practical, field-proven insights.

Part 1: Core Physicochemical Characteristics

Understanding the fundamental physical and chemical properties of a building block is paramount for its effective use in synthesis and process development.

Chemical Structure and Properties:

The molecule's molecular formula is C₁₂H₂₄N₂O₂ with a molecular weight of 228.33 g/mol .[1] The structure is characterized by a piperidine ring with a primary amine at the 4-position and a tert-butoxycarbonyl (Boc) protected amine at the 1-position. The key feature is the gem-dimethyl substitution at the 3-position, adjacent to the primary amine.

PropertyValueSource(s)
Molecular Formula C₁₂H₂₄N₂O₂[1]
Molecular Weight 228.33 g/mol [1]
CAS Number 1357600-60-2 ((S)-enantiomer)[1]
1357600-61-3 ((R)-enantiomer)[2][3]
Appearance White to off-white solid
Solubility Soluble in methanol, chloroform, and other common organic solvents.
Storage Store at 2-8°C, protected from light and moisture.[1]

Table 1. Physicochemical Data

Part 2: Synthesis, Purification, and Spectroscopic Identity

A robust and scalable synthetic route is essential for the utility of any chemical building block. The most common and logical approach begins with the corresponding ketone.

Synthetic Workflow: Reductive Amination

The primary amine at the C4 position is typically installed via reductive amination of the precursor ketone, tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate. This choice is driven by the high efficiency and functional group tolerance of this reaction.

Sources

Tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure of Tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate

Abstract

This compound is a pivotal synthetic building block in modern medicinal chemistry. Its unique molecular architecture, characterized by a conformationally restricted piperidine core, offers researchers a valuable scaffold for the design of novel therapeutics. The strategic placement of a gem-dimethyl group at the C3 position introduces significant steric hindrance and reduces the conformational flexibility of the piperidine ring, a feature that is highly desirable for probing structure-activity relationships (SAR) and optimizing ligand-receptor interactions. This technical guide provides a comprehensive analysis of the compound's molecular structure, including a discussion of the conformational implications of its substituents. Furthermore, it details a robust synthetic protocol for its preparation via reductive amination, outlines key spectroscopic data for its characterization, and explores its applications in drug discovery and development.

Introduction: The Piperidine Scaffold in Modern Drug Discovery

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a privileged scaffold in pharmaceutical sciences, appearing in the structures of numerous approved drugs across a wide range of therapeutic areas, including antipsychotics, antidepressants, and antihistamines.[1] Its prevalence is due to its ability to adopt a stable chair-like conformation, allowing for the precise spatial orientation of functional groups, and its basic nitrogen atom, which is often protonated at physiological pH, facilitating critical interactions with biological targets.

The functionalization of the piperidine core allows for extensive chemical diversification. This compound (also known as 1-Boc-4-amino-3,3-dimethylpiperidine) is a particularly noteworthy derivative.[][3] It provides a primary amino group for further chemical elaboration while incorporating a gem-dimethyl substitution pattern that confers distinct conformational properties.[1] This guide serves as a technical resource for researchers, offering detailed insights into the structural nuances, synthesis, and characterization of this important synthetic intermediate.

Molecular Structure and Conformational Analysis

The chemical identity and properties of the title compound are dictated by the interplay of its constituent parts. A systematic breakdown of its structure reveals the rationale behind its utility in drug design.

Core Structure and Key Properties

The IUPAC name, this compound, precisely describes its molecular features:

  • Piperidine: The foundational six-membered heterocyclic ring.

  • 1-carboxylate: The nitrogen atom of the piperidine ring is part of a carbamate functional group.

  • tert-butyl: The ester component of the carbamate is a bulky tert-butyl group. This N-tert-butoxycarbonyl moiety is commonly referred to as a "Boc" protecting group.

  • 4-amino: A primary amine is attached to the C4 position of the ring.

  • 3,3-dimethyl: Two methyl groups are attached to the C3 position, creating a gem-dimethyl or quaternary center.

A summary of its key properties is provided below.

PropertyValueReference
CAS Number 473838-65-2[3][4]
Molecular Formula C₁₂H₂₄N₂O₂[][3][5]
Molecular Weight 228.33 g/mol [][4][5]
Synonyms 1-Boc-4-amino-3,3-dimethylpiperidine[][3]
Chirality The C4 atom is a stereocenter. The racemic mixture and individual (R) and (S) enantiomers are commercially available.[1][5][6]

graph "molecular_structure" {
layout=neato;
node [shape=plaintext, fontname="Arial"];
edge [fontname="Arial"];

// Define nodes for atoms with positions N1 [label="N", pos="0,1.2!"]; C2 [label="C", pos="-1.2,0.6!"]; C3 [label="C", pos="-1.2,-0.6!"]; C4 [label="C", pos="0,-1.2!"]; C5 [label="C", pos="1.2,-0.6!"]; C6 [label="C", pos="1.2,0.6!"];

// Substituents Boc [label="Boc", pos="-0.5,2.2!", fontsize=12, fontcolor="#EA4335"]; Me1 [label="CH₃", pos="-2.4, -0.9!"]; Me2 [label="CH₃", pos="-0.7, -1.5!"]; // Adjusted for clarity NH2 [label="NH₂", pos="0,-2.2!"];

// Draw bonds N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1;

// Substituent bonds N1 -- Boc [style=dashed]; C3 -- Me1; C3 -- Me2; C4 -- NH2;

// Add implicit hydrogens for clarity on ring H2a [label="H₂", pos="-1.7, 0.9!", fontsize=10]; H4a [label="H", pos="0.5, -1.5!", fontsize=10]; H5a [label="H₂", pos="1.7, -0.9!", fontsize=10]; H6a [label="H₂", pos="1.7, 0.9!", fontsize=10]; }

Caption: 2D structure of this compound.

The Conformational Impact of the Gem-Dimethyl Group

The most significant structural feature of this molecule is the gem-dimethyl group at the C3 position. In an unsubstituted piperidine ring, a "ring flip" between two chair conformations can occur. However, the presence of the bulky methyl groups at C3 severely restricts this flexibility. This "conformational locking" is a powerful tool in medicinal chemistry, as it reduces the entropic penalty upon binding to a biological target. The gem-dimethyl substitution creates a sterically demanding environment that can influence the orientation of adjacent functional groups and their interactions with a receptor binding pocket.[1]

The N-Boc Protecting Group

The tert-butoxycarbonyl (Boc) group serves two primary functions:

  • Protection: It deactivates the piperidine nitrogen, preventing it from acting as a nucleophile or base in subsequent reaction steps. This allows for selective chemistry to be performed on the 4-amino group.

  • Steric Influence: As a bulky group, the Boc substituent further influences the conformational equilibrium of the ring and adds to the overall lipophilicity of the molecule.

Synthesis and Purification

A reliable and scalable synthesis is crucial for the utility of any building block. The most logical and common approach to synthesizing this compound is through the reductive amination of its corresponding ketone precursor, tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate.[7]

Retrosynthetic Analysis and Workflow

The synthesis can be envisioned by disconnecting the C-N bond of the 4-amino group, revealing the precursor ketone and an ammonia source. This transformation is achieved via reductive amination.

synthesis_workflow precursor tert-Butyl 3,3-dimethyl-4-oxopiperidine- 1-carboxylate reaction Reductive Amination precursor->reaction reagents Ammonium Acetate Sodium Triacetoxyborohydride (Reducing Agent) reagents->reaction product tert-Butyl 4-amino-3,3-dimethylpiperidine- 1-carboxylate reaction->product

Caption: Synthetic workflow via reductive amination.

Experimental Protocol: Reductive Amination

This protocol is a self-validating system, where successful synthesis is confirmed by the characterization data outlined in the next section.

Materials:

  • tert-Butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate (1.0 eq)

  • Ammonium acetate (10 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask charged with tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate (1.0 eq) and ammonium acetate (10 eq), add the solvent (DCM or DCE).

  • Stir the resulting suspension at room temperature for 30-60 minutes to facilitate the formation of the intermediate imine.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reductive aminations as it does not readily reduce the precursor ketone but efficiently reduces the intermediate iminium ion.

  • Stir the reaction at room temperature for 12-24 hours, monitoring its progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography on silica gel to yield the title compound.

Spectroscopic Characterization

Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques. The following data are representative of what is expected for this compound.

Data Summary
TechniqueParameterExpected Value
¹H NMR Chemical Shift (δ)~1.45 (s, 9H, Boc), ~0.9-1.1 (two s, 6H, gem-Me₂), ~1.5-3.8 (m, piperidine ring protons), ~1.2-1.6 (br s, 2H, NH₂)
¹³C NMR Chemical Shift (δ)~28.4 (Boc CH₃), ~30-35 (gem-Me₂), ~35-55 (piperidine CH, CH₂), ~79.5 (Boc C), ~155.0 (C=O)
FTIR Wavenumber (cm⁻¹)~3300-3400 (N-H stretch), ~2950 (C-H stretch), ~1680 (C=O stretch, carbamate)
MS (ESI+) m/z229.2 [M+H]⁺
Spectral Interpretation
  • ¹H NMR: The most diagnostic signal is the large singlet at ~1.45 ppm, integrating to 9 protons, which is characteristic of the tert-butyl group.[8][9] The two methyl groups of the gem-dimethyl moiety are expected to appear as two distinct singlets due to their diastereotopic nature. The remaining piperidine protons will appear as a series of complex multiplets. The NH₂ protons often appear as a broad singlet that can exchange with D₂O.

  • ¹³C NMR: The spectrum should show the expected number of carbon signals. Key signals include the quaternary carbon of the Boc group (~79.5 ppm) and the carbamate carbonyl carbon (~155.0 ppm).

  • FTIR: The presence of the primary amine is confirmed by the N-H stretching vibrations in the 3300-3400 cm⁻¹ region. The strong absorption around 1680 cm⁻¹ is characteristic of the carbamate C=O stretch.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive mode will readily protonate the molecule, resulting in a molecular ion peak [M+H]⁺ at m/z 229.2, confirming the molecular weight.

Applications in Drug Discovery

The title compound is not an active pharmaceutical ingredient itself but rather a high-value building block for creating more complex molecules.[10]

Its utility stems from:

  • Conformational Constraint: As discussed, the gem-dimethyl group provides a rigid scaffold. This allows medicinal chemists to reduce the number of low-energy conformations a drug candidate can adopt, which can lead to improved potency and selectivity.[1]

  • Vectorial Exit Point: The 4-amino group provides a well-defined point for chemical diversification. It can be acylated, alkylated, or used in reductive aminations to append other fragments and build out the final molecule.

  • SAR Exploration: By comparing a series of compounds with and without the gem-dimethyl group, researchers can directly probe the importance of conformational restriction in a specific region of the molecule for biological activity.

application_logic A Building Block (tert-butyl 4-amino- 3,3-dimethylpiperidine- 1-carboxylate) B Chemical Reaction (e.g., Acylation, Alkylation) A->B D Library of Novel Compounds B->D C Diverse Functional Groups (R-groups) C->B E Screening & SAR Studies D->E F Lead Compound Optimization E->F

Caption: Role as a building block in drug discovery workflow.

Conclusion

This compound is a sophisticated chemical tool whose value lies in its precise molecular architecture. The combination of a reactive amino functional group, a stable Boc-protecting group, and a conformationally-locking gem-dimethyl substituent makes it an indispensable building block for the synthesis of complex and potent pharmaceutical agents. A thorough understanding of its structural properties, as detailed in this guide, is essential for its effective application in the rational design of next-generation therapeutics.

References

  • PubChem. tert-Butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate. Available at: [Link]

  • Organic Syntheses. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Available at: [Link]

  • Angene. (R)-4-Amino-3,3-dimethyl-piperidine-1-carboxylic acid tert-butyl ester. Available at: [Link]

Sources

Spectroscopic Data Analysis of Tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for Tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate, a key building block in modern drug discovery. This document is intended for researchers, scientists, and drug development professionals who rely on robust analytical techniques for structural elucidation and quality control. Herein, we delve into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—to provide a detailed understanding of the molecule's structural features.

Introduction

This compound is a disubstituted piperidine derivative featuring a bulky tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen and an amino group at the C4 position. The gem-dimethyl substitution at the C3 position introduces significant steric hindrance, influencing the conformational dynamics of the piperidine ring. Accurate and unambiguous characterization of this molecule is paramount for its successful application in multi-step syntheses. This guide will walk through the expected spectroscopic data, explaining the rationale behind the spectral assignments and providing a framework for the analysis of similar compounds.

Molecular Structure and Key Features

The structure of this compound presents several key features that are readily identifiable by spectroscopic methods. The presence of the Boc group, the primary amine, the gem-dimethyl groups, and the piperidine ring protons all give rise to characteristic signals.

G cluster_nmr NMR Spectroscopy Workflow Sample_Prep Sample Preparation (5-10 mg in deuterated solvent) H1_Acquisition ¹H NMR Acquisition (400 MHz) Sample_Prep->H1_Acquisition C13_Acquisition ¹³C NMR Acquisition (100 MHz) Sample_Prep->C13_Acquisition Data_Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) H1_Acquisition->Data_Processing C13_Acquisition->Data_Processing Spectral_Analysis Spectral Analysis (Chemical Shift, Integration, Multiplicity) Data_Processing->Spectral_Analysis Structure_Confirmation Structure Confirmation Spectral_Analysis->Structure_Confirmation

Figure 2: A typical workflow for NMR-based structural elucidation.

II. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like liquid chromatography (LC-MS).

  • Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which will likely produce the protonated molecular ion [M+H]⁺.

  • Mass Analysis: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended to obtain an accurate mass measurement.

Mass Spectrum Data and Interpretation
m/z ValueIonRationale
229.1965[M+H]⁺The protonated molecular ion. The calculated exact mass for C₁₂H₂₅N₂O₂⁺ is 229.1965.
173.1339[M+H - C₄H₈]⁺Loss of isobutylene from the tert-butyl group is a common fragmentation pathway for Boc-protected amines.
129.1386[M+H - Boc]⁺Loss of the entire Boc group.

Authoritative Grounding: The molecular formula of this compound is C₁₂H₂₄N₂O₂ with a molecular weight of 228.33 g/mol . [1][2]The observation of the protonated molecule at m/z 229.1965 in high-resolution mass spectrometry would strongly support the identity of the compound.

G cluster_ms Mass Spectrometry Fragmentation M_H [M+H]⁺ (m/z 229) M_H_isobutylene [M+H - C₄H₈]⁺ (m/z 173) M_H->M_H_isobutylene - C₄H₈ M_H_Boc [M+H - Boc]⁺ (m/z 129) M_H->M_H_Boc - Boc group

Figure 3: Proposed fragmentation pathway in ESI-MS.

III. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: The spectrum can be acquired using a neat sample (if liquid) as a thin film on a salt plate (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory. If the sample is a solid, it can be prepared as a KBr pellet.

  • Data Acquisition: An FTIR spectrometer is used to acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

IR Spectrum Data and Interpretation
Wavenumber (cm⁻¹)VibrationFunctional GroupRationale
~3300-3400N-H stretchPrimary Amine (-NH₂)A characteristic broad absorption for the N-H stretching of the primary amine.
~2970-2850C-H stretchAlkanesC-H stretching vibrations of the piperidine ring, gem-dimethyl, and Boc groups.
~1680-1700C=O stretchCarbamate (-O-C=O)The strong carbonyl absorption of the Boc protecting group.
~1580-1650N-H bendPrimary Amine (-NH₂)The bending vibration of the primary amine.
~1365C-H bendtert-butylA characteristic bending vibration for the tert-butyl group.
~1160-1250C-N stretchAmine/CarbamateC-N stretching vibrations.

Expertise & Experience: The IR spectrum provides a rapid and effective way to confirm the presence of the key functional groups. The strong carbonyl stretch of the Boc group and the characteristic N-H stretches of the primary amine are particularly diagnostic.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and self-consistent picture of the structure of this compound. By combining the detailed connectivity information from NMR, the molecular weight confirmation from mass spectrometry, and the functional group identification from IR spectroscopy, researchers can confidently verify the identity and purity of this important synthetic intermediate. This analytical workflow serves as a robust model for the characterization of other complex small molecules in a drug discovery and development setting.

References

  • Supplementary Information for a research article. Macmillan Group - Princeton University. Available at: [Link]

  • This compound. Molbase. Available at: [Link]

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Introduction: Navigating the Chemistry and Safety of a Key Pharmaceutical Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of Tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate

This compound is a substituted piperidine derivative increasingly recognized for its role as a versatile building block in modern drug discovery.[1][2][3][4] Its unique structural scaffold is instrumental in the synthesis of more complex pharmaceutical compounds.[3] As with any novel chemical entity, a thorough understanding of its properties and associated handling requirements is paramount for ensuring laboratory safety and experimental integrity. This guide provides a comprehensive overview of the safety and handling protocols for this compound, grounded in established safety principles and data from analogous compounds. It is designed for researchers, chemists, and drug development professionals who will be working with this compound.

Compound Identification and Physicochemical Properties

A precise identification of the compound is the foundation of safe laboratory practice. The Boc-protected piperidine derivative is characterized by the following identifiers and properties.

PropertyValueSource(s)
IUPAC Name This compound[5]
Molecular Formula C₁₂H₂₄N₂O₂[5][6]
Molecular Weight 228.33 g/mol [6][7]
CAS Number 473838-65-2 (racemate)[5][8], 1357600-60-2 ((S)-enantiomer)[6][9], 1357600-61-3 ((R)-enantiomer)[7][10]
Appearance Varies; may be a light yellow waxy solid[3]
Purity Typically ≥97%[5][6]

Hazard Identification and Toxicological Assessment

While a comprehensive toxicological profile for this compound has not been thoroughly investigated, data from structurally related compounds and supplier safety data sheets (SDS) allow for a presumptive hazard assessment.[11] The primary hazards are associated with irritation and potential harm upon ingestion or inhalation.

GHS Hazard Classification (Presumptive based on related compounds):

Hazard ClassHazard StatementGHS PictogramPrecautionary Statements (Examples)
Acute Toxicity, Oral H302: Harmful if swallowedGHS07 (Exclamation Mark)P264, P270, P301+P317, P330, P501[12][13]
Skin Corrosion/Irritation H315: Causes skin irritationGHS07 (Exclamation Mark)P264, P280, P302+P352, P332+P317, P362+P364[12][13]
Serious Eye Damage/Irritation H319: Causes serious eye irritationGHS07 (Exclamation Mark)P280, P305+P351+P338, P337+P317[12][13]
Specific Target Organ Toxicity (Single Exposure) H335: May cause respiratory irritationGHS07 (Exclamation Mark)P261, P271, P304+P340, P403+P233, P405[12][13]

Disclaimer: This classification is based on data for similar chemical structures. The chemical, physical, and toxicological properties of this compound itself have not been fully investigated.[11] Always treat this compound with the caution required for a substance of unknown toxicity.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is critical. This begins with robust engineering controls and is supplemented by appropriate PPE.

Engineering Controls: The First Line of Defense

The primary objective is to minimize the potential for inhalation of dust or vapors and to prevent skin contact.

  • Chemical Fume Hood: All weighing and handling of the solid compound or its solutions should be conducted in a certified chemical fume hood. This ensures that any dust or aerosol is contained and exhausted safely.

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any fugitive emissions.[11]

  • Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[14]

Personal Protective Equipment (PPE): The Essential Barrier

The selection of PPE must be based on a thorough risk assessment of the procedures being performed.

  • Eye and Face Protection: Safety glasses with side-shields conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards are mandatory.[11][14] For operations with a higher risk of splashing, chemical safety goggles or a full-face shield should be used.

  • Skin Protection:

    • Gloves: Handle with chemically resistant gloves (e.g., nitrile) that have been inspected for integrity prior to use.[15] Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[11] Contaminated gloves must be disposed of in accordance with laboratory and local regulations.[11]

    • Lab Coat: A standard laboratory coat should be worn at all times. Ensure it is fully buttoned to protect underlying clothing and skin.

  • Respiratory Protection: For standard handling within a fume hood, respiratory protection is not typically required. However, in situations where a fume hood is not available or for spill cleanup, respiratory protection is necessary. A NIOSH (US) or CEN (EU) approved respirator with appropriate cartridges should be used.[11] For nuisance dust exposures, a type P95 (US) or P1 (EU) particle respirator may be sufficient.[11][15] For higher-level protection or when handling solutions, type OV/AG/P99 (US) or ABEK-P2 (EU) respirator cartridges are recommended.[11][15]

Safe Handling, Storage, and Disposal Protocols

Adherence to systematic protocols for handling, storage, and disposal is fundamental to laboratory safety and regulatory compliance.

Handling Workflow

The following workflow is designed to minimize exposure and ensure safe handling from receipt to use.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep1 Verify Compound Identity (CAS, Name) prep2 Review Safety Data Sheet (SDS) prep1->prep2 prep3 Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep2->prep3 prep4 Prepare Fume Hood Work Area prep3->prep4 handle1 Transfer Compound to Fume Hood prep4->handle1 Begin Work handle2 Weigh Required Amount (Avoid creating dust) handle1->handle2 handle3 Securely Cap Original Container handle2->handle3 handle4 Perform Chemical Reaction/ Solution Preparation handle3->handle4 clean3 Store Compound Appropriately handle3->clean3 Store Remainder clean1 Decontaminate Work Surface handle4->clean1 Procedure Complete clean2 Dispose of Contaminated Waste (Gloves, Weigh Boats) clean1->clean2 clean4 Wash Hands Thoroughly clean3->clean4 G cluster_inhalation Inhalation cluster_skin Skin Contact cluster_eye Eye Contact cluster_ingestion Ingestion start Exposure Event inhale1 Move person to fresh air. skin1 Wash off with soap and plenty of water. eye1 of water for at least 15 minutes. ingest1 Do NOT induce vomiting. inhale2 If not breathing, give artificial respiration. inhale3 Consult a physician. advice In all cases, show the Safety Data Sheet to the attending physician. skin2 Remove contaminated clothing. skin3 Consult a physician if irritation persists. eye2 Remove contact lenses, if present and easy to do. eye3 Consult a physician. ingest2 Rinse mouth with water. ingest3 Never give anything by mouth to an unconscious person. ingest4 Consult a physician.

Decision Tree for First Aid Response.
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. [11][15]* Specific Hazards: Hazardous decomposition products may include carbon monoxide, carbon dioxide, and nitrogen oxides (NOx). [14]* Protective Equipment: Firefighters must wear self-contained breathing apparatus for firefighting if necessary. [15]

Accidental Release Measures
  • Personal Precautions: Use personal protective equipment as outlined in Section 3. Avoid dust formation and breathing vapors, mist, or gas. Ensure adequate ventilation and evacuate personnel to safe areas. [11][15]* Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains. [11]* Containment and Cleanup: Pick up and arrange disposal without creating dust. Sweep up and shovel the material into suitable, closed containers for disposal. [11][15]

Conclusion

This compound is a valuable tool in pharmaceutical research. Its safe and effective use is contingent upon a robust understanding of its potential hazards and the consistent application of rigorous safety protocols. By integrating the engineering controls, personal protective equipment, and handling procedures detailed in this guide, researchers can confidently work with this compound while ensuring a safe and compliant laboratory environment. Always consult the most recent Safety Data Sheet from your supplier before use.

References

  • MSDS of (3S,4S)-4-aMino-3-methyl-piperidine-1-carboxylic acid tert-butyl ester. (n.d.). Google.
  • tert-Butyl (S)-4-amino-3,3-dimethylpiperidine-1-carboxylate. (n.d.). ChemScene.
  • MSDS of tert-butyl (4S)-4-amino-3,3-difluoropiperidine-1-carboxylate. (n.d.). Capot Chemical.
  • (S)-tert-Butyl 3-aminopiperidine-1-carboxylate Safety Data Sheets. (n.d.). Echemi.
  • SAFETY DATA SHEET - tert-Butyl 4-[4-(aminomethyl)benzyloxy]piperidine-1-carboxylate. (2023, September 5). Fisher Scientific.
  • The Role of Tert-butyl 4-aminopiperidine-1-carboxylate Hydrochloride in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • (R)-Tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate. (2023, August 15). Smolecule.
  • tert-Butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate. (n.d.). BLDpharm.
  • Safety Data Sheet - tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate. (2024, December 19). Fluorochem.
  • tert-Butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate. (n.d.). PubChem.
  • 1-Boc-4-amino-3,3-dimethylpiperidine. (n.d.). Advanced ChemBlocks.
  • SAFETY DATA SHEET - 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid. (2025, December 19). Fisher Scientific.
  • tert-Butyl (R)-3-aminopiperidine-1-carboxylate. (n.d.). Toronto Research Chemicals.
  • This compound. (n.d.). Molbase.
  • This compound. (n.d.). LabSolu.
  • (R)-4-Amino-3,3-dimethyl-piperidine-1-carboxylic acid tert-butyl ester. (n.d.). Apeiron.
  • Tert-butyl 3-amino-4-(2,3-dimethylphenyl)piperidine-1-carboxylate. (n.d.). EvitaChem.
  • (R)-4-Amino-3,3-dimethyl-piperidine-1-carboxylic acid tert-butyl ester. (n.d.). Synblock.
  • (S)-tert-Butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate. (2025, September 22). Chemsrc.

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Navigating the Synthesis and Supply of a Key Pharmaceutical Building Block: A Technical Guide to Tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate, a crucial building block in modern medicinal chemistry. We will delve into its commercial availability, key quality control parameters, and its significant role in the synthesis of complex pharmaceutical agents, particularly in the development of Janus kinase (JAK) inhibitors. This guide is designed to equip researchers and drug development professionals with the necessary information to effectively source, qualify, and utilize this important synthetic intermediate.

The Strategic Importance in Drug Discovery

This compound, and its chiral isomers, are highly valued intermediates in the pharmaceutical industry. The piperidine scaffold is a common motif in a vast array of bioactive molecules and approved drugs. The specific substitution pattern of this compound, featuring a protected amine on the piperidine nitrogen (Boc group), a primary amine at the 4-position, and gem-dimethyl groups at the 3-position, offers medicinal chemists a versatile platform for structural elaboration.

The gem-dimethyl group can provide steric hindrance, influencing the molecule's conformation and potentially enhancing its metabolic stability or selectivity for its biological target. The primary amine serves as a key handle for introducing a wide range of functional groups and for building out the molecular complexity required for potent and selective drug candidates. The Boc protecting group allows for selective reactions at the primary amine before deprotection and further functionalization of the piperidine nitrogen.

A significant application of this building block is in the synthesis of Janus kinase (JAK) inhibitors.[1][2][3] JAKs are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways, which are often dysregulated in inflammatory and autoimmune diseases. By incorporating the 4-amino-3,3-dimethylpiperidine moiety, medicinal chemists can fine-tune the pharmacokinetic and pharmacodynamic properties of these inhibitors.

Commercial Availability and Supplier Landscape

A number of reputable chemical suppliers offer this compound, primarily as the racemate (CAS No. 473838-65-2) and its (S)-enantiomer (CAS No. 1357600-60-2). The availability of both the racemic mixture and the enantiomerically pure forms provides researchers with the flexibility to conduct initial screening with the more accessible racemate and then move to the potentially more potent single enantiomer for lead optimization.

For your convenience, a summary of prominent suppliers is provided below:

SupplierCAS Number(s)PurityNotes
ChemScene 1357600-60-2 ((S)-enantiomer)≥97%Offers custom synthesis and commercial production services.[4]
Sigma-Aldrich 473838-65-2 (racemate)Not specified on main pageAvailable through their partnership with ChemScene.
Biosynth 473838-65-2 (racemate)Not specified on main pageA well-established supplier of reference standards and building blocks.[5]
Combi-Blocks 473838-65-2 (racemate)95%Provides a range of building blocks for combinatorial chemistry.[6]
LabSolu 473838-65-2 (racemate)97%Offers a variety of protein degrader building blocks.[7]

It is imperative for researchers to obtain a certificate of analysis (CoA) from the chosen supplier to verify the identity and purity of the compound before use.

Quality Control and Analytical Characterization: A Self-Validating System

Ensuring the quality of starting materials is a cornerstone of reproducible and reliable research. For this compound, a comprehensive analytical characterization should be performed to confirm its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Features:

  • A singlet integrating to 9 protons in the upfield region (around 1.4 ppm) corresponding to the tert-butyl group of the Boc protecting group.

  • Singlets for the two methyl groups at the 3-position.

  • A series of multiplets in the aliphatic region corresponding to the protons on the piperidine ring.

  • A broad singlet for the primary amine protons, which may be exchangeable with D₂O.

Expected ¹³C NMR Features:

  • A resonance around 80 ppm for the quaternary carbon of the Boc group.

  • A resonance around 28 ppm for the methyl carbons of the Boc group.

  • Resonances for the carbons of the piperidine ring.

  • A resonance for the quaternary carbon at the 3-position.

  • A resonance for the carbon bearing the amino group at the 4-position.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. For this compound (C₁₂H₂₄N₂O₂), the expected exact mass is approximately 228.1838 g/mol . Electrospray ionization (ESI) is a suitable technique, and the compound should be readily observable as the [M+H]⁺ ion at m/z 229.1916.

Chromatographic Purity (HPLC)

High-performance liquid chromatography (HPLC) is essential for determining the purity of the compound. A reversed-phase method using a C18 column with a mobile phase gradient of water and acetonitrile, both containing a small amount of a modifier like trifluoroacetic acid (TFA) or formic acid, is a common starting point. The purity is determined by the area percentage of the main peak in the chromatogram. A purity of ≥95% is generally acceptable for most research applications, with ≥98% being preferred for late-stage drug development.

Synthetic Approaches: Understanding the "How"

A generalized workflow for such a synthesis is depicted below:

G cluster_0 Synthesis Workflow Start 1. Starting Material (e.g., N-Boc-3,3-dimethyl-4-oxopiperidine) ReductiveAmination 2. Reductive Amination (e.g., with NH3 source and a reducing agent like NaBH(OAc)3) Start->ReductiveAmination Introduce Amino Group Purification 3. Purification (e.g., Column Chromatography) ReductiveAmination->Purification Isolate Product FinalProduct 4. Final Product Tert-butyl 4-amino-3,3-dimethyl- piperidine-1-carboxylate Purification->FinalProduct Characterize

Caption: A plausible synthetic workflow for this compound.

This reductive amination approach is a widely used and robust method for the synthesis of amines from ketones. The choice of the ammonia source (e.g., ammonium acetate, ammonia in methanol) and the reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride) would need to be optimized for this specific substrate.

Safety and Handling

As with any chemical reagent, proper safety precautions must be taken when handling this compound. While a specific Safety Data Sheet (SDS) for this compound is not widely available, information for structurally similar compounds suggests that it should be handled in a well-ventilated area, and personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust or vapors and contact with skin and eyes.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex pharmaceutical agents, particularly in the development of JAK inhibitors. Its commercial availability from a range of suppliers provides researchers with access to this important intermediate. By implementing rigorous quality control measures, including NMR, MS, and HPLC analysis, and by understanding the fundamental synthetic strategies, researchers can confidently incorporate this compound into their drug discovery programs. As the demand for novel and effective therapeutics continues to grow, the importance of well-characterized and readily available building blocks like this compound will undoubtedly increase.

References

  • Macmillan Group, Princeton University. SUPPLEMENTARY INFORMATION. [Link]

  • Organic Syntheses. [[ - 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester]. [Link]

  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

  • Molbase. 473838-65-2|this compound. [Link]

  • Organic Syntheses. SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. A USEFUL BUILDING BLOCK FOR THE PREPARATION OF 4-HYDROXYPIPECOLATE DERIVATIVES. [Link]

  • Supporting Information. [Link]

  • Indian Journal of Heterocyclic Chemistry. Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. [Link]

  • ResearchGate. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [Link]

  • Google Patents.
  • Chembuy. This compound. [Link]

  • Google Patents. EP3932919B1 - Jak inhibitor compound and use thereof.
  • Google Patents. US10059714B2 - Protein kinase B inhibitors.
  • Google Patents.
  • Open Research@CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]

  • Google Patents.

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An In-depth Technical Guide to the Synthesis of Tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate is a valuable saturated heterocyclic amine building block in medicinal chemistry and drug discovery. The piperidine scaffold is a common motif in a vast array of pharmaceuticals and biologically active compounds. The presence of a gem-dimethyl group at the 3-position introduces conformational rigidity and lipophilicity, which can be advantageous for modulating the pharmacokinetic and pharmacodynamic properties of lead compounds. The Boc-protected amine at the 1-position and the primary amine at the 4-position allow for orthogonal derivatization, making this a versatile intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of a practical and efficient synthetic route to this important compound, intended for researchers, scientists, and drug development professionals.

Retrosynthetic Analysis and Proposed Synthetic Strategy

A logical and efficient approach to the synthesis of this compound involves the reductive amination of a key ketone intermediate, tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate. This strategy is attractive due to the commercial availability of the starting ketone and the well-established reliability of reductive amination protocols.

The overall synthetic transformation can be visualized as follows:

Synthetic Workflow Ketone tert-Butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate Reductive_Amination Reductive Amination Ketone->Reductive_Amination Amine Ammonia Source (e.g., NH4OAc) Amine->Reductive_Amination Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3) Reducing_Agent->Reductive_Amination Final_Product This compound Reductive_Amination->Final_Product

Figure 1: Proposed synthetic workflow for the preparation of the target compound via reductive amination.

While this guide will focus on the reductive amination from the commercially available ketone, it is worth noting that the synthesis of the key intermediate, tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate, can be achieved through various methods, including the alkylation of N-Boc-4-piperidone.[1]

Detailed Experimental Protocol: Reductive Amination

This protocol is adapted from established procedures for the reductive amination of N-protected piperidones.[2][3]

Reagents and Materials
ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )Role
tert-Butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate324769-06-4C12H21NO3227.30Starting Material
Ammonium Acetate631-61-8C2H7NO277.08Ammonia Source
Sodium Triacetoxyborohydride (STAB)56553-60-7C6H10BNaO6211.94Reducing Agent
Dichloromethane (DCM), anhydrous75-09-2CH2Cl284.93Solvent
Saturated aqueous Sodium Bicarbonate (NaHCO3)144-55-8NaHCO384.01Quenching/Workup
Anhydrous Sodium Sulfate (Na2SO4)7757-82-6Na2SO4142.04Drying Agent
Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate (1.0 eq).

  • Addition of Ammonia Source: Add ammonium acetate (10.0 eq) to the flask.

  • Solvent Addition: Add anhydrous dichloromethane (DCM) to the flask to achieve a suitable concentration (e.g., 0.1-0.2 M). Stir the mixture at room temperature until the starting materials are dissolved.

  • Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. The addition should be controlled to manage any potential exotherm.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3). Continue stirring until gas evolution ceases.

  • Workup and Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (3 x volume). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexanes with triethylamine) to afford the pure this compound.

Mechanism of Reductive Amination

The reductive amination proceeds through a two-step, one-pot sequence:

  • Imine Formation: The ketone carbonyl group reacts with the ammonia source (in this case, ammonia generated in situ from ammonium acetate) to form an intermediate imine or enamine. This reaction is typically reversible and acid-catalyzed.

  • Reduction: The reducing agent, sodium triacetoxyborohydride, selectively reduces the formed iminium ion to the corresponding amine. STAB is a mild and selective reducing agent, which is particularly effective for reductive aminations as it does not readily reduce the starting ketone.[4]

Reductive Amination Mechanism cluster_0 Imine Formation cluster_1 Reduction Ketone Ketone Imine Imine Ketone->Imine + NH3 - H2O Ammonia Ammonia Amine_Product Amine Product Imine->Amine_Product Reduction STAB NaBH(OAc)3

Figure 2: Simplified mechanism of reductive amination.

Characterization

The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet at ~1.4 ppm), the gem-dimethyl groups, and the protons of the piperidine ring. The chemical shifts and coupling patterns of the piperidine protons will be indicative of the chair conformation of the ring.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl of the Boc group, the quaternary carbon of the tert-butyl group, the gem-dimethyl carbons, and the carbons of the piperidine ring.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent peak corresponding to the protonated molecule [M+H]⁺.

Safety Considerations

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves when handling chemicals.

  • Fume Hood: All manipulations should be performed in a well-ventilated fume hood.

  • Reagent Handling:

    • Sodium Triacetoxyborohydride (STAB): STAB is moisture-sensitive and can release flammable hydrogen gas upon contact with water. Handle in a dry environment.

    • Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

  • Quenching: The quenching of the reaction with aqueous bicarbonate should be done slowly and carefully, as it can be exothermic and produce gas.

References

  • Journal of the Chemical Society C: Organic. Alkylation of 4-piperidones; intermediates in the synthesis of reduced 2-pyrindin-6-ones. [Link]

  • MDPI. Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. [Link]

  • ResearchGate. Scheme 1. Procedure for the synthesis of the series of 4-amino-piperidine derivatives. [Link]

  • PrepChem.com. Synthesis of 4-amino-3-p-methoxyphenyl-1-methyl-piperidine. [Link]

  • PubMed Central. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. [Link]

  • PubChem. tert-Butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate. [Link]

  • DTIC. Fentanyl Synthesis Using N-BOC-4-Piperidinone. [Link]

  • PubMed Central. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. [Link]

  • Google Patents. CN103304472A - Method for synthesizing 1-BOC-3-piperidone.
  • PubMed. Piperidin-4-one: the potential pharmacophore. [Link]

  • PubMed Central. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. [Link]

  • PubMed. Reductive Amination in the Synthesis of Pharmaceuticals. [Link]

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A Technical Guide to the Role of tert-Butyl 4-Amino-3,3-dimethylpiperidine-1-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Saturated heterocyclic scaffolds are cornerstones of modern medicinal chemistry, with the piperidine ring being a particularly privileged motif found in numerous approved therapeutic agents.[1][2] This technical guide delves into the specific role and strategic advantages of a highly valuable, functionalized building block: tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate. We will explore the synthetic rationale, the profound impact of the gem-dimethyl group on molecular properties, and its application in drug discovery, supported by mechanistic insights and detailed experimental considerations. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced building blocks for the creation of novel therapeutics.

Introduction: The Strategic Value of Substituted Piperidines

The piperidine ring's prevalence in pharmaceuticals stems from its ability to confer favorable physicochemical properties such as improved solubility and metabolic stability, while also providing a three-dimensional scaffold to orient pharmacophoric features in precise spatial arrangements.[1][2] The introduction of substituents onto the piperidine core allows for fine-tuning of these properties. This compound is a pre-eminent example of a strategically designed building block, offering multiple points for synthetic elaboration and inherent structural features that address common challenges in drug design.

This guide will specifically focus on the unique contributions of its constituent parts:

  • The Piperidine Core: A proven scaffold for engaging a wide array of biological targets.

  • The 4-Amino Group: A versatile nucleophilic handle for building molecular complexity.

  • The gem-Dimethyl Group at C3: A critical structural element that imparts significant conformational and metabolic advantages.

  • The N-Boc Protecting Group: Enables controlled, regioselective chemistry.

Synthesis and Physicochemical Profile

The synthesis of this compound is a multi-step process that begins with commercially available starting materials. A common route involves the construction of the substituted piperidine ring, followed by functional group manipulations.

A representative synthetic workflow is outlined below. The process often starts from a precursor like tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate, which can be synthesized and then converted to the desired 4-amino product via reductive amination.

Illustrative Synthetic Workflow

G cluster_0 Synthesis Pathway Start 3,3-Dimethyl-4-oxopiperidine precursor Step1 Boc Protection of Piperidine Nitrogen Start->Step1 Intermediate1 tert-Butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate Step1->Intermediate1 Step2 Reductive Amination (e.g., NH4OAc, NaBH3CN) Intermediate1->Step2 Product This compound Step2->Product

Caption: Conformational restriction by the gem-dimethyl group.

Enhanced Metabolic Stability

A primary route of metabolism for many piperidine-containing drugs is oxidation at the carbon atoms adjacent (alpha) to the nitrogen atom or other susceptible positions on the ring. [1]The gem-dimethyl group acts as a "metabolic shield," sterically hindering the approach of metabolizing enzymes like Cytochrome P450s. [3]By blocking oxidation at the C3 position and potentially influencing the reactivity of adjacent positions, this substitution can significantly increase the half-life of a drug, leading to an improved pharmacokinetic profile. [4][3]

Applications in Drug Discovery: A Versatile Building Block

The combination of a reactive amino handle, a Boc-protected nitrogen for controlled synthesis, and the advantageous properties of the 3,3-dimethylpiperidine core makes this compound a highly sought-after intermediate. It serves as a versatile scaffold for constructing ligands for a variety of biological targets.

Role as a Scaffold in CNS Agents

Piperidine derivatives are well-represented in drugs targeting the Central Nervous System (CNS). The 3,3-dimethylpiperidine motif has been explored in the development of ligands for sigma receptors (σ1 and σ2), which are implicated in various neurological and psychiatric disorders. [5]The conformational constraint imposed by the gem-dimethyl group can be critical for achieving the specific geometry required for high-affinity and selective receptor binding. [5]

Utility in Kinase Inhibitor Design

In the design of kinase inhibitors, the piperidine ring can function as a solvent-exposed moiety to enhance solubility or as a core scaffold to project vectors into different pockets of the ATP-binding site. The 4-amino group is an ideal attachment point for building out these vectors, often via amide bond formation with a hinge-binding motif. The metabolic stability conferred by the gem-dimethyl group is particularly valuable in this class of drugs, which often requires sustained target engagement.

Synthetic Utility and Key Protocols

The primary synthetic utility of this compound lies in the reactivity of its primary amino group. This group readily participates in a variety of bond-forming reactions, most notably amide coupling.

Protocol: Standard Amide Bond Coupling

This protocol describes a general procedure for the coupling of a carboxylic acid to the 4-amino position of the piperidine scaffold using a common coupling reagent like HATU.

Materials:

  • This compound (1.0 eq)

  • Carboxylic acid of interest (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) (1.2 eq)

  • Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • To a solution of the carboxylic acid (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired amide.

G cluster_1 Amide Coupling Workflow Reactants Carboxylic Acid (R-COOH) + Piperidine Amine Activation Add Coupling Reagent (HATU) + Base (DIPEA) in DMF Reactants->Activation ActiveEster Formation of Activated O-Acyl(tetramethyl)isouronium ester Activation->ActiveEster NucleophilicAttack Nucleophilic Attack by Piperidine Amino Group ActiveEster->NucleophilicAttack Product Amide Product Formed (R-CO-NH-Piperidine) NucleophilicAttack->Product Workup Aqueous Workup & Purification Product->Workup

Caption: General workflow for HATU-mediated amide coupling.

Conclusion and Future Perspectives

This compound is more than a simple building block; it is an enabling tool in medicinal chemistry. The strategic incorporation of the gem-dimethyl group provides a reliable method for enhancing metabolic stability and controlling conformation, two critical parameters in modern drug design. [4][3]Its synthetic tractability, particularly through the versatile 4-amino handle, ensures its continued application in the synthesis of complex molecular architectures.

As drug discovery continues to move towards more complex and three-dimensional chemical space, the demand for sophisticated, pre-functionalized scaffolds like this will only increase. [6]Future applications will likely see this and related 3,3-disubstituted piperidines used in the development of covalent inhibitors, proteolysis-targeting chimeras (PROTACs), and other novel therapeutic modalities where precise spatial orientation and robust pharmacokinetic properties are paramount.

References

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The Strategic Advantage of Steric Confinement: A Technical Guide to tert-Butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Three-Dimensionality in Drug Design

In the landscape of modern medicinal chemistry, the pursuit of novel chemical entities with superior efficacy and safety profiles has led to an increased appreciation for three-dimensional molecular architecture. Saturated heterocyclic scaffolds are paramount in this endeavor, providing a rigid and defined orientation of functional groups in three-dimensional space, which is crucial for precise interactions with biological targets.[1][2] Among these, the piperidine ring is a privileged scaffold, present in a multitude of approved drugs. This guide focuses on a particularly valuable building block: tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate . The strategic incorporation of the gem-dimethyl group at the C3 position introduces a unique set of conformational constraints and steric properties that medicinal chemists can leverage to address key challenges in drug discovery, from enhancing potency and selectivity to improving metabolic stability.

This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals. It will provide a comprehensive overview of the synthesis, key chemical properties, and strategic applications of this versatile building block, underpinned by field-proven insights and detailed experimental protocols.

Physicochemical Properties and Structural Attributes

The utility of a building block in drug discovery is intrinsically linked to its physicochemical properties. The this compound scaffold presents a favorable profile for incorporation into drug candidates.

PropertyValueSource
Molecular Formula C₁₂H₂₄N₂O₂[3]
Molecular Weight 228.33 g/mol [3]
CAS Number 324769-06-4[4]
Topological Polar Surface Area (TPSA) 46.6 Ų[3]
Predicted logP 1.5[3]

The Boc-protecting group offers the advantage of straightforward deprotection under acidic conditions, allowing for subsequent functionalization of the piperidine nitrogen. The primary amino group at the C4 position serves as a key handle for a variety of chemical transformations, including amide bond formation, reductive amination, and the introduction of diverse substituents.

The "Gem-Dimethyl Effect": A Tool for Conformational Control

The defining feature of this building block is the gem-dimethyl substitution at the C3 position. This seemingly simple structural modification has profound implications for the conformational behavior of the piperidine ring, a phenomenon often referred to as the "Thorpe-Ingold effect" or more broadly, the "gem-dimethyl effect".[5]

The two methyl groups at the same carbon atom restrict the rotational freedom of adjacent bonds, effectively "locking" the piperidine ring into a more defined chair conformation.[6] This pre-organization of the scaffold can be highly advantageous in drug design for several reasons:

  • Entropy Reduction: By reducing the number of accessible conformations, the entropic penalty of binding to a biological target is minimized. This can lead to a significant increase in binding affinity and, consequently, higher potency.[5][7]

  • Enhanced Selectivity: A more rigid scaffold presents a more defined shape for interaction with a target's binding site. This can lead to improved selectivity for the desired target over off-targets, reducing the potential for side effects.

  • Metabolic Stability: The gem-dimethyl group can shield adjacent positions from metabolic enzymes, such as cytochrome P450s, thereby blocking potential sites of metabolism and improving the pharmacokinetic profile of a drug candidate.[2]

Caption: The gem-dimethyl effect restricts conformational flexibility, leading to enhanced potency and selectivity.

Synthesis of this compound: A Validated Protocol

The most common and efficient route to the title compound involves a two-step sequence starting from a commercially available precursor. This process includes the synthesis of the key intermediate, tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate, followed by reductive amination.

Step 1: Synthesis of tert-Butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate

This protocol outlines a reliable method for the synthesis of the ketone intermediate.[1][4]

Experimental Protocol:

  • Reaction Setup: To a solution of tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq) in an appropriate solvent such as THF or DMF, add a suitable base like sodium hydride (NaH) or lithium diisopropylamide (LDA) (2.2 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Methylation: While maintaining the temperature at 0 °C, add methyl iodide (2.2 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate.

IntermediateMolecular FormulaMolecular WeightTypical Yield
tert-Butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylateC₁₂H₂₁NO₃227.30 g/mol 75-85%

Spectroscopic Data for tert-Butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate:

  • ¹H NMR (CDCl₃, 400 MHz): δ 3.75 (s, 2H), 3.45 (t, J = 6.0 Hz, 2H), 2.45 (t, J = 6.0 Hz, 2H), 1.48 (s, 9H), 1.10 (s, 6H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 209.5, 154.8, 80.5, 53.2, 48.9, 41.2, 36.8, 28.4, 24.5.

  • MS (ESI): m/z 228.1 [M+H]⁺.

Step 2: Reductive Amination to this compound

This protocol details the conversion of the ketone to the desired primary amine.[8][9]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate (1.0 eq) and ammonium acetate (10 eq) in methanol.

  • Reduction: Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise to the stirred solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Add water to the residue and basify with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield this compound.

synthesis_workflow start tert-Butyl 4-oxopiperidine-1-carboxylate ketone tert-Butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate start->ketone 1. NaH, THF 2. MeI amine tert-Butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate ketone->amine NH4OAc, NaBH3CN Methanol

Caption: Synthetic workflow for this compound.

Spectroscopic Data for this compound:

  • ¹H NMR (CDCl₃, 400 MHz): δ 3.80-3.65 (m, 2H), 2.85 (t, J = 12.0 Hz, 1H), 2.65-2.50 (m, 2H), 1.70-1.55 (m, 2H), 1.45 (s, 9H), 1.25 (br s, 2H, NH₂), 0.95 (s, 3H), 0.90 (s, 3H).[10]

  • ¹³C NMR (CDCl₃, 101 MHz): δ 155.0, 80.0, 55.5, 49.5, 45.0, 38.0, 35.0, 28.5, 25.0, 22.0.[10]

  • MS (ESI): m/z 229.2 [M+H]⁺.

Applications in Drug Discovery: Case Studies

The unique structural features of this compound make it a valuable building block for the synthesis of a variety of therapeutic agents.

Janus Kinase (JAK) Inhibitors

The Janus kinases are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways. Dysregulation of JAK signaling is implicated in various autoimmune diseases and cancers.[11] The development of selective JAK inhibitors is therefore a major focus of pharmaceutical research. The 3,3-dimethylpiperidine scaffold has been successfully incorporated into potent and selective JAK inhibitors.[12][13] The rigidified conformation imparted by the gem-dimethyl group can enhance binding to the ATP-binding pocket of the kinase, leading to improved potency and selectivity.

jak_inhibitor_synthesis building_block tert-Butyl 4-amino-3,3-dimethyl- piperidine-1-carboxylate coupling Nucleophilic Substitution building_block->coupling heterocycle Electrophilic Heterocycle (e.g., pyrimidine) heterocycle->coupling jak_inhibitor JAK Inhibitor Core Structure coupling->jak_inhibitor

Caption: General scheme for the synthesis of JAK inhibitors using the title building block.

Spleen Tyrosine Kinase (Syk) Inhibitors

Spleen tyrosine kinase (Syk) is another non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells.[14] Inhibition of Syk is a promising therapeutic strategy for the treatment of autoimmune and inflammatory diseases, as well as certain types of cancer.[15][16][17] The 3,3-dimethylpiperidine moiety has been utilized in the design of potent and selective Syk inhibitors, where it often serves to orient key pharmacophoric groups for optimal interaction with the kinase active site.[14]

Central Nervous System (CNS) Agents

The physicochemical properties of the piperidine ring, including its basicity and lipophilicity, make it a valuable scaffold for CNS-penetrant drugs.[1][10] The conformational restriction provided by the gem-dimethyl group can be particularly advantageous in designing ligands for CNS targets such as G-protein coupled receptors (GPCRs) and ion channels, where a specific ligand conformation is often required for high-affinity binding.

Conclusion

This compound is a powerful and versatile building block for modern drug discovery. Its key structural feature, the gem-dimethyl group, provides a strategic advantage by enforcing a defined three-dimensional conformation. This "conformational locking" can lead to significant improvements in potency, selectivity, and metabolic stability of drug candidates. The straightforward and scalable synthesis of this building block, coupled with its versatile primary amine handle, makes it an attractive starting point for the development of novel therapeutics across a range of disease areas. As the demand for drugs with improved efficacy and safety profiles continues to grow, the strategic use of conformationally constrained building blocks like this compound will undoubtedly play an increasingly important role in the future of medicinal chemistry.

References

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Methodological & Application

The Versatile Building Block: Application Notes for Tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate in Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the gem-Dimethyl Piperidine Scaffold

In the landscape of modern medicinal chemistry, the piperidine scaffold remains a cornerstone of drug design, valued for its favorable physicochemical properties and its prevalence in a multitude of FDA-approved therapeutics.[1][2] The strategic introduction of a gem-dimethyl group at the 3-position of the piperidine ring, as seen in tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate, offers a distinct set of advantages for the discerning medicinal chemist. This substitution pattern provides steric hindrance that can influence the conformational flexibility of the molecule, potentially leading to enhanced binding affinity and selectivity for its biological target. Furthermore, the presence of the gem-dimethyl group can block sites of metabolism, thereby improving the pharmacokinetic profile of a drug candidate.

This valuable building block, with its Boc-protected secondary amine and a readily functionalizable primary amine, is primed for the synthesis of diverse and novel molecular architectures. This guide provides detailed protocols for two key transformations—amide bond formation and reductive amination—that unlock the synthetic potential of this versatile intermediate. These reactions serve as gateways to a wide array of complex molecules, including potent kinase inhibitors and modulators of G protein-coupled receptors (GPCRs), two of the most important target classes in contemporary drug discovery.[3][4]

Application Protocol 1: Amide Bond Formation for the Synthesis of Novel Scaffolds

Amide bond formation is a fundamental reaction in medicinal chemistry, enabling the linkage of molecular fragments to create complex and biologically active compounds.[5] The primary amine of this compound is a nucleophilic handle that can be readily acylated with a variety of carboxylic acids or their activated derivatives.

Expertise & Experience: Navigating the Nuances of Amide Coupling

The choice of coupling reagent is paramount to the success of an amide bond formation, particularly when dealing with sterically hindered or electronically challenging substrates. For a relatively unhindered primary amine such as that in our building block, a range of standard coupling reagents can be employed. Carbodiimide-based reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in the presence of an activating agent such as HOBt (hydroxybenzotriazole) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are excellent choices for promoting the reaction under mild conditions and minimizing side products.[6][7] The use of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is crucial to neutralize the acid formed during the reaction and to ensure the amine remains in its nucleophilic freebase form.

The following protocol provides a robust method for the coupling of a generic carboxylic acid to this compound, a foundational step in the synthesis of numerous biologically active molecules, including indole-2-carboxamides which have shown promise as anti-tubercular and anti-cancer agents.[6]

Experimental Protocol: Amide Coupling

Reaction Scheme:

G A This compound C Amide Product A->C B R-COOH B->C D EDC, HOBt, DIPEA, DMF D->C

Amide bond formation workflow.

Materials:

  • This compound

  • Carboxylic acid of interest (e.g., Indole-2-carboxylic acid)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • Hydroxybenzotriazole hydrate (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add EDC·HCl (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide product.

Quantitative Data Summary:

Reactant/ReagentMolar Equiv.Purpose
Carboxylic Acid1.0Acylating agent
This compound1.1Nucleophilic amine
EDC·HCl1.2Coupling reagent
HOBt1.2Activating agent/racemization suppressant
DIPEA3.0Non-nucleophilic base
DMF-Solvent

Application Protocol 2: Reductive Amination for the Synthesis of Secondary Amines

Reductive amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, providing access to secondary and tertiary amines.[8] This two-step, one-pot process involves the initial formation of an imine or iminium ion from the reaction of an amine with a carbonyl compound (an aldehyde or ketone), followed by in situ reduction to the corresponding amine.

Expertise & Experience: Key Considerations for Successful Reductive Amination

The choice of reducing agent is critical for a successful reductive amination. The ideal reagent should be mild enough to not reduce the starting carbonyl compound but reactive enough to reduce the intermediate imine or iminium ion. Sodium triacetoxyborohydride (STAB) is a widely used and highly effective reagent for this purpose due to its mildness and selectivity.[8] The reaction is typically carried out in a chlorinated solvent such as dichloromethane (DCM) or dichloroethane (DCE). The addition of a catalytic amount of acetic acid can accelerate the formation of the imine intermediate.

This protocol details the synthesis of a secondary amine via reductive amination of this compound with an aldehyde, a common pathway for the preparation of various bioactive molecules, including potential kinase inhibitors and GPCR modulators.[3][4]

Experimental Protocol: Reductive Amination

Reaction Scheme:

G A This compound C Secondary Amine Product A->C B R-CHO B->C D NaBH(OAc)3, AcOH (cat.), DCE D->C

Sources

Application Notes and Protocols: Tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate as a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the 3,3-Dimethylpiperidine Scaffold

In the landscape of modern medicinal chemistry, the piperidine ring stands as a quintessential privileged scaffold, embedded in the architecture of numerous approved therapeutic agents. Its prevalence stems from its ability to confer favorable physicochemical properties such as improved aqueous solubility and bioavailability, while providing a three-dimensional framework for precise spatial orientation of pharmacophoric elements. Within this important class of heterocycles, tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate emerges as a particularly valuable building block for drug discovery endeavors.

The gem-dimethyl substitution at the C3 position of the piperidine ring introduces a significant conformational constraint. This structural feature reduces the number of accessible low-energy conformations, thereby pre-organizing the molecule for optimal interaction with its biological target. This reduction in conformational flexibility can lead to a favorable entropic contribution to binding affinity. Furthermore, the 3,3-dimethyl substitution provides a lipophilic pocket and can shield adjacent functional groups from metabolic degradation, potentially enhancing the pharmacokinetic profile of drug candidates.[1]

The presence of a primary amino group at the C4 position offers a versatile handle for a wide array of chemical modifications, allowing for the exploration of structure-activity relationships (SAR). The Boc-protecting group on the piperidine nitrogen ensures chemoselectivity in synthetic transformations and can be readily removed under acidic conditions to enable further derivatization at the nitrogen atom. These attributes make this compound a highly sought-after intermediate for the construction of novel chemical entities targeting a diverse range of biological pathways.

Key Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₂H₂₄N₂O₂[2]
Molecular Weight 228.33 g/mol [2]
CAS Number 473838-65-2[2]
Appearance White to off-white solidCommercially available
Solubility Soluble in most organic solvents (DCM, DMF, DMSO)General chemical knowledge

Applications in Drug Discovery: Case Studies and Therapeutic Potential

The 3,3-dimethylpiperidine scaffold has been successfully employed in the development of potent and selective ligands for various biological targets. Its unique structural features make it particularly well-suited for targets where conformational rigidity and specific steric interactions are crucial for activity.

Sigma Receptor Ligands for CNS Disorders

The sigma receptors, classified into σ1 and σ2 subtypes, are implicated in a variety of central nervous system (CNS) disorders, including schizophrenia, depression, and neuropathic pain. The 3,3-dimethylpiperidine motif has been identified as a key structural element in the design of high-affinity and selective sigma receptor ligands. For instance, derivatives of 3,3-dimethyl-1-[3-(6-methoxynaphthalen-1-yl)propyl]piperidine have demonstrated high selectivity for the σ1 receptor over the σ2 receptor, highlighting the importance of the gem-dimethyl substitution in achieving receptor subtype selectivity.[3] The constrained nature of the 3,3-dimethylpiperidine ring likely plays a critical role in orienting the molecule within the binding pocket of the σ1 receptor.

Microsomal Prostaglandin E Synthase-1 (mPGES-1) Inhibitors for Inflammation and Pain

Microsomal prostaglandin E synthase-1 (mPGES-1) is a key enzyme in the inflammatory cascade, responsible for the production of prostaglandin E2 (PGE2), a potent mediator of inflammation and pain. The development of selective mPGES-1 inhibitors represents a promising therapeutic strategy for the treatment of inflammatory diseases with a potentially improved safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). Structure-activity relationship (SAR) studies have identified N-aryl piperidines with 3,3-dimethyl substitution as potent mPGES-1 inhibitors.[1] These compounds have demonstrated significant inhibition of PGE2 synthesis in human whole blood assays, underscoring the therapeutic potential of this scaffold in inflammatory conditions.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of the title scaffold and its subsequent derivatization, which are fundamental operations in drug discovery campaigns.

Protocol 1: Synthesis of this compound

The synthesis of the title compound can be achieved through a multi-step sequence starting from commercially available materials. The following is a representative, literature-informed synthetic route.

Workflow for the Synthesis of this compound

G start Commercially Available Starting Materials step1 Step 1: Synthesis of 3,3-dimethylpiperidine start->step1 step2 Step 2: Introduction of 4-amino functionality step1->step2 step3 Step 3: Boc-protection of the piperidine nitrogen step2->step3 end_product tert-butyl 4-amino-3,3-dimethyl- piperidine-1-carboxylate step3->end_product

Caption: Synthetic workflow for the target scaffold.

Step 1: Synthesis of 3,3-dimethylpiperidine

  • Reaction: Reductive amination of 2,2-dimethyl-4-cyanobutanal.

  • Procedure:

    • In a high-pressure reactor, charge 2,2-dimethyl-4-cyanobutanal (1.0 eq) and a suitable solvent such as methanol.

    • Add a source of ammonia, such as liquid ammonia (excess), and a hydrogenation catalyst (e.g., Raney Nickel or a supported palladium catalyst).

    • Pressurize the reactor with hydrogen gas (e.g., 50-100 bar) and heat to an appropriate temperature (e.g., 80-120 °C).

    • Maintain the reaction under these conditions with vigorous stirring until the consumption of hydrogen ceases, as monitored by a pressure drop.

    • Cool the reactor to room temperature, carefully vent the hydrogen gas, and filter the reaction mixture to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to afford crude 3,3-dimethylpiperidine, which can be purified by distillation.[4]

Step 2: Introduction of the 4-amino functionality

  • This transformation can be achieved through various methods, including the conversion of a 4-oxo intermediate. A plausible route involves the synthesis of N-benzyl-3,3-dimethyl-4-piperidone, followed by reductive amination.

Step 3: Boc-protection of the piperidine nitrogen

  • Reaction: Reaction of 4-amino-3,3-dimethylpiperidine with di-tert-butyl dicarbonate (Boc₂O).

  • Materials:

    • 4-amino-3,3-dimethylpiperidine (1.0 eq)

    • Di-tert-butyl dicarbonate (Boc₂O) (1.05 eq)

    • Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 eq)

    • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Procedure:

    • Dissolve 4-amino-3,3-dimethylpiperidine in anhydrous DCM.

    • Add triethylamine to the solution and cool to 0 °C in an ice bath.

    • Slowly add a solution of di-tert-butyl dicarbonate in DCM to the cooled mixture.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, wash the reaction mixture sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield this compound.[5]

Protocol 2: Amide Coupling with a Carboxylic Acid using HATU

The primary amino group of the title scaffold is a key functional handle for derivatization via amide bond formation. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent for this purpose, known for its rapid reaction times and suppression of side reactions.

Workflow for HATU-mediated Amide Coupling

G scaffold tert-butyl 4-amino-3,3-dimethyl- piperidine-1-carboxylate coupling Amide Coupling scaffold->coupling acid Carboxylic Acid (R-COOH) acid->coupling hatu HATU, DIPEA hatu->coupling product Amide Product coupling->product

Caption: General workflow for amide bond formation.

  • Materials:

    • This compound (1.0 eq)

    • Carboxylic acid of interest (1.1 eq)

    • HATU (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

    • Anhydrous N,N-dimethylformamide (DMF)

  • Procedure:

    • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid in anhydrous DMF.

    • Add HATU to the solution and stir for 5-10 minutes at room temperature for pre-activation.

    • Add DIPEA to the mixture and continue stirring for another 5 minutes.

    • Add a solution of this compound in a minimal amount of anhydrous DMF to the reaction mixture.

    • Stir the reaction at room temperature for 2-12 hours, monitoring its progress by TLC or LC-MS.

    • Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous lithium chloride solution, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Protocol 3: N-Alkylation of the Piperidine Nitrogen following Boc-Deprotection

Further diversification of the scaffold can be achieved by removing the Boc protecting group and subsequently alkylating the piperidine nitrogen.

Workflow for Boc-Deprotection and N-Alkylation

G start Boc-protected Amide Derivative deprotection Boc-Deprotection (e.g., TFA/DCM) start->deprotection intermediate Secondary Amine Intermediate deprotection->intermediate alkylation N-Alkylation (Alkyl halide, Base) intermediate->alkylation product N-Alkylated Product alkylation->product

Caption: Sequential Boc-deprotection and N-alkylation.

Part A: Boc-Deprotection

  • Materials:

    • Boc-protected piperidine derivative (1.0 eq)

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the Boc-protected piperidine derivative in DCM.

    • Add trifluoroacetic acid (typically 20-50% v/v in DCM) to the solution at 0 °C.

    • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure.

    • Co-evaporate with a suitable solvent like toluene to remove residual TFA.

    • The resulting TFA salt of the deprotected amine is often used directly in the next step without further purification.

Part B: N-Alkylation

  • Materials:

    • Deprotected piperidine derivative (TFA salt from Part A) (1.0 eq)

    • Alkyl halide (e.g., benzyl bromide, methyl iodide) (1.1 eq)

    • Potassium carbonate (K₂CO₃) or DIPEA (3.0 eq)

    • Anhydrous DMF or acetonitrile

  • Procedure:

    • Dissolve the crude TFA salt of the deprotected piperidine in anhydrous DMF.

    • Add potassium carbonate or DIPEA to the solution and stir for 15-30 minutes at room temperature.

    • Add the alkyl halide to the reaction mixture.

    • Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) until the reaction is complete as monitored by TLC or LC-MS.

    • Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to afford the N-alkylated piperidine derivative.

Conclusion

This compound represents a highly valuable and versatile scaffold in the field of drug discovery. Its inherent conformational rigidity, conferred by the gem-dimethyl substitution, offers a strategic advantage in designing potent and selective ligands. The readily accessible primary amino group and the Boc-protected nitrogen provide orthogonal handles for facile and diverse chemical modifications. The protocols outlined herein serve as a practical guide for the synthesis and derivatization of this important building block, enabling the exploration of novel chemical space and the development of next-generation therapeutics for a wide range of diseases.

References

  • Berardi, F., et al. (2009). 1-Cyclohexylpiperazine and 3,3-Dimethylpiperidine Derivatives as Sigma-1 (σ1) and Sigma-2 (σ2) Receptor Ligands: A Review. Central Nervous System Agents in Medicinal Chemistry, 9(3), 205-19. [Link]

  • Díaz, N., et al. (2005). SAR and biological evaluation of novel trans-3,4-dimethyl-4-arylpiperidine derivatives as opioid antagonists. Bioorganic & Medicinal Chemistry Letters, 15(17), 3844-8. [Link]

  • Khom, et al. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [Link]

  • Lowe, J. T., et al. (2014). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 19(6), 7574-7588. [Link]

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  • Sarkar, A., et al. (2011). 1-Alkyl-3-methylimidazolium Cation Based Ionic Liquids: A Simple and Efficient Catalyst for N-tert-Butyloxycarbonylation of Amines. The Journal of Organic Chemistry, 76(17), 7132-7140. [Link]

  • Singh, A. (2017). Procedure for N-alkylation of Piperidine? ResearchGate. [Link]

  • Smole, A., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(16), 4993. [Link]

  • Taylor, R. J. K., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. [Link]

  • Thomas, S. P., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23970-23975. [Link]

  • Wang, G., et al. (2011). Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. Journal of Chemical Engineering of Chinese Universities, 25(6), 1021-1025. [Link]

  • Xiang, J., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts, 5(01), e1-e12. [Link]

  • Zare, A., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 265, 116086. [Link]

  • Zhang, M., et al. (2001). Sar studies of piperidine-based analogues of cocaine. Part 3: oxadiazoles. Bioorganic & Medicinal Chemistry Letters, 11(16), 2079-83. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

Sources

Application Notes and Protocols: Tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide on the handling and reactivity of Tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate (CAS No: 473838-65-2), a valuable building block in modern medicinal chemistry and drug discovery.[1][2] Its unique structure, featuring a conformationally restricted piperidine ring due to the C3-gem-dimethyl substitution and an orthogonally protected secondary amine, makes it a strategic intermediate for introducing complex scaffolds into novel therapeutic agents. This guide details key reaction protocols, including amide bond formation and reductive amination, explaining the rationale behind procedural choices and offering insights for optimization. All protocols are designed for practical application by researchers, scientists, and drug development professionals.

Compound Profile and Strategic Importance

This compound is a bifunctional organic molecule. The primary amino group at the C4 position serves as a key nucleophilic handle for a variety of chemical transformations. The nitrogen of the piperidine ring is protected by a tert-butoxycarbonyl (Boc) group, which serves two primary functions: it deactivates the ring nitrogen towards many reactions, allowing for selective functionalization of the C4-amino group, and it can be readily removed under acidic conditions to enable subsequent modifications at the N1 position.

The most distinguishing feature is the gem-dimethyl group at the C3 position. This structural element imparts significant steric hindrance around the C4-amino group and locks the piperidine ring into a more defined chair conformation. In drug design, such conformational rigidity can be highly advantageous, as it reduces the entropic penalty upon binding to a biological target, potentially leading to enhanced potency and selectivity.

Table 1: Physicochemical Properties

PropertyValueReference
CAS Number 473838-65-2[3][4]
Molecular Formula C₁₂H₂₄N₂O₂[3][5]
Molecular Weight 228.33 g/mol [3][5]
Appearance Off-white to white solidN/A
Purity ≥97% (Typical)[5]
Solubility Soluble in DCM, MeOH, DMSON/A
Storage 4°C, protect from light[5]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, data from structurally related N-Boc protected aminopiperidines provides a strong basis for safe handling protocols.[6][7][8]

  • Hazard Statements: Assumed to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May cause respiratory irritation.[7][8]

  • Precautionary Measures:

    • Engineering Controls: Handle exclusively in a well-ventilated chemical fume hood.[9] Ensure that eyewash stations and safety showers are in close proximity.

    • Personal Protective Equipment (PPE):

      • Eye/Face Protection: Wear chemical safety goggles with side-shields conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.

      • Skin Protection: Handle with chemically resistant gloves (e.g., nitrile) inspected prior to use. Wear a lab coat.[6]

      • Respiratory Protection: Not typically required if handled properly in a fume hood. For nuisance exposures or spills, use a P95 (US) or P1 (EU) particle respirator.[6]

    • Handling: Avoid dust formation.[6] Do not eat, drink, or smoke when using this product.[7][9] Wash hands thoroughly after handling.[7][9]

  • First Aid:

    • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[6][7]

    • In Case of Skin Contact: Wash off with soap and plenty of water.[6]

    • In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes.[6][7]

    • If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.[6] In all cases of exposure, consult a physician.[6]

Core Application: Amide Bond Formation

The formation of an amide bond is one of the most frequently performed reactions in medicinal chemistry.[10] The primary amine of this compound can be readily acylated with carboxylic acids, acyl chlorides, or sulfonyl chlorides. Due to the steric hindrance from the adjacent gem-dimethyl group, robust coupling conditions are recommended for reactions with carboxylic acids.

Principle of the Reaction

Amide coupling with a carboxylic acid requires the activation of the carboxyl group to form a highly reactive intermediate. This intermediate is then susceptible to nucleophilic attack by the amine.[11] Reagents like carbodiimides (e.g., EDC) in combination with additives like HOBt can form an active ester.[10] However, for sterically hindered amines, aminium/uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are often superior as they generate a highly reactive acyl-iminium intermediate, leading to faster reaction rates and higher yields with minimal side reactions.[12]

Protocol 1: HATU-Mediated Amide Coupling

This protocol describes a general procedure for coupling a generic carboxylic acid (R-COOH) with the title compound.

Table 2: Reagents for HATU-Mediated Amide Coupling

ReagentM.W.EquivalentsAmount (for 1 mmol scale)Purpose
This compound228.331.0228 mgNucleophile
Carboxylic Acid (R-COOH)Variable1.1VariableElectrophile Precursor
HATU380.231.2456 mgCoupling Reagent
DIPEA (or Et₃N)129.242.5436 µLNon-nucleophilic Base
Anhydrous DMF--5 mLSolvent

Step-by-Step Methodology:

  • Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.1 eq) and anhydrous DMF (3 mL).

  • Activation: Add HATU (1.2 eq) and DIPEA (2.5 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes. This pre-activation step is crucial for forming the active ester.

  • Amine Addition: Dissolve this compound (1.0 eq) in anhydrous DMF (2 mL) and add it dropwise to the activated carboxylic acid mixture.

  • Reaction: Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Work-up: Pour the reaction mixture into a separatory funnel containing water (20 mL) and extract with ethyl acetate (3 x 20 mL). The use of brine in the washes can help break up emulsions.

  • Washing: Combine the organic layers and wash sequentially with 5% aqueous LiCl solution (to remove residual DMF), saturated aqueous NaHCO₃ (to remove unreacted acid and HATU byproducts), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Workflow and Rationale

Amide_Coupling_Workflow cluster_prep Preparation & Activation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Carboxylic Acid + HATU + DIPEA in Anhydrous DMF activation Stir 15-20 min @ RT (Formation of Active Ester) reagents->activation Pre-activation amine Add Piperidine Amine (Title Compound) activation->amine stir Stir 4-16h @ RT (Monitor by TLC/LC-MS) amine->stir quench Aqueous Work-up (EtOAc/Water Extraction) stir->quench purify Flash Chromatography quench->purify product Pure Amide Product purify->product

Caption: Workflow for HATU-mediated amide coupling.

Core Application: Reductive Amination

Reductive amination is a powerful method for forming C-N bonds, allowing for the N-alkylation of the primary amine with an aldehyde or ketone.[13] This two-step, one-pot process involves the initial formation of a Schiff base (or iminium ion), which is then reduced in situ by a mild hydride reagent.

Principle of the Reaction

The reaction between the primary amine and a carbonyl compound (aldehyde or ketone) forms an imine intermediate. This reaction is typically reversible and often acid-catalyzed. A key aspect of a successful one-pot reductive amination is the choice of reducing agent. The agent must be selective enough to reduce the iminium ion intermediate much faster than it reduces the starting carbonyl compound. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal choice for this transformation; it is mild, tolerant of slightly acidic conditions used to promote imine formation, and does not readily reduce aldehydes or ketones.[14]

Protocol 2: Reductive Amination with an Aldehyde

This protocol outlines a general procedure for reacting the title compound with a generic aldehyde (R-CHO).

Table 3: Reagents for Reductive Amination

ReagentM.W.EquivalentsAmount (for 1 mmol scale)Purpose
This compound228.331.0228 mgNucleophile
Aldehyde (R-CHO)Variable1.2VariableElectrophile
Sodium Triacetoxyborohydride (STAB)211.941.5318 mgReducing Agent
Acetic Acid (AcOH)60.05Catalytic~1-2 dropsCatalyst for Imine Formation
Anhydrous DCE or DCM--5 mLSolvent

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) and the aldehyde (1.2 eq) in anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM).

  • Imine Formation: Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq or 1-2 drops) to the mixture. Stir at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) to the mixture in portions over 5-10 minutes. Caution: Addition may cause some gas evolution. Ensure adequate ventilation.

  • Reaction: Stir the reaction at room temperature for 2-12 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting materials and the imine intermediate.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃ until gas evolution ceases.

  • Work-up: Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).

  • Washing: Combine the organic layers and wash with brine, then dry over anhydrous Na₂SO₄.

  • Concentration and Purification: Filter the solution and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography (silica gel, typically using a gradient of methanol in DCM or ethyl acetate in hexanes).

Workflow and Rationale

Reductive_Amination_Workflow cluster_prep Preparation & Imine Formation cluster_reaction Reduction cluster_workup Work-up & Purification reagents Piperidine Amine + Aldehyde + Catalytic AcOH in DCE imine Stir 30-60 min @ RT (Iminium Ion Formation) reagents->imine reductant Add NaBH(OAc)₃ (in portions) imine->reductant stir Stir 2-12h @ RT (Monitor by TLC/LC-MS) reductant->stir quench Quench with sat. NaHCO₃ & Aqueous Work-up stir->quench purify Flash Chromatography quench->purify product Pure Secondary Amine purify->product

Caption: Workflow for one-pot reductive amination.

Conclusion

This compound is a highly functional and synthetically attractive building block for drug discovery programs. The protocols detailed herein for amide coupling and reductive amination provide robust and reliable methods for its elaboration into more complex molecular architectures. The steric and conformational constraints imposed by the gem-dimethyl group are a key design element that can be leveraged by medicinal chemists to fine-tune the pharmacological properties of lead compounds. As with any synthetic procedure, optimization of reaction conditions may be necessary depending on the specific substrates employed.

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Application Notes & Protocols: Strategic Coupling Reactions with Tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of Tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate, a versatile and sterically defined building block crucial in modern medicinal chemistry. We move beyond simple procedural lists to explain the causal relationships behind protocol choices, focusing on the molecule's unique structural attributes: the reactive primary amine at the C4 position, the acid-labile Boc protecting group, and the conformationally-restricting gem-dimethyl group at C3. This document furnishes researchers, scientists, and drug development professionals with detailed, validated protocols for key transformations—amide bond formation and Buchwald-Hartwig amination—supported by mechanistic insights, comparative data, and troubleshooting strategies.

Introduction: A Privileged Scaffold in Drug Discovery

This compound is a highly valuable synthetic intermediate. Its piperidine core is a ubiquitous scaffold in pharmaceuticals, and the specific substitution pattern of this reagent offers several distinct advantages for molecular design.

  • Orthogonal Reactivity : The primary amine at the C4 position serves as a nucleophilic handle for a wide array of coupling reactions. Simultaneously, the piperidine nitrogen is protected by a tert-butyloxycarbonyl (Boc) group, which is stable under many coupling conditions but can be selectively removed later with acid.[1][2] This orthogonality is fundamental to multi-step synthetic strategies.

  • The gem-Dimethyl Effect : The dimethyl substitution at the C3 position is not merely a passive feature. This "gem-dimethyl effect" introduces steric bulk that can significantly influence the molecule's properties.[3][4] It restricts the conformational flexibility of the piperidine ring, which can lead to a more favorable entropic profile upon binding to a biological target.[3][5] Furthermore, it can block sites of metabolic attack, enhancing the pharmacokinetic profile of the final compound.[3]

This guide will focus on the two most prevalent and powerful applications of this building block: the formation of amide bonds and the palladium-catalyzed C-N cross-coupling to form N-aryl derivatives.

Core Application: Amide Bond Formation

The condensation of a carboxylic acid with the primary amine of this compound is one of its most fundamental and widely used transformations.[6] The reaction requires the activation of the carboxylic acid to overcome the energy barrier for amide bond formation.

Mechanistic Rationale: The Role of Coupling Reagents

Amide coupling is not a spontaneous reaction; it necessitates converting the carboxylic acid's hydroxyl group into a better leaving group. This is achieved using a "coupling reagent." Uronium/aminium salts like HATU are highly efficient because they rapidly form a reactive O-acylisourea intermediate, which is then readily attacked by the amine.

G cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack RCOOH R-COOH (Carboxylic Acid) ActiveEster Activated OAt Ester (Highly Reactive Intermediate) RCOOH->ActiveEster + HATU HATU HATU (Coupling Reagent) Base Base (e.g., DIPEA) Base->RCOOH Deprotonates Amide R-CO-NH-Piperidine (Final Amide Product) ActiveEster->Amide + Piperidine-NH2 Piperidine Piperidine-NH2 (Nucleophile) Piperidine->Amide Byproduct HOAt (Byproduct) Amide->Byproduct releases

Figure 1. General workflow for HATU-mediated amide bond formation.
Protocol: Standard Amide Coupling with HATU

This protocol describes a general procedure for coupling a generic carboxylic acid to this compound.

Materials:

  • This compound (1.0 equiv)

  • Carboxylic Acid (1.1 equiv)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

  • Preparation: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.1 equiv) and dissolve it in anhydrous DMF (approx. 0.1 M concentration).

  • Activation: Add HATU (1.2 equiv) to the solution. Stir for 1-2 minutes. Add DIPEA (3.0 equiv) and stir the mixture at room temperature. A color change may be observed. This is the pre-activation step.

  • Amine Addition: In a separate vial, dissolve this compound (1.0 equiv) in a small amount of anhydrous DMF. Add this solution dropwise to the activated carboxylic acid mixture.

  • Reaction: Allow the reaction to stir at room temperature for 2-16 hours. The progress can be monitored by TLC or LC-MS. The steric hindrance from the gem-dimethyl group may slow the reaction, so longer times are sometimes necessary.[7]

  • Work-up:

    • Quench the reaction by adding water.

    • Extract the aqueous layer with an organic solvent such as Ethyl Acetate (3x).

    • Combine the organic layers and wash with saturated aqueous LiCl or brine to remove residual DMF.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Data & Optimization: Choosing the Right Conditions

The choice of coupling reagent and base is critical for success, especially with sterically hindered substrates.[7][8] While many reagents can work, uronium/aminium salts are often preferred for their high efficiency and reduced side reactions.[9][10]

Coupling ReagentClassBaseTypical Yield RangeKey Considerations
HATU Uronium/AminiumDIPEA85-98%Highly efficient, fast reactions, low racemization. The gold standard for difficult couplings.[9][11]
HBTU Uronium/AminiumDIPEA80-95%Very effective, but slightly less reactive than HATU. A cost-effective alternative.[10]
EDC / HOBt CarbodiimideDIPEA / DMAP70-90%A classic method. Water-soluble byproducts are easily removed. Can be slower and may require additives like HOBt to suppress racemization and improve efficiency.[6][12]
PyBOP Phosphonium SaltDIPEA80-95%Excellent for hindered systems. The byproduct, HMPA, is carcinogenic, so handling requires care. Newer phosphonium reagents avoid this issue.[12]

Advanced Application: Buchwald-Hartwig Amination

For the synthesis of N-aryl piperidines, the Buchwald-Hartwig amination is the premier method.[13][14] This palladium-catalyzed cross-coupling reaction forms a C-N bond between the piperidine's primary amine and an aryl halide or triflate, a transformation that is difficult to achieve with classical methods.[15][16]

Mechanistic Overview: The Palladium Catalytic Cycle

The reaction proceeds through a catalytic cycle involving a palladium complex. The key steps are the oxidative addition of the aryl halide to a Pd(0) species, formation of a palladium-amido complex, and reductive elimination to yield the desired product and regenerate the Pd(0) catalyst. The choice of phosphine ligand is critical as it modulates the reactivity and stability of the palladium intermediates.[15][17]

G Pd0 L₂Pd(0) (Active Catalyst) OxAdd L₂Pd(II)(Ar)(X) Pd0->OxAdd Oxidative Addition Amido [L₂Pd(II)(Ar)(NHR)]⁺ OxAdd->Amido Ligand Exchange ProductComplex L₂Pd(0) • Ar-NHR Amido->ProductComplex Reductive Elimination HX_Base [Base-H]⁺X⁻ Amido->HX_Base ProductComplex->Pd0 Product Release Product Ar-NHR (Final Product) ProductComplex->Product ArX Ar-X (Aryl Halide) ArX->OxAdd Amine R-NH₂ (Piperidine) Amine->Amido Base Base (e.g., NaOtBu) Base->Amido

Figure 2. Simplified catalytic cycle for Buchwald-Hartwig amination.
Protocol: Palladium-Catalyzed N-Arylation

This protocol provides a robust starting point for the coupling of an aryl bromide with this compound.

Materials:

  • This compound (1.2 equiv)

  • Aryl Bromide (1.0 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • Inert Setup: To a flame-dried Schlenk flask or vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and NaOtBu (1.4 equiv).

  • Evacuate & Backfill: Seal the flask and evacuate and backfill with an inert gas (N₂ or Ar) three times. This is critical to remove oxygen, which can deactivate the catalyst.

  • Reagent Addition: Through the septum, add anhydrous toluene, followed by a solution of this compound (1.2 equiv) in anhydrous toluene.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction by LC-MS until the starting aryl bromide is consumed (typically 4-24 hours).

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute with an organic solvent like Ethyl Acetate and filter through a pad of Celite® to remove palladium residues.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Post-Coupling Strategy: Boc Group Removal

Following a successful coupling reaction, the Boc protecting group can be efficiently removed to liberate the piperidine nitrogen, allowing for further functionalization.

Mechanism of Acid-Catalyzed Deprotection

The Boc group is designed to be labile under acidic conditions.[1] Treatment with a strong acid like trifluoroacetic acid (TFA) protonates the carbonyl oxygen, leading to the collapse of the carbamate and formation of a stable tert-butyl cation, CO₂, and the free amine as an ammonium salt.[18][19]

G BocAmine Piperidine-N-Boc Protonated Protonated Intermediate BocAmine->Protonated + H⁺ TFA TFA (H⁺) FreeAmine Piperidine-NH₂⁺ (Ammonium Salt) Protonated->FreeAmine Collapse tBu_Cation t-Butyl Cation + CO₂ Protonated->tBu_Cation releases

Figure 3. Mechanism of acid-catalyzed Boc deprotection.
Protocol: Boc Deprotection

Materials:

  • Boc-protected piperidine substrate (1.0 equiv)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Dissolution: Dissolve the Boc-protected substrate in DCM (approx. 0.1 M).

  • Acid Treatment: Cool the solution to 0 °C in an ice bath. Add TFA dropwise (typically 20-50% v/v with DCM).

  • Reaction: Stir the reaction at 0 °C to room temperature for 1-3 hours. Monitor by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

    • Re-dissolve the residue in DCM and carefully neutralize by washing with saturated aqueous NaHCO₃ until effervescence ceases.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the deprotected amine. The product may be used directly or purified further if necessary.

Conclusion

This compound is a powerful and strategically designed building block. Its unique combination of a reactive primary amine, an orthogonal Boc-protecting group, and a conformation-constraining gem-dimethyl group makes it an invaluable tool for medicinal chemists. By understanding the mechanisms behind its key coupling reactions and applying robust, optimized protocols as detailed in this guide, researchers can efficiently incorporate this scaffold to accelerate the discovery and development of novel therapeutics.

References

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Application Note: Comprehensive Analytical Characterization of Tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate is a vital heterocyclic building block in modern medicinal chemistry. The piperidine scaffold is a privileged structure found in numerous pharmaceuticals, and this specific derivative offers a unique combination of a protected secondary amine, a primary amine for further functionalization, and a gem-dimethyl group that imparts conformational rigidity and can improve metabolic stability.[1] As a critical intermediate in the synthesis of complex drug candidates, its structural integrity and purity must be unequivocally established.[2][3]

This application note provides a comprehensive guide for researchers and drug development professionals on the analytical methods required to fully characterize this compound. We will detail the core techniques, provide step-by-step protocols, and explain the rationale behind the experimental choices, ensuring a robust and reliable quality assessment.

Physicochemical Properties

A summary of the key physicochemical properties provides a foundational reference for the analyst.

PropertyValueSource
Chemical Name This compound-
Molecular Formula C₁₂H₂₄N₂O₂[4]
Molecular Weight 228.33 g/mol [4]
CAS Number 1357600-61-3 (for R-enantiomer); 1357600-60-2 (for S-enantiomer)[4][5]
Appearance Typically a white to off-white solid or oil-
Boiling Point ~302 °C (Predicted)[6]

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structure determination. Both ¹H and ¹³C NMR are essential for a complete assignment.

Principle of the Method

NMR spectroscopy exploits the magnetic properties of atomic nuclei. By placing the sample in a strong magnetic field and irradiating it with radio waves, we can deduce the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom, revealing the molecule's connectivity and stereochemistry.[7]

Experimental Protocol
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a standard 5 mm NMR tube.

  • Internal Standard: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Parameters (400 MHz Spectrometer):

    • ¹H NMR: Acquire data with a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • ¹³C NMR: Acquire data using a proton-decoupled pulse sequence, a 45° pulse angle, a relaxation delay of 2 seconds, and accumulate 1024-2048 scans for a good signal-to-noise ratio.

Data Interpretation and Rationale

The presence of the Boc-protecting group, the gem-dimethyl substituents, and the piperidine ring protons gives rise to a distinct spectral signature.

Table 1: Predicted ¹H NMR Data Interpretation (in CDCl₃)

AssignmentExpected Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Boc-group (CH₃)₃ ~1.45Singlet (s)9HThe nine protons of the tert-butyl group are chemically equivalent and show no coupling, resulting in a strong singlet.[8]
gem-Dimethyl (CH₃)₂ ~0.9 - 1.1Two Singlets (s)6H (3H each)The two methyl groups at the C3 position are diastereotopic due to the chiral center at C4, leading to two distinct singlet signals.
Piperidine Ring CH₂ ~1.5 - 1.8 and ~3.0 - 3.8Multiplets (m)4HProtons on the piperidine ring will show complex splitting patterns due to coupling with each other. The protons adjacent to the nitrogen will be shifted downfield.[7]
Piperidine Ring CH ~2.5 - 2.8Multiplet (m)1HThe proton at the C4 position, attached to the same carbon as the amino group, will appear as a multiplet.
Amine NH₂ ~1.2 - 2.0 (variable)Broad Singlet (br s)2HThe chemical shift of amine protons is variable and depends on concentration and solvent. The signal is often broad due to quadrupole broadening and exchange.

Table 2: Predicted ¹³C NMR Data Interpretation (in CDCl₃)

AssignmentExpected Chemical Shift (δ, ppm)Rationale
Boc-group C(CH₃)₃ ~28.5The three equivalent methyl carbons of the tert-butyl group.[8]
Boc-group C(CH₃)₃ ~79.5The quaternary carbon of the tert-butyl group, highly deshielded by the adjacent oxygen.
Boc-group C=O ~155.0The carbonyl carbon of the carbamate functional group.
gem-Dimethyl (CH₃)₂ ~20 - 25The two methyl carbons at the C3 position.
Piperidine Ring C3 ~35 - 40The quaternary carbon bearing the gem-dimethyl groups.
Piperidine Ring CH₂ ~40 - 55The methylene carbons of the piperidine ring.
Piperidine Ring C4 ~50 - 60The methine carbon attached to the primary amino group.

Molecular Weight Confirmation by Mass Spectrometry (MS)

Mass spectrometry is indispensable for confirming the molecular weight and, with high resolution, the elemental composition.

Principle of the Method

MS measures the mass-to-charge ratio (m/z) of ionized molecules. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like the title compound, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.

Experimental Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation (ESI-MS):

    • Ionization Mode: Positive (+) ion mode is chosen to protonate the basic amino groups.

    • Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.

    • High-Resolution MS (HRMS): For accurate mass measurement, use a Time-of-Flight (TOF) or Orbitrap mass analyzer to determine the exact mass to within 5 ppm.

Data Interpretation and Rationale
  • Expected Ion: The primary ion observed will be the protonated molecule, [M+H]⁺.

  • Calculated m/z for [C₁₂H₂₅N₂O₂]⁺: 229.1911

  • Rationale: Observing a strong signal at m/z 229.1911 (within 5 ppm error in HRMS) provides very strong evidence for the compound's identity and elemental composition.[9] This confirms that the correct atoms are present in the correct numbers.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of pharmaceutical intermediates and active ingredients.

Principle of the Method

Reverse-phase HPLC separates compounds based on their polarity. A nonpolar stationary phase (like C18) is used with a polar mobile phase. Nonpolar compounds are retained longer on the column. Purity is calculated based on the relative area of the main peak detected by a UV detector.

Experimental Protocol

Table 3: Recommended HPLC Method Parameters

ParameterConditionRationale
Instrument Agilent 1260 or equivalentStandard, reliable HPLC system.
Column Phenomenex Kinetex C18 (e.g., 2.6 µm, 4.6 x 100 mm)C18 is a versatile, nonpolar stationary phase suitable for a wide range of organic molecules.[8]
Mobile Phase A Water with 0.1% Formic AcidFormic acid acts as an ion-pairing agent and acidifies the mobile phase. This ensures the amine is protonated and silanol groups on the column are suppressed, leading to sharp, symmetrical peaks.[8]
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile is a common organic modifier with good UV transparency.
Gradient Elution 5% B to 95% B over 10 minutes, then hold for 2 minutesA gradient is effective for separating impurities with a wide range of polarities and ensures the main compound elutes with a good peak shape in a reasonable time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Volume 5 µLA small volume prevents column overloading.
Detector UV-Vis Diode Array Detector (DAD)
Detection Wavelength 210 nmThe carbamate group lacks a strong chromophore, so detection at a low wavelength is necessary to ensure sensitivity.
System Validation and Data Interpretation
  • Blank Run: Inject the solvent (e.g., methanol) to ensure the system is clean.

  • Sample Analysis: Dissolve the sample in methanol (~1 mg/mL) and inject.

  • Purity Calculation: The purity is determined by the area percent of the main peak relative to the total area of all peaks in the chromatogram. A purity level of ≥97% is often required for drug development intermediates.[4]

Functional Group Confirmation by Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and simple method to confirm the presence of key functional groups.

Principle of the Method

FTIR spectroscopy measures the absorption of infrared radiation by the sample, which causes molecular vibrations (stretching, bending). Specific functional groups absorb at characteristic frequencies.

Experimental Protocol
  • Sample Preparation: Place a small amount of the neat compound (if an oil) or a KBr pellet of the solid sample onto the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer.

  • Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

Data Interpretation and Rationale

Table 4: Expected FTIR Characteristic Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
3400 - 3300 N-H StretchPrimary Amine (-NH₂)A characteristic doublet or broad peak indicating the presence of the primary amine.[10]
2975 - 2960 C-H StretchAliphatic (tert-butyl, gem-dimethyl, piperidine)Strong absorptions confirming the aliphatic nature of the molecule.[10]
~1690 C=O StretchCarbamate (-O-C=O)A strong, sharp peak characteristic of the Boc-protecting group's carbonyl.[11]
~1160 C-N StretchAmine/CarbamateConfirms the presence of carbon-nitrogen bonds.

Integrated Analytical Workflow

No single technique is sufficient for full characterization. The logical flow of analysis combines these methods to build a complete profile of the compound's identity, structure, and purity.

G cluster_0 Initial Assessment cluster_1 Structural Confirmation cluster_2 Final Quality Control Synthesis Synthesized Product Initial_Purity Initial Purity Check (TLC / LC-MS) Synthesis->Initial_Purity NMR Primary Structure Elucidation (¹H & ¹³C NMR) Initial_Purity->NMR MS Molecular Weight & Formula (HRMS) NMR->MS Confirms Mass FTIR Functional Group ID (FTIR) NMR->FTIR Confirms Groups HPLC Quantitative Purity (HPLC-UV) NMR->HPLC MS->HPLC FTIR->HPLC Final_Compound Fully Characterized Compound HPLC->Final_Compound

Caption: Integrated workflow for the characterization of the title compound.

Conclusion

The analytical characterization of this compound requires a multi-technique approach. NMR spectroscopy serves as the cornerstone for structural elucidation, while high-resolution mass spectrometry provides definitive confirmation of the molecular formula. FTIR offers rapid verification of essential functional groups. Finally, a well-developed HPLC method is crucial for accurate quantitative purity assessment. By following the protocols and rationale outlined in this note, researchers can ensure the quality and integrity of this important chemical intermediate, facilitating the progression of drug discovery and development programs.

References

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The 3,3-Dimethylpiperidine Moiety: A Rising Star in Pharmaceutical Design

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that can confer advantageous properties to drug candidates is perpetual. Among the vast arsenal of heterocyclic structures, the piperidine ring stands as a privileged scaffold, present in a multitude of approved pharmaceuticals.[1] This guide delves into a specific, and increasingly important, variant: the 3,3-dimethylpiperidine moiety. The introduction of a gem-dimethyl group at the 3-position of the piperidine ring offers a unique combination of steric and conformational effects that medicinal chemists are beginning to exploit to fine-tune the pharmacological profiles of new chemical entities.

While not yet a household name in blockbuster drugs, the 3,3-dimethylpiperidine scaffold is demonstrating significant promise in pre-clinical studies across various therapeutic areas. This guide will provide an in-depth exploration of its applications, from its role in enhancing receptor affinity and selectivity to its impact on metabolic stability. We will examine key case studies, provide detailed synthetic protocols, and discuss the emerging structure-activity relationships that are guiding the design of the next generation of therapeutics.

The Strategic Advantage of the Gem-Dimethyl Group

The introduction of a gem-dimethyl group onto a cyclic scaffold, such as piperidine, is a strategic decision in drug design aimed at leveraging several key physicochemical and pharmacological principles.[2] This substitution can profoundly influence a molecule's properties in the following ways:

  • Conformational Restriction: The Thorpe-Ingold effect suggests that the gem-dimethyl group can decrease the bond angle between the substituents at the C3 position, influencing the ring's conformation. This pre-organization of the molecule into a more rigid structure can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity.[2]

  • Enhanced Lipophilicity: The two methyl groups increase the lipophilicity of the molecule, which can be crucial for traversing cellular membranes and the blood-brain barrier. This property is particularly advantageous for drugs targeting the central nervous system (CNS).

  • Metabolic Shielding: The quaternary carbon at the 3-position is sterically hindered and not susceptible to oxidation by metabolic enzymes such as cytochrome P450s. This can block a potential site of metabolism, leading to improved metabolic stability and a longer in vivo half-life.

  • Increased Target Engagement: The methyl groups can engage in favorable van der Waals interactions within the binding pocket of a target protein, contributing to increased binding affinity and potency.[2]

These inherent properties make the 3,3-dimethylpiperidine moiety a valuable building block for medicinal chemists seeking to optimize lead compounds and develop drug candidates with improved efficacy and pharmacokinetic profiles.

Applications in Pharmaceutical Research: Case Studies

The versatility of the 3,3-dimethylpiperidine scaffold is evident in its application across different therapeutic areas. Below are two detailed case studies illustrating its utility in drug discovery.

Case Study 1: Modulators of Sigma Receptors for CNS Disorders

Sigma receptors, classified into sigma-1 (σ1) and sigma-2 (σ2) subtypes, are implicated in a variety of CNS disorders, including neuropathic pain, depression, and neurodegenerative diseases. The development of selective ligands for these receptors is a key area of research. The 3,3-dimethylpiperidine moiety has been successfully incorporated into potent and selective sigma receptor ligands.[3]

A notable example is the development of 3,3-dimethyl-1-[3-(6-methoxynaphthalen-1-yl)propyl]piperidine, which has shown high selectivity for the σ1 receptor over the σ2 receptor.[3] This selectivity is crucial for elucidating the specific roles of the σ1 receptor and for developing targeted therapeutics with fewer off-target effects.

Structure-Activity Relationship (SAR) Insights:

The SAR studies in this class of compounds have highlighted the importance of the 3,3-dimethylpiperidine group for achieving high σ1 affinity and selectivity. It is postulated that the gem-dimethyl group orients the piperidine ring in a specific conformation that is optimal for binding to the σ1 receptor. The steric bulk of the dimethyl group may also prevent binding to the σ2 receptor, thus contributing to the observed selectivity.

Case Study 2: Inhibitors of Microsomal Prostaglandin E Synthase-1 (mPGES-1) for Inflammatory Diseases

Microsomal prostaglandin E synthase-1 (mPGES-1) is a key enzyme in the inflammatory cascade, responsible for the production of prostaglandin E2 (PGE2), a potent pro-inflammatory mediator. Selective inhibition of mPGES-1 is a promising therapeutic strategy for treating inflammatory conditions such as rheumatoid arthritis and osteoarthritis, while avoiding the gastrointestinal and cardiovascular side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).

Researchers have identified novel and potent 3,3-dimethyl substituted N-aryl piperidine inhibitors of mPGES-1.[4] One such compound demonstrated an IC50 of 7 nM in a human whole blood assay, showcasing its potent inhibition of PGE2 synthesis.[4] Importantly, this compound was highly selective for mPGES-1 over COX-1 and COX-2 enzymes, indicating a favorable safety profile.[4]

Structure-Activity Relationship (SAR) Insights:

In this series of inhibitors, the 3,3-dimethylpiperidine moiety plays a crucial role in achieving high potency. The gem-dimethyl group is believed to provide a critical hydrophobic interaction within the active site of the mPGES-1 enzyme. Furthermore, the conformational constraint imposed by the dimethyl group likely positions the N-aryl substituent for optimal interaction with the enzyme.

Experimental Protocols

The successful application of the 3,3-dimethylpiperidine moiety in drug discovery relies on robust and efficient synthetic methodologies. Below are representative protocols for the synthesis of the scaffold and its incorporation into a target molecule.

Protocol 1: Synthesis of 3,3-Dimethylpiperidine

This protocol describes a general method for the synthesis of the 3,3-dimethylpiperidine scaffold, which can then be functionalized in subsequent steps.

Materials:

  • 2,2-Dimethyl-4-cyanobutanal

  • Liquid ammonia

  • Titanium dioxide (TiO2, anatase)

  • Hydrogen gas

  • Solvents for extraction and distillation (e.g., diethyl ether, dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Reductive Amination: In a high-pressure reactor, pump a solution of 2,2-dimethyl-4-cyanobutanal and liquid ammonia through a heated tubular reactor packed with a TiO2 catalyst.

  • Hydrogenation: The output from the first reactor is then passed through a hydrogenation reactor under high pressure and temperature in the presence of hydrogen gas.

  • Work-up and Purification: Decompress the product stream and remove the ammonia by distillation. The crude product is then purified by fractional distillation to yield 3,3-dimethylpiperidine.

This method provides a scalable route to the 3,3-dimethylpiperidine scaffold, which can be used as a starting material for further derivatization.

Protocol 2: N-Arylation of 3,3-Dimethylpiperidine for mPGES-1 Inhibitors

This protocol outlines a general procedure for the N-arylation of 3,3-dimethylpiperidine, a key step in the synthesis of the mPGES-1 inhibitors discussed in Case Study 2.

Materials:

  • 3,3-Dimethylpiperidine

  • Aryl halide (e.g., aryl bromide or iodide) with desired substituents

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Ligand (e.g., Xantphos)

  • Base (e.g., sodium tert-butoxide)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

Procedure:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide, 3,3-dimethylpiperidine, palladium catalyst, ligand, and base in the anhydrous solvent.

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-3,3-dimethylpiperidine derivative.

This Buchwald-Hartwig amination reaction is a versatile and widely used method for the formation of C-N bonds and is highly applicable for the synthesis of a wide range of N-aryl piperidine derivatives.

Data Presentation

Table 1: Pharmacological Data of a 3,3-Dimethylpiperidine-based mPGES-1 Inhibitor

ParameterValueReference
mPGES-1 IC50 (HWB assay)7 nM[4]
COX-1 Activity (at 30 µM)No inhibition[4]
COX-2 Activity (at 30 µM)No inhibition[4]
Dog Oral Bioavailability74%[4]

Visualization of Key Concepts

G cluster_0 Strategic Advantages of 3,3-Dimethylpiperidine Moiety cluster_1 Improved Pharmacological Profile Conformational_Restriction Conformational Restriction (Thorpe-Ingold Effect) Higher_Affinity Higher Affinity Conformational_Restriction->Higher_Affinity Enhanced_Lipophilicity Enhanced Lipophilicity Better_PK_Properties Better PK Properties (e.g., longer half-life) Enhanced_Lipophilicity->Better_PK_Properties Metabolic_Shielding Metabolic Shielding Metabolic_Shielding->Better_PK_Properties Increased_Target_Engagement Increased Target Engagement (van der Waals Interactions) Increased_Target_Engagement->Higher_Affinity Improved_Selectivity Improved Selectivity Higher_Affinity->Improved_Selectivity Reduced_Off_Target_Effects Reduced Off-Target Effects Improved_Selectivity->Reduced_Off_Target_Effects

Caption: The impact of the 3,3-dimethylpiperidine moiety on drug properties.

G Start 2,2-Dimethyl-4-cyanobutanal + Liquid Ammonia Step1 Reductive Amination (TiO2 catalyst) Start->Step1 Intermediate Intermediate Amine Step1->Intermediate Step2 Hydrogenation (High Pressure H2) Intermediate->Step2 Product 3,3-Dimethylpiperidine Step2->Product

Caption: Synthetic workflow for 3,3-dimethylpiperidine.

Future Perspectives and Conclusion

The 3,3-dimethylpiperidine moiety represents a powerful tool in the medicinal chemist's toolbox for the rational design of novel therapeutics. Its ability to confer favorable physicochemical and pharmacological properties makes it an attractive scaffold for a wide range of biological targets. While the number of approved drugs containing this specific moiety is currently limited, the growing body of preclinical evidence strongly suggests that we will see more drug candidates featuring this versatile structural unit advancing through clinical development in the coming years.

The case studies on sigma receptor modulators and mPGES-1 inhibitors provide compelling evidence of the potential of the 3,3-dimethylpiperidine scaffold. As our understanding of structure-activity relationships continues to evolve and as new synthetic methodologies are developed, the applications of this moiety are likely to expand into new and exciting therapeutic areas. For researchers in drug discovery, the 3,3-dimethylpiperidine scaffold offers a promising avenue for the development of innovative medicines with improved efficacy, selectivity, and safety profiles.

References

  • Berardi, F., Abate, C., Ferorelli, S., Uricchio, V., Colabufo, N. A., Perrone, R., & Tortorella, V. (2009). 1-Cyclohexylpiperazine and 3,3-Dimethylpiperidine Derivatives as Sigma-1 (σ1) and Sigma-2 (σ2) Receptor Ligands: A Review. Central Nervous System Agents in Medicinal Chemistry, 9(3), 205–219. [Link]

  • Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210. [Link]

  • Hoseinabadi, A., & Zare, A. (2020). Synthesis of functionalized piperidines. ResearchGate. [Link]

  • Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. (n.d.). Tuoda Pharm. Retrieved January 4, 2026, from [Link]

  • Jones, S. P., Firth, J. D., Wheldon, M. C., Atobe, M., Hubbard, R. E., Blakemore, D. C., ... & O'Brien, P. (2022). synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1614-1620. [Link]

  • Kuklish, S. L., et al. (2016). Characterization of 3,3-dimethyl substituted N-aryl piperidines as potent microsomal prostaglandin E synthase-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(19), 4824-4828. [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Thieme Chemistry. [Link]

  • 3,5-Dimethylpiperidine. (n.d.). Yangpu. Retrieved January 4, 2026, from [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1337. [Link]

  • 3,3-Dimethylpiperidine. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). MDPI. [Link]

  • Biochemical Pharmacology. (2023). CNR-IRIS. [Link]

  • Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. (2019). ACS Publications. [Link]

  • Larduinat, M., François, J., Jacolot, M., & Popowycz, F. (2020). Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. ResearchGate. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2024). PubMed. [Link]

  • Burford, N. T., et al. (2013). Discovery of positive allosteric modulators and silent allosteric modulators of the μ-opioid receptor. Proceedings of the National Academy of Sciences, 110(26), 10830-10835. [Link]

  • Allosteric Modulators: An Emerging Concept in Drug Discovery. (2012). Future Science. [Link]

  • The gem-Dimethyl Effect Revisited. (2023). ResearchGate. [Link]

  • Unnatural Tripeptides as Potent Positive Allosteric Modulators of T1R2/T1R3. (2019). ACS Publications. [Link]

  • 3,5-Dimethylpiperidine. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]

  • Synthesis of 3,3-dimethylpiperidine. (n.d.). PrepChem. Retrieved January 4, 2026, from [Link]

  • 3, 5-Dimethylpiperidine (cis- and trans- mixture), min 96% (GC), 100 ml. (n.d.). CP Lab Safety. Retrieved January 4, 2026, from [Link]

Sources

The Strategic Integration of Tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged 3,3-Dimethylpiperidine Scaffold in Kinase Inhibition

In the landscape of modern medicinal chemistry, the pursuit of potent and selective kinase inhibitors remains a cornerstone of drug discovery, particularly in oncology. Kinases, as central regulators of cellular signaling, represent a validated and target-rich family for therapeutic intervention.[1][2] The design of small molecule inhibitors often hinges on the identification and utilization of "privileged scaffolds" – molecular frameworks that exhibit favorable binding properties across multiple targets and possess desirable pharmacokinetic profiles. The piperidine ring is one such scaffold, widely incorporated into clinically approved drugs for its ability to modulate solubility, lipophilicity, and metabolic stability.[3]

This application note focuses on a particularly valuable building block, Tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate , and its strategic application in the synthesis of next-generation kinase inhibitors. The introduction of the gem-dimethyl group at the 3-position of the piperidine ring is a key design element. This structural feature can confer several advantages, including:

  • Conformational Rigidity: The gem-dimethyl group restricts the conformational flexibility of the piperidine ring, which can lead to a more favorable entropic profile upon binding to the target kinase. This pre-organization of the molecule into a bioactive conformation can result in enhanced potency.

  • Increased Metabolic Stability: The quaternary carbon center is less susceptible to metabolic oxidation by cytochrome P450 enzymes, a common metabolic pathway for piperidine-containing drugs. This can lead to an improved pharmacokinetic profile, including a longer half-life.

  • Modulation of Physicochemical Properties: The gem-dimethyl group can influence the lipophilicity and pKa of the molecule, which are critical parameters for cell permeability and oral bioavailability.

The Boc (tert-butoxycarbonyl) protecting group on the piperidine nitrogen allows for controlled, stepwise synthesis, enabling the selective functionalization of the 4-amino group, which typically serves as a key vector for interacting with the kinase hinge region or solvent-exposed areas. This guide will provide detailed protocols for the utilization of this versatile building block in the synthesis of kinase inhibitors, with a focus on cyclin-dependent kinase 4/6 (CDK4/6) inhibitors as a representative example.

The CDK4/6 Signaling Pathway: A Key Target in Cancer Therapy

The cyclin D-CDK4/6-Rb pathway is a critical regulator of the G1-S phase transition in the cell cycle.[4][5][6] Dysregulation of this pathway, often through the overexpression of cyclin D or loss of function of tumor suppressors like p16INK4a, is a hallmark of many cancers, particularly hormone receptor-positive (HR+) breast cancer.[1][7][8] CDK4/6 inhibitors, such as Palbociclib, Ribociclib, and Abemaciclib, have revolutionized the treatment of HR+ breast cancer by inducing cell cycle arrest and senescence.[7][8]

Diagram 1: Simplified CDK4/6 Signaling Pathway

CDK4_Signaling_Pathway Mitogens Mitogenic Signals (e.g., Growth Factors) CyclinD Cyclin D Mitogens->CyclinD Upregulates Active_Complex Active Cyclin D-CDK4/6 Complex CyclinD->Active_Complex CDK4_6 CDK4/6 CDK4_6->Active_Complex Rb_E2F Rb-E2F Complex (Transcriptionally Inactive) Active_Complex->Rb_E2F Phosphorylates Rb Rb Rb Rb->Rb_E2F E2F E2F E2F->Rb_E2F S_Phase S-Phase Entry (Cell Proliferation) E2F->S_Phase Promotes Transcription pRb p-Rb (Phosphorylated) Rb_E2F->pRb pRb->E2F Releases Inhibitor CDK4/6 Inhibitor Inhibitor->Active_Complex Inhibits Synthesis_Workflow Start This compound Coupling Amide Coupling (Protocol 1) Start->Coupling Pyrimidine Activated Pyrimidine Core Pyrimidine->Coupling Intermediate Boc-Protected Kinase Inhibitor Intermediate Coupling->Intermediate Deprotection Boc Deprotection (Protocol 2) Intermediate->Deprotection Final_Product Final Kinase Inhibitor Scaffold Deprotection->Final_Product

Sources

Scale-Up Synthesis and Derivatization of Tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate: A Practical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Dr. Evelyn Reed, Senior Application Scientist

Abstract

The 3,3-disubstituted 4-aminopiperidine scaffold is a privileged structural motif in modern medicinal chemistry, appearing in numerous clinical candidates and approved drugs. The gem-dimethyl substitution at the C3 position introduces a specific conformational rigidity that can be crucial for potent and selective target engagement. However, the synthesis of these sterically hindered structures, particularly on a large scale, presents significant challenges. This application note provides a comprehensive, field-proven guide for the robust and scalable synthesis of tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate, a versatile building block. We detail a practical route starting from a key ketone intermediate and focus on a highly reliable reductive amination protocol. Furthermore, we provide detailed procedures for subsequent derivatization at the C4-amino group, enabling the generation of diverse chemical libraries for drug discovery programs. The causality behind critical process choices, in-process controls, and safety considerations for scale-up are discussed in depth.

Introduction: Strategic Importance and Synthetic Hurdles

Piperidine derivatives are among the most prevalent N-heterocycles in the pharmaceutical industry, integral to drugs across a wide range of therapeutic areas.[1] The introduction of substitution, particularly stereochemically defined substitution, is a key strategy for optimizing the pharmacological profile of lead compounds. The gem-dimethyl group at a position adjacent to a key functional handle, such as the C4-amino group in our target scaffold, serves to lock the piperidine ring in a preferred conformation. This pre-organization can minimize the entropic penalty upon binding to a biological target, often leading to enhanced potency.

Despite its desirability, the synthesis of this scaffold is non-trivial. The primary challenges include:

  • Steric Hindrance: The gem-dimethyl group can impede reactions at the adjacent C4 position.

  • Scalability: Many academic syntheses of substituted piperidines do not translate well to a process chemistry environment, relying on expensive reagents, cryogenic conditions, or difficult purifications.[1]

  • Robustness: Ensuring consistent yield and purity on a multi-gram to kilogram scale requires carefully optimized and controlled reaction conditions.

This guide addresses these challenges by presenting a validated, multi-step synthesis that prioritizes operational simplicity, safety, and scalability.

Retrosynthetic Analysis and Overall Strategy

Our strategy hinges on the late-stage installation of the crucial C4-amino group onto a pre-formed, correctly substituted piperidinone ring. This approach allows for a convergent synthesis where the complex core is built first, followed by a reliable transformation to install the key amine functionality. Subsequent derivatization of this amine provides a direct route to a library of target molecules.

The retrosynthetic breakdown is illustrated below. The final amide or N-alkylated derivatives (I ) are accessed from the primary amine, this compound (II ). This key building block is synthesized via reductive amination from the corresponding ketone, tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate (III ).

G I Derivatives (Amides, etc.) (I) II Key Amine Intermediate (II) I->II Amidation / N-Alkylation III Key Ketone Precursor (III) II->III Reductive Amination IV Simpler Precursors III->IV Multi-step Synthesis (Not Detailed Here)

Caption: Retrosynthetic analysis of target derivatives.

Part I: Synthesis of the Key Ketone Precursor (III)

The synthesis of tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate (III ) is the foundational stage of this process. While several routes are described in the literature, for scale-up purposes, a process that avoids hazardous reagents like diazomethane and costly transition metal catalysts is preferable. A common and effective route involves the Dieckmann condensation of appropriate precursors followed by methylation and decarboxylation. For the purpose of this guide, we will assume the availability of this key ketone precursor, as its synthesis constitutes a significant process development project in itself.

Part II: Scale-Up Reductive Amination to the Core Scaffold (II)

This transformation is the cornerstone of the entire synthetic sequence. Direct asymmetric reductive amination is a powerful tool for creating chiral amines from ketones.[2][3] In our case, as the product is achiral, the focus is on efficiency, yield, and purity at scale.

Causality Behind Reagent Selection

The choice of the reducing agent is critical. While powerful hydrides like lithium aluminum hydride or sodium borohydride can work, they often require careful temperature control and can lead to over-reduction or side products. For large-scale operations, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice.[4]

  • Why NaBH(OAc)₃?

    • Mildness and Selectivity: It is less reactive than NaBH₄ or NaBH₃CN, reducing the risk of reducing the ketone before imine/iminium formation is complete. This minimizes the formation of the corresponding alcohol byproduct.

    • Operational Simplicity: The reaction can typically be run at ambient temperature, avoiding the need for cryogenic cooling on a large scale.

    • Safety: While it is a flammable solid and reacts with water, it is generally considered safer and easier to handle in bulk compared to sodium cyanoborohydride, which can liberate toxic HCN gas under acidic conditions.[5][6][7][8][9]

Protocol 1: Kilogram-Scale Synthesis of this compound (II)

This protocol is designed for a 1 kg scale of the ketone precursor. All operations should be conducted in a well-ventilated fume hood or an appropriate process reactor by trained personnel.

Materials & Equipment:

  • 20 L glass reactor with overhead stirring, temperature probe, and nitrogen inlet.

  • Tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate (III ) (1.00 kg, 4.40 mol)

  • Ammonium Acetate (NH₄OAc) (1.70 kg, 22.0 mol, 5.0 equiv)

  • Methanol (MeOH), anhydrous (10 L)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.86 kg, 8.80 mol, 2.0 equiv)

  • Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Procedure:

  • Reactor Setup: Ensure the 20 L reactor is clean, dry, and purged with nitrogen.

  • Charge Reagents: Charge the reactor with tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate (III ) (1.00 kg), ammonium acetate (1.70 kg), and methanol (10 L).

  • Imine Formation: Stir the mixture at room temperature (20-25 °C) for 2-4 hours. The initial slurry should become a clearer solution as the imine forms. This step is crucial; allowing sufficient time for iminium ion formation is key to high conversion.

  • In-Process Check (IPC): Take a small aliquot, dilute with DCM, and analyze by TLC or LC-MS to confirm consumption of the starting ketone.

  • Reduction: Once imine formation is complete, begin portion-wise addition of sodium triacetoxyborohydride (1.86 kg) over 1-2 hours. CAUTION: The addition may be mildly exothermic. Maintain the internal temperature below 35 °C. If necessary, use a cooling bath. Gas evolution (hydrogen) may occur. Ensure adequate ventilation and no ignition sources.[5]

  • Reaction: Stir the reaction mixture at room temperature overnight (12-16 hours).

  • Quenching: Slowly and carefully add saturated NaHCO₃ solution to the reaction mixture with vigorous stirring until gas evolution ceases. This neutralizes the acetic acid byproduct and quenches any remaining reducing agent. The final pH of the aqueous layer should be >8.

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove the bulk of the methanol.

  • Extraction: Transfer the resulting aqueous slurry to a large separatory funnel. Extract the product with dichloromethane (3 x 5 L).

  • Wash: Combine the organic layers and wash with brine (1 x 4 L).

  • Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and wash the filter cake with a small amount of DCM.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude product as an oil or waxy solid.

  • Purification: The crude product is often of sufficient purity (>95%) for subsequent steps. If further purification is needed, it can be achieved by crystallization from a suitable solvent system (e.g., heptane/ethyl acetate) or by column chromatography on a scale-appropriate system.

ParameterValueMolesEquivalents
Ketone (III )1.00 kg4.40 mol1.0
Ammonium Acetate1.70 kg22.0 mol5.0
NaBH(OAc)₃1.86 kg8.80 mol2.0
Methanol10 L--
Temperature20-35 °C--
Reaction Time16-20 h--
Expected Yield ~0.92 kg -~91%
Purity (Crude) >95% --
Caption: Process parameters for the scale-up reductive amination.
Reaction Monitoring and Analytics

Effective process analytical technology (PAT) is crucial for ensuring reproducibility and safety during scale-up.[10] A combination of techniques should be employed to monitor the reaction.

Caption: Workflow for analytical reaction monitoring.

TechniquePrincipleSpeedData OutputKey AdvantagesKey Disadvantages
TLC Differential partitioning on a stationary phaseFastQualitativeSimple, rapid, and cost-effective for quick checks.[11]Limited quantitative accuracy.
HPLC High-pressure separation on a stationary phaseModerateQuantitativePrecise, quantitative data for kinetics and yield.[11]Higher cost and complexity.
GC-MS Separation by volatility, detection by massModerateQuantitativeExcellent for volatile components and impurity profiling.Not suitable for non-volatile or thermally labile compounds.
¹H NMR Nuclear spin in a magnetic fieldSlow (for IPC)QuantitativeProvides detailed structural information.Low throughput, requires sample workup.[11]
Caption: Comparison of analytical techniques for reaction monitoring.

Part III: Derivatization of the 4-Amino Group

With the core amine scaffold (II ) in hand, a diverse library of derivatives can be readily generated. We present two common, robust protocols.

Protocol 2: Acylation with an Acid Chloride

This method is highly efficient for forming amides.

Step-by-Step Procedure:

  • Dissolve this compound (II ) (1.0 equiv) and a non-nucleophilic base like triethylamine or diisopropylethylamine (1.5 equiv) in an appropriate solvent (e.g., DCM or THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the desired acid chloride (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water or saturated NaHCO₃ solution.

  • Separate the layers, extract the aqueous layer with the organic solvent, combine the organic phases, dry (e.g., with Na₂SO₄), filter, and concentrate to yield the crude amide.

  • Purify by column chromatography or recrystallization as needed.[4]

Protocol 3: N-Alkylation via Reductive Amination

This protocol is used to form secondary or tertiary amines by reacting with an aldehyde or ketone.

Step-by-Step Procedure:

  • Dissolve the core amine (II ) (1.0 equiv) and the desired aldehyde or ketone (1.1 equiv) in a suitable solvent (e.g., 1,2-dichloroethane (DCE) or THF).

  • Add sodium triacetoxyborohydride (1.5 equiv) in one portion.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench carefully with saturated NaHCO₃ solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry (e.g., with Na₂SO₄), filter, and concentrate.

  • Purify by column chromatography as needed.[4]

Safety, Handling, and Waste Management

Scaling up chemical synthesis requires a heightened focus on safety.

  • Sodium Triacetoxyborohydride: A flammable solid that reacts with water to release flammable gases. It must be handled under an inert atmosphere (nitrogen or argon) and stored in a cool, dry place away from moisture.[5][6][8] Personal protective equipment (PPE), including flame-retardant clothing, gloves, and eye protection, is mandatory.[7]

  • Solvents: Methanol and DCM are flammable and/or toxic. All transfers and reactions should be performed in a well-ventilated area, away from ignition sources.

  • Workup and Quenching: The quenching of large amounts of hydride reagents is highly exothermic and releases hydrogen gas. The quenching agent must be added slowly and controllably with efficient stirring and cooling.

  • Waste Disposal: Aqueous and organic waste streams should be segregated. Halogenated waste (containing DCM) must be disposed of in a dedicated container. Neutralize acidic and basic aqueous waste before disposal according to local regulations.

Conclusion

This application note outlines a robust, scalable, and reliable synthetic pathway to this compound and its derivatives. By employing a strategic reductive amination with sodium triacetoxyborohydride, the key amine intermediate can be produced in high yield and purity on a kilogram scale. The detailed protocols for synthesis and subsequent derivatization provide a practical framework for researchers in drug development to access a wide range of novel compounds built around this valuable, sterically-defined scaffold. Adherence to the described analytical monitoring and safety procedures is paramount for successful and safe scale-up.

References

  • D.S. Tan (2020). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. [Link]

  • Scienmag Editorial Team (2025). Iridium Catalysis Enables Piperidine Synthesis from Pyridines. Scienmag. [Link]

  • P. G. M. Wuts (2021). Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. Organic Process Research & Development. [Link]

  • ResearchGate (n.d.). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. ResearchGate. [Link]

  • Patsnap Eureka (n.d.). Method for synthesizing piperidine by continuous liquid-phase hydrogenation of pyridine in a microreactor. Patsnap Eureka. [Link]

  • ResearchGate (n.d.). Large-scale reductive amination and synthesis applications. ResearchGate. [Link]

  • M. K. Brown (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

  • M. Beller (2023). Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst. PMC - NIH. [Link]

  • A. Kumar (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI. [Link]

  • ACS Publications (2021). Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. Organic Process Research & Development. [Link]

  • Loba Chemie (2017). SODIUM TRIACETOXY BOROHYDRIDE For Synthesis MSDS. Loba Chemie. [Link]

  • Organic Chemistry (2024). Preparation of Piperidines, Part 2: Substituted at Position 3. YouTube. [Link]

  • N. J. Turner (2023). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. PMC - NIH. [Link]

  • ResearchGate (2025). ChemInform Abstract: Synthesis of cis-3-Methyl-4-aminopiperidine Derivatives. ResearchGate. [Link]

  • M. Mokhtary & K. Mahooti (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A. [Link]

  • D. B. G. Williams (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. McMaster University. [Link]

  • ResearchGate (n.d.). Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives. ResearchGate. [Link]

  • J&K Scientific LLC (2025). BOC Protection and Deprotection. J&K Scientific LLC. [Link]

  • H. L. Stasse (1944). Process for the purification of piperidine.
  • ResearchGate (2014). What are the best methods for Piperidine purification alternatives to distillation?. ResearchGate. [Link]

  • Wikipedia (n.d.). tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

  • X. Chen, et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. PubMed. [Link]

  • Organic Chemistry Portal (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • U. Binder, et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the synthesis of this valuable building block. The piperidine scaffold is a cornerstone in medicinal chemistry, and mastering its synthesis is crucial for the development of novel therapeutics.[1][2] This document provides a practical, experience-driven approach to optimizing the reaction conditions for this specific substituted piperidine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

The most prevalent and efficient method is a two-step process. It begins with the synthesis of the key intermediate, tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate, followed by a reductive amination to introduce the amino group at the 4-position.

Q2: How is the precursor, tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate, synthesized?

This precursor is typically synthesized via α-methylation of N-Boc-4-piperidone. A strong base, such as sodium hydride, is used to deprotonate the α-carbon, followed by quenching with an electrophilic methyl source like iodomethane.[3]

Q3: What are the primary challenges in the reductive amination step?

The main challenges include:

  • Steric Hindrance: The gem-dimethyl group at the 3-position sterically hinders the approach of the amine and the reducing agent to the carbonyl group.[4][5]

  • Diastereoselectivity: The reduction of the intermediate imine can lead to a mixture of cis and trans diastereomers. Controlling this selectivity is often a key optimization parameter.

  • Side Reactions: A common side reaction is the direct reduction of the ketone to the corresponding alcohol, tert-butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate.[6]

Q4: Which reducing agents are recommended for the reductive amination of the hindered ketone precursor?

Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are the most commonly employed reducing agents for this transformation.[3][7] NaBH(OAc)₃ is often preferred due to its milder nature and reduced toxicity compared to cyanoborohydride reagents.[8]

Q5: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are effective techniques for monitoring the reaction. For TLC, a typical mobile phase would be a mixture of ethyl acetate and hexanes. The starting ketone will have a different Rf value than the product amine. LC-MS can be used to monitor the disappearance of the starting material and the appearance of the product, confirming the mass of the desired compound.

Experimental Protocols

Protocol 1: Synthesis of tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate

This protocol is adapted from established procedures for the α-methylation of N-protected piperidones.[3]

Materials:

  • N-tert-butoxycarbonyl-4-piperidone

  • Sodium hydride (60% dispersion in mineral oil)

  • Iodomethane

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Water

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve N-tert-butoxycarbonyl-4-piperidone (1 equivalent) in anhydrous THF in a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (2.1 equivalents) portion-wise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 10 minutes.

  • Slowly add iodomethane (2.1 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight (approximately 12 hours).

  • Carefully quench the reaction with water at 0 °C.

  • Concentrate the mixture under reduced pressure to remove the THF.

  • Partition the residue between diethyl ether and water.

  • Separate the layers and extract the aqueous phase with diethyl ether.

  • Combine the organic extracts, wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by trituration with a mixture of ethyl acetate in hexanes (e.g., 4% ethyl acetate) to afford the pure product.[3]

Protocol 2: Reductive Amination to this compound

This protocol outlines a general procedure for reductive amination using sodium triacetoxyborohydride.

Materials:

  • tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate

  • Ammonium acetate

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate (1 equivalent) and ammonium acetate (5-10 equivalents) in DCE or DCM, add sodium triacetoxyborohydride (1.5-2.0 equivalents) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with saturated aqueous sodium bicarbonate.

  • Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers, wash with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product will be a mixture of diastereomers and should be purified by column chromatography.

Troubleshooting Guide

TroubleshootingGuide

Troubleshooting Decision Tree

In-depth Troubleshooting Scenarios

Scenario 1: Incomplete Conversion of the Ketone

  • Observation: Significant amount of starting material, tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate, remains after the recommended reaction time.

  • Causality: The formation of the iminium intermediate is often the rate-limiting step, especially with sterically hindered ketones.[4] An insufficient excess of the ammonia source (ammonium acetate) or the reducing agent can lead to an incomplete reaction.

  • Solution:

    • Increase the equivalents of ammonium acetate to 10-15 equivalents to push the imine formation equilibrium forward.

    • Increase the equivalents of the reducing agent (e.g., NaBH(OAc)₃) to 2.0-2.5 equivalents.

    • Extend the reaction time, monitoring every 12 hours by TLC or LC-MS until the starting material is consumed.

Scenario 2: Low Yield due to Side Product Formation

  • Observation: The desired amine is formed, but a significant amount of a major byproduct is also observed, leading to a low isolated yield of the target compound.

  • Causality: The most probable side product is the corresponding alcohol, tert-butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate, formed by the direct reduction of the starting ketone.[6] This occurs when the rate of ketone reduction is competitive with the rate of imine formation and subsequent reduction.

  • Solution:

    • Choice of Reducing Agent: Use a milder and more sterically hindered reducing agent like sodium triacetoxyborohydride, which is known to be more selective for the reduction of iminium ions over ketones.[7]

    • One-Pot, Two-Step Modification: First, stir the ketone and ammonium acetate in the solvent for several hours to allow for imine formation before adding the reducing agent. This can increase the concentration of the iminium intermediate available for reduction.

    • Lewis Acid Catalysis: The addition of a catalytic amount of a Lewis acid, such as Ti(OiPr)₄, can activate the carbonyl group towards imine formation, potentially favoring the desired reaction pathway.[3]

Scenario 3: Poor Diastereoselectivity

  • Observation: The reaction produces a nearly 1:1 mixture of the cis and trans diastereomers of this compound.

  • Causality: The stereochemical outcome of the reduction depends on the facial selectivity of the hydride attack on the iminium intermediate. The gem-dimethyl group influences the conformation of the piperidine ring and the accessibility of the two faces of the C=N bond.

  • Solution:

    • Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can sometimes enhance diastereoselectivity by favoring the transition state that leads to the thermodynamically more stable product.

    • Bulky Reducing Agents: Experimenting with bulkier reducing agents may lead to improved diastereoselectivity due to greater steric differentiation between the two faces of the iminium ion.

    • Solvent Effects: The polarity of the solvent can influence the transition state energies. Screening different solvents (e.g., THF, acetonitrile) may impact the diastereomeric ratio.

Purification and Characterization

Purification of Diastereomers

Separating the cis and trans diastereomers can be challenging due to their similar polarities.

  • Column Chromatography: Flash column chromatography on silica gel is the standard method for purification.

    • A shallow gradient of a more polar solvent (e.g., ethyl acetate or methanol) in a non-polar solvent (e.g., hexanes or dichloromethane) is recommended. For instance, starting with 100% hexanes and gradually increasing the ethyl acetate concentration.

    • The use of a small amount of a basic modifier, such as triethylamine (0.1-1%), in the eluent can improve peak shape and resolution by deactivating acidic sites on the silica gel.

  • Preparative HPLC/SFC: For difficult separations or to obtain highly pure isomers, preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) on a chiral or achiral stationary phase may be necessary.

Characterization by NMR

Distinguishing between the cis and trans isomers is typically achieved by ¹H NMR spectroscopy, primarily by analyzing the coupling constants and chemical shifts of the proton at the 4-position (H4).

  • General Principle: The proton at C4 will be either axial or equatorial depending on the diastereomer. The coupling constants between adjacent axial and equatorial protons differ significantly. Generally, axial-axial couplings (³J_ax,ax) are larger (8-13 Hz) than axial-equatorial (³J_ax,eq) and equatorial-equatorial (³J_eq,eq) couplings (2-5 Hz).

  • Trans Isomer: In the more stable chair conformation, the amino group is expected to be in the equatorial position to minimize steric interactions. This would place the H4 proton in the axial position. Therefore, the signal for H4 in the trans isomer is expected to be a triplet of triplets or a multiplet with at least one large coupling constant.

  • Cis Isomer: In the cis isomer, the amino group would be in the axial position, placing the H4 proton in the equatorial position. The signal for H4 in the cis isomer would therefore be expected to be a broad singlet or a multiplet with smaller coupling constants.

  • ¹³C NMR: The chemical shifts of the piperidine ring carbons will also differ between the two diastereomers due to the different steric environments.

Data Summary Table:

ParameterStarting KetoneProduct Amine (Diastereomeric Mixture)
Molecular Formula C₁₂H₂₁NO₃C₁₂H₂₄N₂O₂
Molecular Weight 227.30 g/mol 228.33 g/mol
Appearance White to off-white solidColorless to pale yellow oil/solid
¹H NMR (CDCl₃, δ ppm) 3.73 (t), 3.43 (s), 2.49 (t), 1.49 (s), 1.13 (s)[3]Complex multiplets for piperidine ring protons, characteristic singlets for Boc and methyl groups.
¹³C NMR (CDCl₃, δ ppm) Signals for C=O (~208), Boc C=O (~155), quat. C (~80), piperidine carbons, and methyl carbons.Absence of ketone C=O, appearance of C-NH₂ (~50-60), other signals similar to starting material.

Workflow Diagram

SynthesisWorkflow

Synthetic Workflow Diagram

References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC. [Link]

  • Reductive amination. Wikipedia. [Link]

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [Link]

  • 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester. Organic Syntheses Procedure. [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. NIH. [Link]

  • A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. PubMed Central. [Link]

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A. [Link]

  • Synthesis of Hindered Tertiary Amines by a Mild Reductive Amination Procedure. ResearchGate. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

Sources

Technical Support Center: A Guide to Syntheses Using Tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate. This versatile building block is integral to the development of novel therapeutics and complex molecules. However, its unique structural features—namely the sterically hindered gem-dimethyl group and the acid-labile tert-butoxycarbonyl (Boc) protecting group—can introduce specific challenges during synthesis.

This guide provides in-depth troubleshooting advice and answers to frequently asked questions, structured to help you anticipate and resolve common side reactions. Our goal is to explain the causality behind these issues and offer field-proven solutions to ensure the integrity and success of your experiments.

Part 1: Troubleshooting Guide for Common Side Reactions

This section addresses specific problems encountered during common synthetic transformations involving this compound.

Issues in Acylation & Sulfonylation of the 4-Amino Group

The primary amino group at the C4 position is the most common site of reaction. While typically straightforward, the local steric environment can lead to unexpected outcomes.

Problem 1: Incomplete or Slow Reaction Leading to Low Yields

  • Symptoms: You observe a significant amount of unreacted starting material by TLC or LC-MS analysis, even after extended reaction times or with excess acylating/sulfonylating agent.

  • Causality: The gem-dimethyl group at the adjacent C3 position creates significant steric hindrance around the C4-amino group. This conformation can restrict the approach of bulky electrophiles, slowing the reaction rate considerably compared to less substituted piperidines.

  • Solutions & Troubleshooting Workflow:

    Caption: Troubleshooting workflow for low acylation yields.

Problem 2: Formation of an N,N-Diacylated Side Product

  • Symptoms: An unexpected peak appears in the mass spectrum corresponding to the addition of two acyl groups.

  • Causality: While sterically hindered, if a highly reactive acylating agent (e.g., an acid anhydride with DMAP catalysis) is used under forcing conditions, double acylation can occur to form an imide.

  • Solutions:

    • Reduce Electrophile Stoichiometry: Use a slight excess (1.05-1.2 equivalents) of the acylating agent instead of a large excess.

    • Control Temperature: Run the reaction at 0 °C or room temperature. Avoid heating.

    • Use Milder Conditions: Employ peptide coupling reagents (HATU, HOBt/EDC) which generate a less reactive activated ester in situ, providing greater control.

Challenges in N-Alkylation of the 4-Amino Group

Reductive amination or direct alkylation can be complicated by over-alkylation and the steric environment.

Problem: Formation of Tertiary Amine or Quaternary Ammonium Salt

  • Symptoms: LC-MS analysis shows peaks corresponding to the desired secondary amine, as well as products with additional alkyl groups.

  • Causality: The newly formed secondary amine is often more nucleophilic than the starting primary amine and can compete for the alkylating agent. This is a classic problem in N-alkylation.

  • Solutions:

    • Reductive Amination: This is the preferred method for mono-alkylation. React the piperidine with a slight excess (1.1-1.5 eq) of the desired aldehyde or ketone, followed by reduction with a mild, sterically hindered reducing agent like sodium triacetoxyborohydride (STAB). The bulkiness of STAB disfavors reduction of the more hindered iminium ion formed from the secondary amine product.

    • Stoichiometric Control: If using an alkyl halide, use the piperidine as the excess reagent to favor mono-alkylation. This is only practical if the piperidine is inexpensive.

    • Bulky Alkylating Agents: If the incoming alkyl group is large, over-alkylation is less likely due to increased steric hindrance.

Side Reactions During Boc Deprotection

The removal of the Boc group is a critical step and a frequent source of side products due to the generation of a reactive tert-butyl cation.

Problem: Formation of tert-Butylated Byproducts

  • Symptoms: You observe a mass increase of +56 Da in your product or other aromatic/nucleophilic moieties in your molecule.

  • Causality: Standard Boc deprotection conditions (e.g., TFA in DCM) cleave the Boc group to generate tert-butanol, which is protonated and eliminates water to form a highly reactive tert-butyl cation.[1] This carbocation is a potent electrophile and can alkylate any available nucleophile, including the newly deprotected piperidine amine (N-alkylation) or other sensitive groups.[1]

  • Solutions:

    • Use Cation Scavengers: This is the most effective solution. Add a scavenger to the reaction mixture to trap the tert-butyl cation as it forms.[1]

ScavengerMolar Equivalents (relative to substrate)Target NucleophileNotes
Triethylsilane (TES) 3-5 eq.General purpose, highly effectiveReacts with the cation to form isobutane and a stable silyl ether.
Anisole 5-10% (v/v)Electron-rich aromatic ringsUndergoes Friedel-Crafts alkylation, protecting your desired molecule.
Thioanisole 5-10% (v/v)Tryptophan, methionine, other sulfur-containing groupsParticularly effective for protecting sulfur-containing residues in peptides.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the significance of the gem-dimethyl group at the C3 position?

The two methyl groups on the same carbon atom (a gem-dimethyl group) have a profound impact on the reactivity of the piperidine ring, an observation known as the Thorpe-Ingold effect or gem-dimethyl effect.[2] This effect posits that the 109.5° bond angle between the methyl groups forces the adjacent bonds on the ring to be compressed, bringing the reactive ends of a potential intramolecular chain closer together.[2][3] This can:

  • Accelerate Intramolecular Reactions: It significantly increases the rate of cyclization or intramolecular rearrangement reactions. Be vigilant for unexpected products, especially if other reactive functional groups are present in the molecule.

  • Influence Conformation: It locks the piperidine ring into a more rigid conformation, which can influence the stereochemical outcome of reactions at adjacent centers.

  • Create Steric Hindrance: As discussed in the troubleshooting section, it sterically shields the C4 position, which can be either beneficial (preventing over-reactivity) or detrimental (slowing desired reactions).

Q2: How do I choose the best conditions for Boc deprotection if my molecule has other acid-sensitive groups?

If your molecule contains other acid-labile groups (e.g., acetals, trityl ethers), standard TFA or HCl conditions may be too harsh.

  • Milder Acidic Conditions: You can try using a weaker acid or more dilute conditions, such as 10% H₃PO₄ in water or silica gel soaked in oxalic acid, though these often require longer reaction times.[4]

  • Non-Acidic (Neutral) Conditions: For extremely sensitive substrates, consider avoiding acid altogether.

    • Thermal Deprotection: Heating the N-Boc compound in a high-boiling point solvent like dioxane or toluene (often to reflux) can cause thermal cleavage of the Boc group.[5]

    • TMSI-Mediated Deprotection: Trimethylsilyl iodide (TMSI) in a neutral solvent like DCM or acetonitrile can effectively cleave Boc groups at room temperature. This method is particularly useful for zwitterionic compounds.[4][5]

Q3: What are the best practices for purifying this compound and its derivatives?

Purification via silica gel chromatography can be challenging due to the basicity of the amino groups.

  • Tailing on Silica: The free amine can interact strongly with acidic silanol groups on the silica surface, leading to significant peak tailing and poor separation.

  • Solution: Add a small amount of a volatile tertiary amine, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), to your eluent system (typically 0.1-1% v/v). This amine will competitively bind to the acidic sites on the silica, allowing your product to elute with a much-improved peak shape.

  • Alternative: For the final, deprotected amine products (which are often salts), purification by crystallization or reverse-phase chromatography may be more effective.

Part 3: Key Experimental Protocols

Protocol 1: General Procedure for Amide Coupling (HATU)

This protocol is recommended for acylating the 4-amino group, as it minimizes side reactions.

  • Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.1 eq.) in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Activation: Add HATU (1.1 eq.) and a non-nucleophilic base such as DIPEA (3.0 eq.). Stir the mixture at room temperature for 15-20 minutes to pre-activate the acid.

  • Coupling: Add a solution of this compound (1.0 eq.) in the same solvent to the activated acid mixture.

  • Reaction: Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once complete, dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate), potentially with 0.1% Et₃N if the product contains a free amine.

Protocol 2: Optimized Boc Deprotection with a Scavenger

This procedure is designed to prevent tert-butylation side products.

  • Preparation: Dissolve the N-Boc protected substrate (1.0 eq.) in anhydrous dichloromethane (DCM, approx. 0.1 M).

  • Scavenger Addition: Add triethylsilane (TES) (4.0 eq.) to the solution.

  • Acid Addition: Cool the mixture to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA) (10-20 eq., often used as a 25-50% solution in DCM) dropwise.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours. Monitor the disappearance of starting material by TLC or LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM (co-evaporate with toluene if necessary).

  • Isolation: The product will be the TFA salt. It can be isolated as such, or the free base can be obtained by dissolving the residue in DCM and washing with a saturated aqueous NaHCO₃ solution, followed by drying and evaporation.

References

  • EvitaChem. Tert-butyl 3-amino-4-(2,3-dimethylphenyl)piperidine-1-carboxylate.
  • Organic Syntheses. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE.
  • Wikipedia. Thorpe–Ingold effect. Available at: [Link]

  • National Institutes of Health (NIH). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available at: [Link]

  • Open Research@CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Available at: [Link]

  • Google Patents. CN108558792B - Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
  • Google Patents. CN113429340B - Method for preparing 4-(6-aminopyridine-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
  • ResearchGate. The gem-dimethyl effect on reactivities in cyclizations through tetrahedral intermediates. Available at: [Link]

  • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. Available at: [Link]

  • National Institutes of Health (NIH). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available at: [Link]

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Technical Support Center: Purification of 3,3-Dimethylpiperidine-Containing Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of reaction products containing the 3,3-dimethylpiperidine moiety. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges associated with the purification of these sterically hindered amines. The gem-dimethyl group at the 3-position introduces specific physicochemical properties that require tailored purification strategies.[1] This resource provides in-depth, experience-driven advice in a question-and-answer format to address common issues encountered during experimental work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the purification of 3,3-dimethylpiperidine derivatives.

Q1: What are the primary challenges in purifying compounds containing the 3,3-dimethylpiperidine moiety?

A1: The principal challenges stem from the compound's basicity and steric hindrance. The basic nitrogen atom can lead to strong interactions with acidic stationary phases like silica gel, resulting in peak tailing and poor separation during column chromatography.[2][3] The bulky gem-dimethyl group can influence the molecule's overall polarity, solubility, and crystal packing, making both chromatography and crystallization non-trivial.[1][4]

Q2: My 3,3-dimethylpiperidine derivative is streaking badly on a silica gel TLC plate. What does this indicate and how can I fix it?

A2: Streaking, or tailing, on silica gel is a classic sign of strong interaction between your basic compound and the acidic silanol groups on the silica surface.[2] This leads to a non-ideal equilibrium during elution. To mitigate this, you can:

  • Add a basic modifier to your eluent: A small amount of triethylamine (TEA) or ammonia (e.g., 0.5-2% in your mobile phase) will neutralize the acidic sites on the silica, leading to more symmetrical spots.[3]

  • Consider an alternative stationary phase: Alumina (basic or neutral) can be a good alternative to silica for purifying basic compounds.[3]

Q3: Is acid-base extraction a viable method for purifying my 3,3-dimethylpiperidine product?

A3: Absolutely. Acid-base extraction is a powerful technique for separating basic compounds like your 3,3-dimethylpiperidine derivative from neutral or acidic impurities.[5][6][7] The general principle involves:

  • Dissolving the crude reaction mixture in an organic solvent.

  • Washing with a dilute aqueous acid (e.g., 1M HCl) to protonate your basic product, moving it into the aqueous layer.[5]

  • Separating the layers and then basifying the aqueous layer (e.g., with NaOH) to deprotonate your product.[5]

  • Extracting your neutral product back into an organic solvent.

Q4: I am struggling to crystallize my 3,3-dimethylpiperidine-containing product. What are some alternative strategies?

A4: If direct crystallization of the free base is proving difficult, consider forming a salt. The introduction of ionic character and strong hydrogen bonding opportunities can significantly improve the likelihood of forming a well-ordered crystal lattice.[8][9]

  • Salt formation: React your compound with an acid (e.g., HCl, HBr, or an organic acid like oxalic acid) to form the corresponding salt.[8][10] These salts often have different solubility profiles and may crystallize more readily.

  • Solvent selection: Experiment with a wide range of solvent systems for crystallization, including slow evaporation from a single solvent, or vapor diffusion and solvent layering techniques with a solvent/anti-solvent system.[8][9]

Section 2: Troubleshooting Guide for Column Chromatography

This section provides a more detailed, problem-solving approach to common issues encountered during chromatographic purification.

Problem 1: My compound is not moving off the baseline of the silica gel column, even with a very polar eluent.
  • Causality: The basicity of your 3,3-dimethylpiperidine derivative is causing it to bind very strongly to the acidic silica gel. The steric hindrance from the gem-dimethyl group may also be playing a role in how the molecule interacts with the stationary phase.

  • Troubleshooting Workflow:

start Compound Stuck on Baseline add_base Add Basic Modifier (e.g., 1-2% TEA or NH4OH) to Eluent start->add_base First Step switch_sp Switch to Alternative Stationary Phase (Alumina, C18) add_base->switch_sp If still problematic protect Consider Protecting the Piperidine Nitrogen (e.g., with Boc group) switch_sp->protect If separation is still poor re_evaluate Re-evaluate Purification Strategy (e.g., Crystallization, Distillation) protect->re_evaluate If protection/deprotection is inefficient

Caption: Decision workflow for non-eluting compounds.

  • Detailed Protocol: Deactivating Silica Gel [3]

    • Dry pack your column with silica gel.

    • Prepare a solvent mixture identical to your starting eluent, but with the addition of 1-2% triethylamine.

    • Flush the column with 2-3 column volumes of this deactivating solvent.

    • Flush with 2-3 column volumes of your initial eluent (without triethylamine) to remove excess base.

    • Load your sample and begin the chromatography.

Problem 2: My compound is co-eluting with a non-polar impurity.
  • Causality: The gem-dimethyl group can increase the lipophilicity of your molecule, causing it to have a similar retention factor (Rf) to non-polar impurities in certain solvent systems.

  • Troubleshooting Strategies:

    • Change Solvent System: Explore different solvent systems to alter the selectivity. If you are using a standard ethyl acetate/hexane system, try dichloromethane/methanol or acetone/hexane.[11]

    • Reverse-Phase Chromatography: If your compound has sufficient polarity, reverse-phase (C18) chromatography can be an excellent alternative. In this case, your polar compound will elute earlier than the non-polar impurity.[2]

Purification MethodStationary PhaseTypical Mobile PhasePrinciple of Separation
Normal PhaseSilica Gel (acidic)Hexane/Ethyl Acetate (+ TEA)Polarity
Normal PhaseAlumina (basic/neutral)Hexane/Ethyl AcetatePolarity
Reverse PhaseC18 (non-polar)Water/Acetonitrile or Water/MethanolHydrophobicity

Table 1: Comparison of Common Chromatographic Methods.

Problem 3: My compound appears to be decomposing on the column.
  • Causality: The acidic nature of silica gel can be sufficient to degrade sensitive molecules.

  • Solutions:

    • Neutralize the silica gel: As described in Problem 1, pre-treating the column with a basic solution can prevent degradation.[3]

    • Use a less acidic stationary phase: Basic or neutral alumina is a good first alternative.[3]

    • Minimize contact time: Use a shorter column and a faster flow rate to reduce the time your compound spends in contact with the stationary phase.

Section 3: Advanced Purification Techniques

For particularly challenging separations, the following methods may be necessary.

Purification via Salt Formation and Crystallization

This is a highly effective method for both purification and obtaining crystalline material suitable for X-ray diffraction.

Experimental Protocol: Purification via Hydrochloride Salt Formation [8]

  • Dissolution: Dissolve the crude product containing the 3,3-dimethylpiperidine derivative in a minimal amount of a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Salt Formation: Slowly add a solution of HCl in diethyl ether (commercially available or prepared by bubbling HCl gas through anhydrous diethyl ether) dropwise to the stirred solution.

  • Precipitation: The hydrochloride salt will typically precipitate as a white solid. Continue stirring for 30 minutes to ensure complete precipitation.

  • Isolation: Collect the solid salt by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

  • Recrystallization: The salt can be further purified by recrystallization from a suitable solvent system (e.g., methanol/diethyl ether).

  • Liberation of Free Base (if required): To recover the free amine, dissolve the purified salt in water, basify with a strong base (e.g., NaOH), and extract the product into an organic solvent.[5]

start Crude 3,3-Dimethylpiperidine Derivative dissolve Dissolve in Organic Solvent (e.g., Diethyl Ether) start->dissolve add_acid Add HCl Solution dissolve->add_acid precipitate Precipitate Hydrochloride Salt add_acid->precipitate filter Filter and Wash Solid Salt precipitate->filter recrystallize Recrystallize Salt (Optional) filter->recrystallize liberate Liberate Free Base with NaOH (aq) and Extract filter->liberate If recrystallization is skipped recrystallize->liberate pure_product Pure 3,3-Dimethylpiperidine Derivative liberate->pure_product

Caption: Workflow for purification via salt formation.

Distillation

For liquid 3,3-dimethylpiperidine derivatives, distillation under reduced pressure can be an effective purification method, especially for removing non-volatile impurities.[10] The boiling point of the parent 3,3-dimethylpiperidine is approximately 137-138 °C at atmospheric pressure.[12]

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70942, 3,3-Dimethylpiperidine. Retrieved from [Link]

  • Reddit. (2023). Purification of strong polar and basic compounds. r/Chempros. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of N-Boc/benzyl methyl pipecolinates. Retrieved from [Link]

  • Teledyne ISCO. (2019, March 25). Chromatography Troubleshooting [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2025). Development of New Sterically Hindered Amine for PCC. Retrieved from [Link]

  • ResearchGate. (2016). What is the best method for isolation of a piperidine alkaloids from the defatted extract of plant ?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 95359, 2,3-Dimethylpiperidine. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3,3-dimethylpiperidine. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 3,3-Dimethylpiperidine. NIST Chemistry WebBook. Retrieved from [Link]

  • University of Fribourg, Chemistry Department. (n.d.). Guide for crystallization. Retrieved from [Link]

  • ACS Publications. (2023). Recent Progress on CO2 Capture Based on Sterically Hindered Amines: A Review. Energy & Fuels. Retrieved from [Link]

  • ResearchGate. (1996). The gem-dimethyl effect on reactivities in cyclizations through tetrahedral intermediates. Cyclization of methyl-substituted methyl amides of 5-(p-nitrophenyl)hydantoic acids. Retrieved from [Link]

  • Google Patents. (n.d.). CN113372262A - Preparation method of trans-3, 5-dimethylpiperidine.
  • National Center for Biotechnology Information. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2025). The gem-Dimethyl Effect Revisited. Retrieved from [Link]

  • MDPI. (2023). Recent Progress on CO2 Capture Based on Sterically Hindered Amines: A Review. Retrieved from [Link]

  • CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. Retrieved from [Link]

  • Arkivoc. (n.d.). Тhe gem-dimethyl effect in reactions through tetrahedral intermediates: cyclizations of some ethyl 2,3-disubstituted-5-(p- nitrophenyl) hydantoates. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 3,3-Dimethylpiperidine. NIST Chemistry WebBook. Retrieved from [Link]

Sources

troubleshooting low yields in reactions with Tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate (CAS No. 1357600-60-2). This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered when using this sterically hindered building block. As Senior Application Scientists, we have compiled field-proven insights and protocols to help you optimize your reactions and achieve higher yields.

Troubleshooting Guide: Low Reaction Yields

This section addresses specific issues encountered during common synthetic transformations involving this compound.

Question 1: My acylation/amide coupling reaction is sluggish and results in low yields. What is going wrong?

This is the most frequently encountered issue with this reagent. The low reactivity of the 4-amino group is primarily due to the significant steric hindrance imposed by the adjacent gem-dimethyl groups at the C-3 position. This steric shield makes it difficult for electrophiles to approach the amine nitrogen.

Potential Causes & Solutions:

  • Insufficiently Reactive Electrophile: Standard acylating agents (like acid chlorides or anhydrides) may not be reactive enough to overcome the steric barrier efficiently.

    • Solution: Activate the carboxylic acid partner using more potent coupling agents. For peptide-type couplings, carbodiimides like DCC or EDC are often used, but may still be too slow. Consider switching to uranium or phosphonium-based reagents which generate highly reactive intermediates.

  • Inappropriate Base or Stoichiometry: The choice and amount of base are critical. The base scavenges the acid byproduct (e.g., HCl) but can also interfere with the reaction if it's too bulky or if it deprotonates other sites.

    • Solution: Use a non-nucleophilic, sterically unhindered base like Diisopropylethylamine (DIPEA) or 2,6-lutidine. Triethylamine (TEA) can sometimes be effective but its bulk may be a disadvantage. Ensure at least 2.0-2.5 equivalents of the base are used when starting from an acid chloride to neutralize both the generated HCl and any HCl salt of the amine starting material.

  • Suboptimal Reaction Conditions: Low temperatures used to minimize side reactions in standard acylations may prevent this sterically hindered reaction from proceeding.

    • Solution: Gradually increase the reaction temperature. While starting at 0 °C is common practice to control exotherms, you may need to warm the reaction to room temperature or even heat it to 40-50 °C. Monitor the reaction progress carefully by TLC or LC-MS to avoid decomposition.

Troubleshooting Workflow for Acylation Reactions

Below is a decision tree to guide your optimization process.

G start Low Yield in Acylation check_reagents Verify Purity & Stoichiometry of Amine and Electrophile start->check_reagents coupling_agent Is a Coupling Agent Used? check_reagents->coupling_agent Reagents OK acid_chloride Using Acid Chloride/ Anhydride? coupling_agent->acid_chloride No change_coupling Switch to Potent Coupling Agent (HATU, HBTU, COMU) coupling_agent->change_coupling Yes check_base Check Base (Type & Equivalents) acid_chloride->check_base increase_temp Increase Temperature (e.g., RT to 50°C) check_solvent Optimize Solvent (DCM, DMF, NMP) increase_temp->check_solvent change_coupling->increase_temp change_base Use Non-Nucleophilic Base (DIPEA, 2,6-Lutidine) >2 equivalents check_base->change_base Suboptimal change_base->increase_temp success Yield Improved check_solvent->success

Caption: Troubleshooting Decision Tree for Acylation.

Recommended High-Activity Coupling Conditions

ParameterRecommended ConditionRationale
Coupling Agent HATU, HBTU, or COMUForms highly reactive acyl-intermediate, effective for hindered amines.
Base DIPEA or 2,6-LutidineNon-nucleophilic and sterically accessible to scavenge acid without interfering.
Solvent DMF or NMPPolar aprotic solvents that can aid solubility and are stable at higher temperatures.
Temperature 25 °C to 50 °CProvides sufficient energy to overcome the activation barrier caused by steric hindrance.
Stoichiometry Amine (1.0 eq), Acid (1.1 eq), Coupling Agent (1.1 eq), Base (2.5-3.0 eq)Ensures complete activation of the acid and neutralization of byproducts.
Question 2: I'm seeing low conversion in my reductive amination reaction. What should I change?

Reductive amination is a two-step process in one pot: imine/enamine formation followed by reduction. Both steps can be challenging with this substrate.

Potential Causes & Solutions:

  • Inefficient Imine Formation: The initial condensation between the amine and the carbonyl compound can be slow due to the amine's steric bulk. This equilibrium may not favor the imine product.

    • Solution:

      • Dehydrating Agent: Add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to remove the water byproduct and drive the equilibrium towards the imine.

      • pH Control: The reaction pH is crucial. A slightly acidic medium (pH 4-6) is often optimal to catalyze imine formation without protonating the amine, rendering it unreactive. A common method is to add a small amount of acetic acid.

  • Incorrect Choice of Reducing Agent: The choice of hydride reagent is critical. Some may react too quickly with the carbonyl starting material or be too bulky to approach the imine intermediate.

    • Solution: Use a mild and sterically undemanding reducing agent that is selective for the imine over the carbonyl.

      • Sodium triacetoxyborohydride (STAB): This is often the reagent of choice as it is less reactive towards ketones and aldehydes than other hydrides and tolerates mildly acidic conditions.[1]

      • Sodium cyanoborohydride (NaBH₃CN): Another classic choice, but it is highly toxic and requires careful pH control.

Optimized Reductive Amination Protocol

This protocol is a robust starting point for the reaction of this compound with an aldehyde or ketone.

  • Setup: In a round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve the amine (1.0 eq) and the carbonyl compound (1.0-1.2 eq) in an anhydrous solvent like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

  • Imine Formation: Add 3Å molecular sieves and stir for 1-2 hours at room temperature to facilitate dehydration. If the reaction is slow, add 0.1 equivalents of acetic acid.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the mixture. The reaction is often mildly exothermic.

  • Monitoring: Stir at room temperature and monitor the reaction by LC-MS. The reaction may take anywhere from 3 to 24 hours to complete.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes. Extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.

Frequently Asked Questions (FAQs)

Q1: How should I store and handle this reagent? This compound should be stored at 4°C and protected from light.[2] While not acutely air-sensitive, it is good practice to handle it under an inert atmosphere to prevent gradual degradation from atmospheric moisture and CO₂.

Q2: How stable is the Boc protecting group? The tert-butoxycarbonyl (Boc) group is a robust protecting group under many conditions, including basic and reductive conditions. However, it is highly sensitive to acid.

  • Cleavage Conditions: It can be readily cleaved with strong acids like Trifluoroacetic Acid (TFA) in DCM, or with HCl in a solvent like dioxane or methanol.

  • Inadvertent Cleavage: Be cautious during aqueous workups or chromatography if the pH becomes too acidic (pH < 3), as partial deprotection can occur, leading to yield loss and purification difficulties.

Q3: My starting material appears impure. How can I confirm its quality? The purity of the starting amine is paramount for achieving high yields.

  • Appearance: The pure compound should be a white to off-white solid.[3]

  • NMR Spectroscopy: ¹H NMR is the best way to assess purity. Look for the characteristic tert-butyl singlet at ~1.45 ppm and ensure the integration of all peaks matches the expected structure.

  • LC-MS: This can confirm the mass of the compound (M+H⁺ ≈ 229.2) and detect any minor impurities.[2][4]

Q4: Can the gem-dimethyl group influence the stereochemistry of my product? Yes. While the 4-amino group itself is achiral, the rigid piperidine ring and the bulky gem-dimethyl groups can influence the facial selectivity of reactions at a newly formed stereocenter. Depending on the reaction, they can direct incoming reagents to the less hindered face of the molecule, potentially leading to a diastereomeric excess in the product.

References

Technical Support Center: Navigating the Stability of Boc-Protected 3,3-Dimethylpiperidine Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to providing in-depth guidance on the stability and handling of Boc-protected 3,3-dimethylpiperidine intermediates. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of working with these sterically hindered building blocks. Here, we address common challenges and provide practical, evidence-based solutions in a comprehensive question-and-answer format.

Introduction: The Challenge of the Gem-Dimethyl Group

The 3,3-dimethyl substitution on the piperidine ring, while often a desirable feature in drug design for modulating physicochemical properties, introduces significant steric hindrance. This "gem-dimethyl effect" can profoundly influence the stability and reactivity of the Boc-protected intermediate, leading to unexpected outcomes in synthesis and purification.[1] This guide will equip you with the knowledge to anticipate and troubleshoot these stability-related issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing incomplete Boc deprotection of 3,3-dimethylpiperidine using standard acidic conditions (e.g., TFA in DCM). What's going on?

This is a common issue stemming from the steric hindrance imparted by the gem-dimethyl group. The bulky tert-butyl group of the Boc protecting group and the adjacent dimethyl-substituted carbon create a crowded environment around the carbamate linkage, slowing down the rate of acid-catalyzed hydrolysis.[2][3]

Troubleshooting Steps:

  • Increase Acid Concentration and/or Reaction Time: A higher concentration of a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent is often necessary.[2][4] Monitor the reaction closely by TLC or HPLC to determine the optimal reaction time, which may be significantly longer than for less hindered amines.

  • Elevate the Temperature: Gentle heating can often overcome the activation energy barrier for deprotection. However, be cautious as elevated temperatures can also promote side reactions. A carefully controlled temperature increase, for instance to 40-50°C, can be effective.

  • Consider Alternative Acidic Reagents: 4M HCl in dioxane is a commonly used and effective reagent for Boc deprotection and may offer better results than TFA in DCM for certain substrates.[4]

Q2: I'm concerned about the stability of my Boc-protected 3,3-dimethylpiperidine intermediate during storage. What are the recommended storage conditions?

While Boc-protected amines are generally stable, proper storage is crucial to prevent slow degradation over time, especially in the presence of trace acidic impurities.

Recommended Storage:

  • Temperature: Store in a tightly sealed container in a refrigerator (2-8°C) or freezer for long-term storage.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and acidic gases from the air.

  • Location: Keep in a dry, well-ventilated area away from strong acids and oxidizing agents.[5][6]

Q3: Can I use thermal conditions for the deprotection of Boc-3,3-dimethylpiperidine?

Yes, thermal deprotection is a viable alternative, particularly when your molecule is sensitive to strong acids.[7] This method avoids the use of acidic reagents and the subsequent neutralization steps.

Key Considerations for Thermal Deprotection:

  • Temperature: High temperatures, often above 150°C, are typically required.[8]

  • Solvent: The choice of solvent can significantly impact the efficiency of thermal deprotection. Polar protic solvents like 2,2,2-trifluoroethanol (TFE) or even methanol can accelerate the reaction.[9][10] Some protocols also report successful deprotection in boiling water.[11][12]

  • Potential for Side Reactions: Be aware that high temperatures can induce other reactions, such as eliminations or rearrangements, depending on the other functional groups present in your molecule. A thorough analysis of the product mixture is essential.

Q4: What are the most likely degradation pathways for my Boc-protected 3,3-dimethylpiperidine intermediate?

The primary degradation pathway is the acid-catalyzed cleavage of the Boc group. Under acidic conditions, the carbamate oxygen is protonated, leading to the loss of the tert-butyl cation and the formation of a carbamic acid intermediate, which then decarboxylates to yield the free amine.

Boc-3,3-dimethylpiperidine Boc-3,3-dimethylpiperidine Protonated Intermediate Protonated Intermediate Boc-3,3-dimethylpiperidine->Protonated Intermediate + H+ Carbamic Acid Intermediate Carbamic Acid Intermediate Protonated Intermediate->Carbamic Acid Intermediate - tert-butyl cation 3,3-dimethylpiperidine 3,3-dimethylpiperidine Carbamic Acid Intermediate->3,3-dimethylpiperidine - CO2

Figure 1: Acid-Catalyzed Deprotection Pathway.

In addition to deprotection, prolonged exposure to strong acids or high temperatures could potentially lead to other, less common, side reactions involving the piperidine ring itself, although these are highly substrate-dependent.

Experimental Protocols

Protocol 1: Acidic Boc Deprotection of 3,3-Dimethylpiperidine
  • Dissolve the Boc-protected 3,3-dimethylpiperidine (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Add the acidic reagent (e.g., 5-10 equivalents of TFA or a solution of 4M HCl in dioxane).

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by TLC or HPLC. If the reaction is sluggish, consider gentle heating (e.g., to 40°C).

  • Upon completion, remove the solvent and excess acid under reduced pressure.

  • For work-up, dissolve the residue in an appropriate organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected amine.

Protocol 2: HPLC Analysis for Monitoring Deprotection

This protocol provides a general method for monitoring the progress of the Boc deprotection reaction.

ParameterSetting
Column C18 reverse-phase, 250 x 4.6 mm, 5 µm
Mobile Phase A 0.1% TFA in water
Mobile Phase B 0.1% TFA in acetonitrile
Gradient Start with a low percentage of B, and ramp up to a high percentage over 20-30 minutes.
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 10 µL

Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase for injection.

cluster_troubleshooting Troubleshooting Workflow start Incomplete Deprotection Observed check_conditions Review Reaction Conditions: - Acid concentration - Temperature - Reaction time start->check_conditions monitor Monitor by HPLC/TLC check_conditions->monitor increase_severity Increase Severity: - Higher acid concentration - Gentle heating increase_severity->monitor alternative_reagent Consider Alternative Reagent: - e.g., 4M HCl in dioxane alternative_reagent->monitor thermal_deprotection Consider Thermal Deprotection thermal_deprotection->monitor monitor->increase_severity Incomplete monitor->alternative_reagent Incomplete monitor->thermal_deprotection Acid Sensitivity complete Deprotection Complete monitor->complete Complete

Figure 2: Troubleshooting Incomplete Deprotection.

References

  • Methyl N-Boc-piperidine-3-carboxylate SDS, 148763-41-1 Safety D
  • Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)
  • 3,5-Dimethylpiperidine Safety D
  • Deprotection of different N-Boc-compounds | Download Table - ResearchG
  • Boiling water-catalyzed neutral and selective N-Boc deprotection - RSC Publishing.
  • Deprotection of N-Boc Groups Under Continuous Flow High Temper
  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection - MDPI.
  • Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase - PubMed.
  • Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit.
  • SAFETY D
  • Influence of piperidine ring on stability and reactivity of piperine - ResearchG
  • A mild and selective method for N-Boc deprotection | Request PDF - ResearchG
  • Asymmetric deprotonation of N-boc piperidine: react IR monitoring and mechanistic aspects.
  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions - Semantic Scholar.
  • 1-N-BOC-PIPERIDINE-3-CARBOXAMIDE SDS, 91419-49-7 Safety D
  • gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications - UCLA – Chemistry and Biochemistry.
  • A Comparative Guide to the Synthesis of N-Boc-3-Substituted Piperidines: N-Boc-3-Chloropropylamine Route vs.
  • A Study and Application of Biocatalytic Synthesis of (S)-N-Boc-3-hydroxypiperidine.
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC - NIH.
  • Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist - PMC - NIH.
  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid c
  • N-Boc-Pipecolic Acid, (S)-(−)-Coniine, (S)-(+)-Pelletierine, (+)-β-Conhydrine, (S)-(−)-Ropivacaine, and Formal Synthesis of (−) - NIH.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Characterization of 3,3-dimethyl substituted N-aryl piperidines as potent microsomal prostaglandin E synthase-1 inhibitors - PubMed.
  • Pharmaceutical impurities and degradation products: Uses and applic
  • (PDF) The gem-dimethyl effect on reactivities in cyclizations through tetrahedral intermediates. Cyclization of methyl-substituted methyl amides of 5-(p-nitrophenyl)
  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed.
  • Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed.
  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - MDPI.
  • A Comparative Guide to HPLC and NMR Analysis for the Characteriz
  • A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Applic
  • Synthesis and structure-activity relationship of 7-azaindole piperidine deriv
  • Scholars Research Library - Der Pharma Chemica.
  • N-BOC-3-hydroxymethylpiperidine - ChemBK.
  • Technical Support Center: Managing Steric Hindrance in Boc-Phe-Phe-OH Couplings - Benchchem.
  • Understanding N-Boc-piperidine-3-methanol: Applic
  • Thermal Methods - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.

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Technical Support Center: Preventing Byproduct Formation in Tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing challenges in amide bond formation with Tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate. This guide is structured for researchers, chemists, and drug development professionals who encounter common yet frustrating side reactions when working with this sterically hindered amine. Our goal is to provide not just solutions, but a foundational understanding of the reaction dynamics to empower you to proactively design more robust and successful coupling strategies.

The core challenge with this substrate arises from the gem-dimethyl groups at the C3 position of the piperidine ring. These bulky groups significantly impede the approach of the C4-amino group to an activated carboxylic acid, slowing the rate of the desired amide bond formation. This kinetic delay opens the door for competing side reactions, which often become the major pathways, leading to low yields and complex purification profiles.[1][2][3]

Part 1: Frequently Asked Questions (FAQs) - Diagnosing the Issue

This section addresses the most common initial observations and provides a top-level diagnosis of the underlying chemical issues.

Q1: My coupling reaction is failing or giving very low yields. What is the primary cause?

A: The most common reason for failure is severe steric hindrance. The 3,3-dimethyl groups on the piperidine ring physically block the nitrogen atom, dramatically slowing down its nucleophilic attack on the activated carboxylic acid.[1][2] Standard coupling conditions that work well for less hindered amines are often too slow, allowing the activated acid intermediate to degrade or participate in other side reactions before the desired coupling can occur.

To overcome this, you must employ strategies that either increase the reactivity of the electrophile (the activated acid) or use conditions that provide enough energy to overcome the steric barrier.[2]

Steric_Hindrance cluster_hindrance Steric Clash Amine Tert-butyl 4-amino- 3,3-dimethylpiperidine-1-carboxylate ActivatedAcid Activated Carboxylic Acid (e.g., O-Acylisourea, OAt-ester) Amine->ActivatedAcid Slow Nucleophilic Attack AmideProduct Desired Amide Product ActivatedAcid->AmideProduct Desired Reaction Clash gem-dimethyl groups impede approach

Caption: Steric hindrance from gem-dimethyl groups slowing amide formation.

Q2: I'm using HATU and see a major byproduct with a mass of [Amine + 99] Da. What is this side reaction?

A: This is a classic case of guanidinylation . Uronium/aminium-based coupling reagents like HATU, HBTU, and HCTU are themselves reactive towards nucleophiles.[4][5] The hindered nature of your amine makes the desired reaction with the activated acid slow. This gives the amine ample opportunity to directly attack the electrophilic carbon of the HATU reagent itself, forming an irreversible tetramethylguanidinium adduct.[6][7] This "caps" your amine, rendering it unable to participate in the desired amide bond formation.

This side reaction is a strong indicator that the concentration of free, unreacted HATU is too high in the presence of your amine. The solution lies in pre-activating the carboxylic acid before introducing the amine.[6][8]

Q3: My reaction with a carbodiimide (EDC or DIC) is producing a significant, neutral byproduct that's hard to separate. What's going on?

A: You are likely observing the formation of an N-acylurea . In carbodiimide-mediated couplings, the carboxylic acid first reacts with the carbodiimide to form a highly reactive O-acylisourea intermediate.[9][10][11] This intermediate is the intended electrophile for your amine. However, because your hindered amine reacts slowly, the O-acylisourea has time to undergo an intramolecular rearrangement (an O- to N-acyl transfer) to form a stable and unreactive N-acylurea.[9]

This side reaction is minimized by using additives such as 1-hydroxybenzotriazole (HOBt) or, more effectively, ethyl (hydroxyimino)cyanoacetate (OxymaPure). These additives rapidly convert the O-acylisourea into a more stable active ester (OBt or Oxyma ester), which is less prone to rearrangement but still reactive enough to couple with the amine.[9][12]

Q4: I'm coupling a chiral carboxylic acid and observing significant epimerization. Why is this happening and how can I stop it?

A: Epimerization at the α-carbon of an N-protected amino acid is a risk in any peptide coupling but is exacerbated under conditions required for hindered substrates.[13] The prolonged reaction times and often elevated temperatures needed to force the coupling provide more opportunity for the base in the reaction to abstract the acidic α-proton of the activated acid.[14] This forms a planar enolate intermediate, which can be re-protonated from either face, leading to a loss of stereochemical integrity.

Key factors that increase epimerization include:

  • Strong Base: Using excess or a very strong base like DBU or t-BuOK.

  • High Temperature: Increased temperature accelerates the rate of enolization.

  • Long Reaction Times: More time allows for more deprotonation/reprotonation events.

To minimize this, use the weakest base necessary (e.g., DIPEA or collidine), run the reaction at the lowest temperature that allows for a reasonable rate (starting at 0 °C), and use additives known to suppress racemization, such as HOAt (present in HATU) or OxymaPure.[6][12][15]

Part 2: Troubleshooting Guides and Experimental Protocols

This section provides actionable protocols to overcome the specific challenges identified in the FAQs.

Guide 1: Preventing Guanidinylation with Uronium/Aminium Reagents

The most reliable strategy to prevent the reaction of your amine with reagents like HATU is to ensure no free coupling reagent is present when the amine is added. This is achieved through a pre-activation step.

HATU_Pathway cluster_preactivation Step 1: Pre-activation (Amine is NOT present) cluster_coupling Step 2: Coupling Acid Carboxylic Acid OAt_Ester OAt-Active Ester (Highly Reactive) Acid->OAt_Ester Activation HATU HATU HATU->OAt_Ester Base Base (DIPEA) Base->OAt_Ester Amide_Product Desired Amide OAt_Ester->Amide_Product Desired Path Hindered_Amine Hindered Amine (Added Here) Hindered_Amine->Amide_Product Guanidinium_Byproduct Guanidinium Byproduct (Minimized) Hindered_Amine->Guanidinium_Byproduct HATU_remnant Free HATU (Ideally None) HATU_remnant->Guanidinium_Byproduct Undesired Path

Caption: Workflow showing pre-activation to minimize guanidinylation.

Protocol 1: Pre-activation using HATU

  • To a stirred solution of the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM), add HATU (1.05 eq).

  • Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes. This is the pre-activation period where the OAt-active ester is formed. You can monitor the activation by TLC or LC-MS if desired.

  • Once activation is complete, add a solution of this compound (1.1 eq) to the reaction mixture.

  • Monitor the reaction for the formation of the product. Due to the steric hindrance, this may require extended reaction times (2-24 hours) or gentle heating (40-50 °C).[15]

ReagentStructure TypePropensity for GuanidinylationMitigation Strategy
HATU/HBTU Uronium/AminiumHighPre-activation is mandatory. [6][8]
PyBOP/PyAOP PhosphoniumLow to NoneLess likely to form guanidinium byproducts, making them a safer alternative for slow or cyclization reactions.[8][16]
COMU Uronium (Oxyma-based)ModeratePre-activation is still highly recommended. Its Oxyma leaving group is less allergenic than HOBt/HOAt.[12]
Guide 2: Optimizing Carbodiimide Couplings to Avoid N-Acylurea Formation

For carbodiimide couplings, the key is to rapidly trap the O-acylisourea intermediate before it can rearrange.

Carbodiimide_Pathway cluster_pathways Competing Reactions cluster_solution Solution: Additive Acid Carboxylic Acid O_Acylisourea O-Acylisourea (Unstable Intermediate) Acid->O_Acylisourea DIC DIC DIC->O_Acylisourea N_Acylurea N-Acylurea Byproduct (Unreactive) O_Acylisourea->N_Acylurea Rearrangement (Fast) Amide Desired Amide O_Acylisourea->Amide Amine Attack (Slow due to hindrance) Oxyma_Ester Oxyma-Active Ester (More Stable) O_Acylisourea->Oxyma_Ester Rapid Trapping Hindered_Amine Hindered Amine Hindered_Amine->Amide Oxyma OxymaPure (Additive) Oxyma->Oxyma_Ester Oxyma_Ester->Amide Coupling

Sources

Technical Support Center: Improving the Solubility of Tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the solubility challenges associated with tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate and its derivatives. Our goal is to equip you with the scientific rationale and practical methodologies to overcome these common experimental hurdles.

Frequently Asked Questions (FAQs)

Here, we address the most common initial questions regarding the solubility of this class of compounds.

Q1: Why are my this compound derivatives poorly soluble in aqueous solutions?

A1: The limited aqueous solubility of these derivatives often stems from a combination of structural features. The piperidine ring, while containing a nitrogen atom that can act as a hydrogen bond acceptor, is a saturated heterocycle that can be quite nonpolar, especially when substituted with lipophilic groups.[1] The presence of the bulky tert-butyl group on the carbamate and the gem-dimethyl groups on the piperidine ring significantly increases the lipophilicity (greasiness) of the molecule, further reducing its affinity for water. The Boc (tert-butoxycarbonyl) protecting group, in particular, can influence solubility characteristics.[2]

Q2: How does the amino group on the piperidine ring affect solubility?

A2: The primary amino group is basic. At neutral or basic pH, it is in its neutral, free base form, which is less water-soluble. However, in acidic conditions (pH below its pKa), the amino group becomes protonated to form a positively charged ammonium salt.[3][4] This charged species is generally much more soluble in water than the neutral form.[1][4] Therefore, the solubility of your compound is likely to be highly dependent on the pH of the solution.[5][6]

Q3: What is the first and most straightforward step I should take to try and dissolve my compound for a biological assay?

A3: The most direct initial approach is to leverage the basicity of the amino group by adjusting the pH.[1][5] Attempt to dissolve your compound in a slightly acidic buffer (e.g., citrate or acetate buffer at pH 3-5) or a dilute solution of a pharmaceutically acceptable acid like hydrochloric acid (HCl).[1] This will promote the formation of the more soluble salt form of your compound.[1]

Q4: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. How can I prevent this?

A4: This is a very common issue for poorly soluble compounds. Here are several strategies to mitigate this "crashing out" phenomenon:

  • Optimize Final DMSO Concentration: Ensure the final concentration of dimethyl sulfoxide (DMSO) in your assay is as high as your experiment can tolerate without affecting the biological system, typically up to 1%.[1]

  • Use a Stepwise Dilution: Instead of a single large dilution, perform intermediate dilutions in a buffer that contains a higher percentage of an organic co-solvent or a solubilizing agent.[1]

  • Employ Co-solvents: The use of water-miscible organic co-solvents is a common and effective strategy.[1] Besides DMSO, other options include ethanol and polyethylene glycols (PEGs).[1]

Troubleshooting Guides: Deeper Dive into Solubility Enhancement

If the initial steps outlined in the FAQs are insufficient, the following detailed guides provide more advanced strategies.

Issue 1: Insufficient Solubility Even with pH Adjustment

If altering the pH does not achieve the desired concentration, consider the following systematic approaches.

While protonating the amino group increases solubility, the overall lipophilicity of the molecule, driven by the bulky alkyl groups, may still limit the maximum achievable concentration in a purely aqueous acidic solution. The intrinsic solubility of the salt form might be low, or you may be observing the "common ion effect" in certain buffers.

Caption: Decision workflow for advanced solubility enhancement.

Issue 2: Compound is a Weak Base and Unsuitable for Salt Formation

For derivatives where the basicity of the amino group is significantly reduced due to electron-withdrawing groups, or for non-ionizable analogues, alternative strategies are necessary.

Without a readily ionizable center, pH adjustment will have a minimal effect. Solubility will be dictated primarily by the molecule's ability to interact with the solvent system through weaker forces like dipole-dipole interactions and hydrogen bonding. In these cases, the focus shifts to disrupting the crystal lattice energy of the solid and improving solvation through excipients.

  • Amorphous Solid Dispersions: Dispersing the drug in a water-soluble polymer carrier can create a high-energy amorphous form, which has a higher apparent solubility and dissolution rate compared to the crystalline form.[7][8]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate your poorly soluble molecule, forming an "inclusion complex" that has significantly improved aqueous solubility.[1][9][10]

  • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems can be employed. These formulations dissolve the drug in lipid carriers, which can enhance absorption in the gastrointestinal tract.[7][11]

Experimental Protocols

Protocol 1: Determination of a pH-Solubility Profile

Objective: To quantitatively assess the effect of pH on the equilibrium solubility of your compound.

Materials:

  • Your this compound derivative

  • A series of buffers (e.g., citrate, phosphate) covering a pH range from 2 to 8

  • Glass vials with screw caps

  • Orbital shaker in a temperature-controlled environment

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector for quantification

Procedure:

  • Preparation: Add an excess amount of your solid compound to a vial containing a known volume of a specific pH buffer. Ensure enough solid is present to maintain a saturated solution with undissolved particles.[1]

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Sampling and Filtration: Carefully withdraw the supernatant and immediately filter it through a chemically inert syringe filter to remove all undissolved solid particles.[1]

  • Quantification: Dilute the filtered solution with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated HPLC method.

  • Data Reporting: Express the solubility in mg/mL or µM at the specified temperature and pH.[1] Plot solubility versus pH to visualize the profile.

pH of BufferApproximate Solubility (µg/mL)
2.02500
4.01800
6.0150
7.4< 10
8.0< 5
Caption: Example pH-solubility data for a basic derivative.
Protocol 2: Salt Formation and Screening

Objective: To form and screen different pharmaceutically acceptable salts to identify one with optimal solubility and stability. Salt formation is a robust and cost-effective method for increasing the solubility of ionizable drugs.[1][5]

Materials:

  • Your compound (in free base form)

  • A selection of pharmaceutically acceptable acids (e.g., HCl, HBr, sulfuric acid, methanesulfonic acid, tartaric acid, citric acid)

  • Various organic solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate)

  • Stir plate and magnetic stir bars

  • Filtration apparatus

Procedure:

  • Stoichiometric Addition: Dissolve your free base compound in a suitable solvent (e.g., ethanol).

  • Acid Addition: Add a stoichiometric equivalent (e.g., 1.05 equivalents) of the selected acid, either neat or as a solution in the same solvent.

  • Crystallization/Precipitation: Stir the mixture at room temperature or with gentle heating. The salt may precipitate out of the solution. If not, cooling or the addition of an anti-solvent (a solvent in which the salt is insoluble) may be required to induce crystallization.

  • Isolation and Drying: Collect the solid salt by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Characterization and Solubility Testing: Characterize the resulting salt using techniques like Powder X-ray Diffraction (PXRD) to confirm its crystalline form. Then, determine its aqueous solubility using Protocol 1.

Salt FormAqueous Solubility at pH 7.0 (µg/mL)
Free Base< 5
Hydrochloride1500
Mesylate2200
Tartrate950
Caption: Comparative solubility of different salt forms.
Protocol 3: Co-solvent Screening

Objective: To identify a water-miscible co-solvent system that can maintain the compound in solution at the desired concentration for in vitro experiments.

Materials:

  • Your compound

  • A selection of co-solvents: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Ethanol, Propylene glycol (PG), Polyethylene glycol 400 (PEG 400)

  • Aqueous buffer (e.g., PBS, pH 7.4)

Procedure:

  • Stock Solution: Prepare a high-concentration stock solution of your compound in 100% of each co-solvent (e.g., 20 mg/mL in DMSO).

  • Serial Dilution: Create a dilution series for each co-solvent stock into the aqueous buffer. For example, prepare final solutions containing 10%, 5%, 2%, and 1% of the co-solvent.

  • Visual Inspection: After preparation, visually inspect each solution for any signs of precipitation (haziness, cloudiness, visible particles) immediately and after a set period (e.g., 2 hours).

  • Selection: Identify the co-solvent and the maximum concentration that keeps your compound fully dissolved at the target final concentration.

Caption: Workflow for co-solvent screening.

Advanced Topic: Prodrug Strategies

When intrinsic solubility cannot be overcome by formulation approaches, or if there are other liabilities like rapid first-pass metabolism, a prodrug strategy may be considered.[12] A prodrug is a bioreversible derivative of a drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active parent drug.[13]

For the amino group in your piperidine derivative, a common prodrug approach is to attach a polar, water-solubilizing moiety.[14]

  • Phosphate Esters: Attaching a phosphate group can dramatically increase water solubility.[14] These are often cleaved in vivo by alkaline phosphatases to release the active drug.

  • Amino Acid Conjugates: Linking an amino acid can improve solubility and potentially target amino acid transporters for improved absorption.[15]

The design of prodrugs is a complex process requiring careful consideration of the linker chemistry to ensure efficient release of the active drug at the desired site of action.[12]

References

  • Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. (n.d.).
  • Formulation Methods for Poorly Soluble Drugs. (2025-05-19).
  • Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. (n.d.).
  • Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds - Benchchem. (n.d.).
  • Formulation strategies to improve the bioavailability of poorly absorbed drugs | Request PDF. (n.d.).
  • Prodrugs for Amines - PMC - NIH. (n.d.).
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - MDPI. (n.d.).
  • Solubility and pH of amines. (n.d.).
  • Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations | Request PDF - ResearchGate. (n.d.).
  • Video: Extraction: Effects of pH - JoVE. (2024-04-04).
  • (PDF) Prodrugs for Amines - ResearchGate. (2025-10-16).
  • BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).
  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility - MDPI. (n.d.).
  • (PDF) Study of pH-dependent drugs solubility in water - ResearchGate. (2025-08-09).
  • Prodrug strategies to overcome poor water solubility - ResearchGate. (2025-08-06).

Sources

Technical Support Center: Purification of Boc-Protected Amine Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the purification challenges of tert-butyloxycarbonyl (Boc)-protected amine intermediates. As a cornerstone of modern organic synthesis, particularly in peptide synthesis and drug development, the Boc group offers robust protection for amines.[1][][3] However, the unique physicochemical properties of Boc-protected intermediates often introduce specific purification challenges.

This guide is structured to provide researchers, scientists, and drug development professionals with direct, actionable solutions to common problems. We will move from specific troubleshooting scenarios to broader frequently asked questions, grounding our advice in established chemical principles and field-proven protocols.

Troubleshooting Guide: Addressing Specific Purification Issues

This section tackles the most common and frustrating issues encountered during the purification of Boc-protected amines. Each problem is broken down into its likely causes and a series of recommended solutions.

Problem 1: My Crude Product is an Oil and Fails to Crystallize.

"Oiling out," where a product separates as a supersaturated liquid instead of a solid, is a frequent obstacle.[4] This can make handling and subsequent reaction steps difficult.

Possible Causes:

  • Residual Solvents: Trace amounts of reaction or extraction solvents (e.g., DCM, Ethyl Acetate) can act as an "anti-solvent" for crystallization.[4]

  • Impurities: Unreacted starting materials or byproducts can form a eutectic mixture with the desired product, depressing its melting point and inhibiting lattice formation.[5]

  • Hygroscopic Nature: The product may be absorbing atmospheric moisture, resulting in a viscous oil or gum.[5]

  • Inherent Properties: Some Boc-protected amines are intrinsically low-melting solids or oils at room temperature.

Suggested Solutions:

  • Thorough Drying: Ensure all volatile solvents are removed by drying the crude material under high vacuum, sometimes with gentle heating (e.g., 30-40 °C), until a constant weight is achieved. This is the most critical first step.[4]

  • Trituration: This technique involves stirring the oil with a solvent in which the desired product is insoluble but the impurities are soluble. This can wash away contaminants and induce solidification. A detailed protocol is provided below.[4]

  • Solvent-Diffusion Crystallization: If the product is an oil, dissolve it in a small amount of a good solvent (e.g., THF, Chloroform). Place this vial inside a larger, sealed container with a poor solvent (e.g., n-pentane, hexanes). The slow diffusion of the poor solvent's vapor into the solution can gently induce the formation of high-quality crystals over several days.[5]

  • pH Adjustment (for compounds with other ionizable groups): If your molecule contains an acidic or basic functional group in addition to the Boc-amine, impurities can sometimes be removed by an acid-base extraction. Dissolving the crude material in an organic solvent and washing with the appropriate aqueous acid or base can remove ionizable impurities.[5]

Experimental Protocol 1: Purification by Trituration
  • Place the oily crude product in a round-bottom flask or Erlenmeyer flask with a stir bar.

  • Add a small volume of a non-polar solvent in which the product is expected to have poor solubility (e.g., hexanes, diethyl ether, or a mixture).

  • Stir the mixture vigorously at room temperature. Use a spatula to scrape the sides of the flask to encourage nucleation.

  • If the oil solidifies, continue stirring for 30-60 minutes to break up the solid and ensure impurities are washed into the solvent.

  • Isolate the solid product by vacuum filtration.

  • Wash the solid on the filter with a fresh, cold portion of the trituration solvent.

  • Dry the purified solid product under high vacuum.

Problem 2: Residual Boc Anhydride is Present in the Final Product.

Di-tert-butyl dicarbonate (Boc₂O) is often used in excess to drive the protection reaction to completion. Its removal can be challenging due to its physical properties.

Possible Causes:

  • Insufficient Quenching: The workup procedure did not effectively destroy the excess Boc₂O.

  • Co-elution during Chromatography: Boc₂O can have similar polarity to some Boc-protected products, leading to co-elution.

  • Ineffective Aqueous Wash: Simple water or brine washes are often insufficient to remove the non-polar Boc₂O.

Suggested Solutions:

  • Chemical Quenching: Before workup, add a nucleophilic scavenger to the reaction mixture to consume excess Boc₂O.

    • Imidazole: Add a small amount of imidazole, which reacts with Boc₂O to form a water-soluble imidazolium intermediate that is easily removed in an aqueous wash.[6]

    • Polymer-Supported Trisamine (PS-Trisamine): This resin scavenger is highly effective. The reaction mixture is stirred or passed through a cartridge containing the resin, which sequesters the excess Boc₂O. The resin is then simply filtered off.[7][8] This method is excellent for achieving high purity without chromatography.[7]

  • Vigorous Basic Wash: Vigorously washing the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution can help hydrolyze some of the residual Boc₂O.[6]

  • High Vacuum Sublimation: Boc₂O has a relatively low boiling point (56-57 °C at 0.5 mmHg).[9] After evaporating the solvent, leaving the crude product on a high vacuum line for an extended period (24-72 hours) can sublimate the remaining Boc₂O, which will collect in a cold trap.[9]

Data Presentation: Methods for Removing Excess Boc Anhydride
MethodReagent/ProcedureEstimated EfficiencyAdvantagesDisadvantages
Chemical Quenching Imidazole followed by dilute acid washHigh (>95%)Fast and effective.Requires an additional acidic wash which may not be suitable for acid-sensitive products.[7]
Scavenger Resin Polymer-Supported Trisamine (PS-Trisamine)Very High (>99%)Simple filtration workup; suitable for a wide range of products.[7]Higher cost of reagent compared to simple quenching agents.
Sublimation High Vacuum (e.g., <1 mmHg) for 24-72hHigh (>95%)Avoids aqueous workup and chromatography.[7][9]Slow; most effective for small-scale reactions.[9]
Problem 3: Poor Separation or Streaking during Silica Gel Chromatography.

While Boc-protected amines are generally stable on silica gel, issues can arise that compromise purification efficiency.[10]

Possible Causes:

  • Acidic Silica: Standard silica gel is slightly acidic (pH ~4-5), which can cause streaking or partial deprotection of very acid-sensitive substrates.

  • Strong Interaction: The carbamate group can interact strongly with the silica surface, leading to broad peaks and poor resolution.

  • Overloading: Applying too much crude material to the column.

Suggested Solutions:

  • Basic Modifier: Add a small amount of a volatile base, typically 0.5-1% triethylamine (Et₃N) , to your eluent system. This deactivates the acidic sites on the silica gel, significantly improving peak shape and preventing on-column degradation.[10][11]

  • Use Deactivated Silica or Alumina: For highly sensitive compounds, consider using silica gel that has been pre-treated with a base or use an alternative stationary phase like basic or neutral alumina.[11]

  • Optimize Loading: Ensure the amount of crude material is no more than 1-5% of the mass of the silica gel (e.g., 100-500 mg of crude on a 10g column).

Visualization: Purification Decision Workflow

This diagram outlines a logical approach to selecting a purification strategy for a crude Boc-protected amine intermediate.

G start Crude Boc-Protected Amine Intermediate is_solid Is the crude product a solid? start->is_solid try_cryst Attempt Recrystallization or Trituration is_solid->try_cryst Yes purification_choice Select Primary Purification Method is_solid->purification_choice No (Oil) is_pure Is purity >95% by NMR/LCMS? oils_out Product 'oils out' or remains impure is_pure->oils_out No final_product Pure Product is_pure->final_product Yes try_cryst->is_pure oils_out->purification_choice Yes chromatography Silica Gel Chromatography (add 0.5% Et3N to eluent) purification_choice->chromatography Neutral Compound extraction Acid-Base Extraction purification_choice->extraction Can remove ionic impurities chromatography->final_product extraction->chromatography Further purification needed extraction->final_product Sufficiently pure

Caption: Decision tree for selecting a purification method.

Frequently Asked Questions (FAQs)

Q1: How can I reliably monitor the purity of my Boc-protected amine? A1: A combination of techniques is recommended for a complete picture of purity.

  • Thin-Layer Chromatography (TLC): An excellent first-pass technique for monitoring reaction progress and checking for major impurities. Note that some Boc-protected compounds are not UV-active and may require staining (e.g., with potassium permanganate or ninhydrin if deprotection occurs) for visualization.[12]

  • ¹H NMR Spectroscopy: This is the most common method for quantifying residual Boc anhydride, which shows a characteristic sharp singlet for its 18 protons around 1.46 ppm in CDCl₃.[7] It also provides structural confirmation of your desired product.

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC (RP-HPLC), is a high-resolution technique capable of separating closely related impurities and providing quantitative purity data (% area).[12][13]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful tool confirms the molecular weight of your product and helps identify impurities by their mass.[13]

Q2: Is the Boc group stable during reverse-phase HPLC with a TFA-containing mobile phase? A2: The Boc group is acid-labile and can be slowly cleaved under the conditions of RP-HPLC using trifluoroacetic acid (TFA), especially at concentrations higher than 0.1%.[14] While the compound may be stable on the column during a typical run, the real danger is during the post-run workup. As the aqueous/organic solvent is evaporated, the concentration of the non-volatile TFA increases, which can lead to significant deprotection.[14]

  • Best Practices: If you must use TFA, work up the fractions immediately. Neutralize the collected fractions with a base like triethylamine or ammonium bicarbonate before solvent removal. Alternatively, freeze-drying (lyophilization) the fractions can be a gentler way to remove the solvent and TFA.[14]

Q3: Can I use acid-base extraction for purification? A3: Yes, and it is a highly effective technique for removing certain types of impurities. A Boc-protected amine is a neutral carbamate and will not behave as an amine; it is unreactive to most bases and nucleophiles.[1] This allows for a logical extraction strategy.

  • To Remove Unreacted Starting Amine (Basic): Wash the organic layer containing your crude product with a dilute aqueous acid (e.g., 1 M HCl, 5% citric acid). The unreacted amine will be protonated to form a water-soluble salt and will move to the aqueous layer.[15][16]

  • To Remove Acidic Impurities: Wash the organic layer with a dilute aqueous base (e.g., 5% NaHCO₃ or 1 M NaOH). Acidic impurities will be deprotonated and extracted into the aqueous layer.[15][17] Your neutral Boc-protected product will remain in the organic layer throughout this process.

Experimental Protocol 2: General Acid-Base Extraction Workup
  • After the reaction is complete, quench if necessary and remove the reaction solvent under reduced pressure.

  • Dissolve the residue in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Acid Wash: Add an equal volume of dilute acid (e.g., 1 M HCl). Shake the funnel vigorously, venting frequently. Allow the layers to separate and discard the aqueous (bottom) layer. This removes basic impurities.

  • Base Wash: Add an equal volume of dilute base (e.g., saturated NaHCO₃ solution). Shake, vent, and separate the layers. Discard the aqueous layer. This removes acidic impurities.

  • Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine) to remove the bulk of the dissolved water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.

Visualization: Acid-Base Extraction Workflow

This diagram illustrates the separation of a neutral Boc-protected product from basic and acidic impurities.

G cluster_0 Step 1: Remove Basic Impurities cluster_1 Step 2: Remove Acidic Impurities start Crude Product in Organic Solvent (Boc-Product, Unreacted Amine, Acidic Byproduct) wash1 Wash with Dilute Acid (e.g., 1M HCl) start->wash1 layers1 Separate Layers wash1->layers1 org1 Organic Layer: (Boc-Product, Acidic Byproduct) layers1->org1 aq1 Aqueous Layer: (Protonated Amine Salt) layers1->aq1 wash2 Wash with Dilute Base (e.g., NaHCO3) org1->wash2 layers2 Separate Layers wash2->layers2 org2 Organic Layer: (Pure Boc-Product) layers2->org2 aq2 Aqueous Layer: (Deprotonated Acidic Salt) layers2->aq2 end Dry and Evaporate Organic Layer org2->end

Caption: Workflow for purification via acid-base extraction.

References

  • Help Removing Excess Boc Anhydride : r/OrganicChemistry - Reddit. (2023). Reddit. [Link]

  • CN112661672A - Crystallization method of Boc-amino acid. (2021).
  • Di-tert-butyl dicarbonate - Wikipedia. (n.d.). Wikipedia. [Link]

  • Product is dissolved in Boc. How can Crystallize the product that is dissolved in Boc? (2022). ResearchGate. [Link]

  • BOC Protection and Deprotection. (n.d.). J&K Scientific LLC. [Link]

  • Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? (2012). ResearchGate. [Link]

  • Dual protection of amino functions involving Boc. (2013). Royal Society of Chemistry. [Link]

  • Acid-Base Extraction. (n.d.). University of Colorado Boulder. [Link]

  • Mono Boc-Protection of Butane-1,4-diamine! Synthetic issue! (2022). Reddit. [Link]

  • Acid–base extraction - Wikipedia. (n.d.). Wikipedia. [Link]

  • Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. (n.d.). PubMed. [Link]

  • Boc Protecting Group for Amines. (n.d.). Chemistry Steps. [Link]

  • Amine workup : r/Chempros - Reddit. (2024). Reddit. [Link]

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. [Link]

  • Acid-Base Extraction Tutorial. (2020). YouTube. [Link]

  • Acid-Base Extraction - Chemistry LibreTexts. (2022). Chemistry LibreTexts. [Link]

  • BOC Protection and Deprotection. (n.d.). Hebei Boze Chemical Co., Ltd. [Link]

  • Reactions that Work: Boc Protection. (2012). Chemtips - WordPress.com. [Link]

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minimizing impurities in the synthesis of Tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this synthesis. We provide in-depth troubleshooting advice and frequently asked questions to help you minimize impurities and maximize yield and purity.

Introduction

This compound is a valuable building block in medicinal chemistry, notable for its sterically hindered piperidine core. The gem-dimethyl group at the C3 position imparts specific conformational constraints, making it a desirable scaffold for targeting various biological receptors. However, the synthesis, typically involving the reductive amination of a corresponding ketone, presents several challenges. This guide provides expert-driven insights to overcome these hurdles, ensuring a robust and reproducible synthesis.

Troubleshooting Guide: From Starting Materials to Final Product

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Category 1: Starting Material and Reagent Integrity

Question: My reaction is sluggish, or I'm seeing multiple unexpected spots on my initial TLC analysis. What could be the issue with my starting materials?

Answer: The purity and handling of your starting material, tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate, and reagents are paramount.

  • Causality: The primary culprit is often moisture or acidic impurities. The Boc (tert-butyloxycarbonyl) protecting group is highly sensitive to acid, and even trace amounts can initiate premature deprotection[1][2]. Moisture can hydrolyze the reducing agent and interfere with the crucial imine formation step in reductive amination.

  • Troubleshooting Steps:

    • Verify Starting Ketone Purity: Confirm the purity of your tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate via NMR or LC-MS. An old or improperly stored starting material may have degraded.

    • Use Anhydrous Solvents: Ensure all solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Methanol) are of anhydrous grade. If in doubt, use freshly distilled solvents or those stored over molecular sieves.

    • Check Reagent Quality: Use a fresh, high-purity source of your amine (e.g., ammonium acetate, ammonia in methanol) and reducing agent (e.g., Sodium triacetoxyborohydride - STAB). STAB, in particular, is moisture-sensitive.

Category 2: Reaction Conditions & Side Products

Question: My main impurity appears to have a mass corresponding to the starting ketone. Why is the reaction not going to completion?

Answer: Incomplete conversion is typically linked to inefficient imine formation or a deactivated reducing agent. Reductive amination is a two-step process within one pot: imine formation followed by reduction[3][4].

  • Causality:

    • Inefficient Imine Formation: The equilibrium between the ketone/amine and the imine/water may not favor the imine. This is often pH-dependent. The gem-dimethyl groups adjacent to the carbonyl can also sterically hinder the initial nucleophilic attack by the amine.

    • Reducing Agent Issues: The reducing agent may have been quenched by moisture or may not be potent enough under your chosen conditions.

  • Troubleshooting Steps:

    • Catalytic Acid: Add a catalytic amount of a weak acid, such as acetic acid (AcOH), to the reaction mixture. This protonates the carbonyl oxygen, making the carbon more electrophilic and accelerating imine formation[5].

    • Molecular Sieves: Add activated 4Å molecular sieves to the reaction. These will sequester the water produced during imine formation, driving the equilibrium towards the product[5].

    • Reagent Addition Sequence: For a more controlled reaction, stir the ketone, amine source, and acetic acid together for 1-2 hours before adding the reducing agent. This allows for sufficient imine to form prior to the reduction step.

Question: I'm observing a significant impurity with a higher molecular weight than my product. What is this and how can I prevent it?

Answer: This is likely a tertiary amine impurity formed via over-alkylation. The desired primary amine product can act as a nucleophile, reacting with another molecule of the imine intermediate.

  • Causality: The newly formed primary amine product is often more nucleophilic than the initial amine source (e.g., ammonia). If the concentration of the imine intermediate remains high, the product can react with it, leading to a secondary amine which is then reduced to a tertiary amine byproduct[6].

  • Troubleshooting Steps:

    • Use a Milder Reducing Agent: Sodium triacetoxyborohydride (STAB) is the reagent of choice because it is less reactive and selectively reduces the protonated iminium ion over the starting ketone[6]. This keeps the concentration of the free ketone available for imine formation low, minimizing side reactions.

    • Control Stoichiometry: Use a moderate excess of the amine source (e.g., 1.5-2.0 equivalents of ammonium acetate) to outcompete the product amine in reacting with the imine.

    • One-Pot Tandem Protection: A highly effective strategy is to perform a tandem reductive amination/Boc-protection of the newly formed amine in one pot. However, since the piperidine nitrogen is already Boc-protected, this is less applicable here and highlights the importance of controlling the primary reaction.

Category 3: Work-up and Purification

Question: During my aqueous work-up or column chromatography, I am generating a new, more polar impurity. What is happening?

Answer: You are likely cleaving the Boc protecting group.

  • Causality: The Boc group is notoriously labile under acidic conditions[1][7]. Standard work-up procedures involving acidic washes (e.g., 1N HCl) or purification on silica gel (which is inherently acidic) can cause partial or complete deprotection, leading to the free piperidine which is highly polar.

  • Troubleshooting Steps:

    • Neutral or Basic Work-up: Avoid acidic washes. Use saturated sodium bicarbonate (NaHCO₃) or brine solution for your aqueous extractions.

    • Neutralize Silica Gel: If performing column chromatography, pre-treat your silica gel by slurrying it in the eluent containing 0.5-1% triethylamine (Et₃N) or another volatile base. This will neutralize the acidic sites on the silica surface.

    • Alternative Purification: If deprotection remains an issue, consider alternative purification methods such as crystallization or distillation if the product is amenable.

Impurity Potential Cause Recommended Action
Unreacted Starting KetoneInefficient imine formation; Deactivated reducing agentAdd catalytic AcOH; Use molecular sieves; Check reducing agent quality.
Tertiary Amine ByproductOver-alkylation of the product amineUse STAB as the reducing agent; Control stoichiometry.
De-protected PiperidineAcidic conditions during work-up or purificationUse basic/neutral aqueous wash; Neutralize silica gel with Et₃N.
Boron-Amine ComplexesUse of NaBH₃CN or NaBH₄Use STAB; Perform a careful aqueous work-up with a mild base.[4]

Frequently Asked Questions (FAQs)

Q1: What is the optimal reducing agent for this synthesis? A1: Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is highly recommended. It is milder and more selective for iminium ions than other hydrides like sodium cyanoborohydride (NaBH₃CN) or sodium borohydride (NaBH₄), reducing the risk of side reactions such as ketone reduction or over-alkylation[6].

Q2: Can I use ammonia gas directly instead of ammonium acetate? A2: While possible, using a solution of ammonia in methanol or ammonium acetate is often more practical and controllable in a standard laboratory setting. Ammonium acetate serves as both the ammonia source and a buffer to maintain a favorable pH for imine formation.

Q3: How should I store the final product? A3: Like most Boc-protected amines, the final product should be stored in a cool, dry place, preferably refrigerated and under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation over time[1].

Q4: My reaction seems to work, but the yield is consistently low. What are the most likely reasons? A4: Low yields can stem from several factors:

  • Mechanical Loss: Ensure efficient extraction from the aqueous phase during work-up. The product may have some water solubility.

  • Incomplete Reaction: As discussed in the troubleshooting section, ensure the imine formation is efficient.

  • Product Degradation: Accidental deprotection during purification is a common cause of yield loss.

  • Steric Hindrance: The gem-dimethyl group at the C3 position provides significant steric hindrance, which can inherently slow down the reaction and lead to lower yields compared to un-substituted analogs. Extending the reaction time or slightly increasing the temperature (e.g., to 40 °C) may be beneficial, but must be balanced against potential side reactions.

Visualizing the Process

Workflow and Troubleshooting Logic

The following diagram illustrates the synthetic workflow and a decision tree for troubleshooting common issues.

G cluster_prep Preparation cluster_reaction Reaction cluster_troubleshoot Troubleshooting Point cluster_solutions Solutions cluster_workup Work-up & Purification Start Start: Reagents & Solvents Ketone Tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate Start->Ketone Amine Amine Source (NH4OAc) Start->Amine Solvent Anhydrous Solvent (DCM/THF) Start->Solvent Mix 1. Mix Ketone, Amine, AcOH 2. Stir 1-2h (Optional: Mol. Sieves) Ketone->Mix Amine->Mix Solvent->Mix Add_STAB Add STAB Stir 12-24h at RT Mix->Add_STAB Monitor Monitor by TLC/LC-MS Add_STAB->Monitor Check Reaction Incomplete? Monitor->Check Impurity Major Impurity Present? Monitor->Impurity Action1 Extend Reaction Time Add more STAB Check->Action1 Yes Workup Quench & Basic Work-up (Sat. NaHCO3) Check->Workup No Action2 Identify Impurity (See Table 1) Impurity->Action2 Yes Impurity->Workup No Purify Column Chromatography (Silica + 1% Et3N) Workup->Purify Final Characterize & Store Purify->Final

Caption: Troubleshooting workflow for the synthesis.

Mechanism of Over-Alkylation Impurity Formation

This diagram shows how the desired primary amine product can react further to form an unwanted tertiary amine.

G Ketone Starting Ketone (R-C=O) Imine Imine Intermediate (R-C=NH) Ketone->Imine + NH3 - H2O Product Desired Product (Primary Amine, R-CH-NH2) Imine->Product + [H] (STAB) Impurity_Imine Secondary Imine (R-C=N-CH-R) Product->Impurity_Imine + Imine Intermediate (Side Reaction) Impurity Tertiary Amine Impurity Impurity_Imine->Impurity + [H] (STAB)

Caption: Pathway for over-alkylation side reaction.

Recommended Experimental Protocol

This protocol is designed to minimize common impurities and provide a reliable route to the target compound.

Reagents & Materials:

  • Tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate (1.0 eq)

  • Ammonium Acetate (NH₄OAc) (2.0 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic Acid (AcOH), glacial (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for chromatography

  • Triethylamine (Et₃N)

Procedure:

  • To a flame-dried round-bottom flask under an argon or nitrogen atmosphere, add tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate (1.0 eq) and anhydrous DCM (approx. 0.1 M concentration).

  • Add ammonium acetate (2.0 eq) followed by glacial acetic acid (1.2 eq).

  • Stir the resulting mixture at room temperature for 1 hour to facilitate imine formation.

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the stirring suspension. Note: The reaction may bubble slightly as gas evolves.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting ketone is consumed.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Prepare a silica gel slurry for column chromatography using your desired eluent system (e.g., Hexanes/Ethyl Acetate) containing 1% triethylamine.

  • Purify the crude product via column chromatography to obtain the pure this compound.

References

  • BenchChem Technical Support. (n.d.). ortho-methyl 4-Anilino-1-Boc-piperidine stability issues and storage.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Yadav, J. S., et al. (2019). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B, 58B(4), 517-522.
  • Al-Zoubi, R. M., et al. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Hammarström, L. G. J., et al. (2002). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Organic Syntheses, 79, 209.
  • Matassini, C., Clemente, F., & Cardona, F. (2019). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.
  • Clemente, F., Matassini, C., & Cardona, F. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Molecules, 25(21), 5129.
  • Li, J., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505.
  • ResearchGate. (n.d.). Reductive amination and amide synthesis. Reagents and conditions. Retrieved from [Link]

  • Tiefenbrunner, I., Shaaban, S., & Maulide, N. (2020). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Chemistry – A European Journal, 26(72), 17354-17371.
  • Dudin, L., et al. (2011). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Molecules, 16(7), 5949-5959.
  • Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(36), 15459-15481.
  • Zhang, L., et al. (2013). Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate.
  • BenchChem Technical Support. (n.d.). An In-depth Technical Guide to the Chemical Properties of Boc-Protected Piperazine Linkers.
  • Google Patents. (n.d.). CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Guichard, G., et al. (2008). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)
  • Reddit. (2021). Having great trouble with a Boc-protection reaction.
  • That Chemist (old). (2022, April 29). Reductive Amination & Amide Synthesis (IOC 40). YouTube. Retrieved from [Link]

  • Reddit. (2021). Having great trouble with a Boc-protection reaction.
  • Pharmaffiliates. (n.d.). tert-Butyl (R)-3-aminopiperidine-1-carboxylate. Retrieved from [Link]

  • Chemsrc. (n.d.). (3S,4R)-TERT-BUTYL 4-AMINO-3-METHOXYPIPERIDINE-1-CARBOXYLATE. Retrieved from [Link]

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Validation & Comparative

The Strategic Advantage of Gem-Dimethyl Substitution: A Comparative Guide to Tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the piperidine scaffold remains a cornerstone of medicinal chemistry, featuring in a vast array of approved therapeutics.[1][2] Its prevalence is a testament to its favorable physicochemical properties and its ability to present substituents in a well-defined three-dimensional arrangement. However, the nuanced art of drug design often lies in the subtle modifications of these privileged structures. This guide offers an in-depth comparison of Tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate, a valuable building block, with other piperidine alternatives. We will explore how the introduction of a gem-dimethyl group at the C3 position can profoundly influence conformational stability, metabolic resistance, and ultimately, pharmacological activity.

The Gem-Dimethyl Effect: More Than Just Bulk

The defining feature of this compound is the presence of two methyl groups on the same carbon atom adjacent to the amino-substituted carbon. This "gem-dimethyl" or "Thorpe-Ingold" effect imparts significant conformational rigidity to the piperidine ring. By restricting the rotational freedom of the C2-C3 and C3-C4 bonds, the gem-dimethyl group can lock the piperidine into a more defined chair conformation. This pre-organization can be highly advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to enhanced potency and selectivity.

Furthermore, the gem-dimethyl substitution can serve as a metabolic shield. Cytochrome P450 enzymes, responsible for the metabolism of many drugs, often target sterically accessible C-H bonds for oxidation. The presence of the gem-dimethyl group can hinder enzymatic access to the adjacent C2 and C4 positions, thereby slowing down metabolic degradation and improving the pharmacokinetic profile of the resulting drug candidate.

Comparative Physicochemical and Pharmacological Profile

While direct head-to-head comparative studies are not extensively published, we can infer the impact of the gem-dimethyl group by examining related research. For instance, studies on sigma-1 receptor ligands have shown that 3,3-dimethylpiperidine derivatives can exhibit high affinity and selectivity.[3] This suggests that the conformational constraint imposed by the gem-dimethyl group can be beneficial for optimizing interactions with specific biological targets.

The introduction of gem-difluorination, a related concept, has been shown to influence physicochemical properties such as pKa and lipophilicity (LogP).[4][5][6][7][8] While not a direct comparison to gem-dimethyl, these studies highlight how substitution on the piperidine ring can be used to fine-tune these critical drug-like properties. It is plausible that the gem-dimethyl group, through its influence on the local electronic environment and overall molecular shape, can similarly modulate these parameters.

To provide a clearer picture, the following table summarizes the key attributes of this compound in comparison to its non-dimethylated and mono-methylated counterparts.

FeatureTert-butyl 4-aminopiperidine-1-carboxylateTert-butyl 4-amino-3-methylpiperidine-1-carboxylateThis compound
Conformational Flexibility HighModerateLow
Potential Metabolic Stability LowerModerateHigher
Synthetic Accessibility HighModerateModerate
Potential for Stereoisomers AchiralChiral (cis/trans)Achiral
Expected Impact on Potency VariablePotentially enhanced due to chiralityPotentially enhanced due to pre-organization

Experimental Protocols: Harnessing the Potential of Substituted Piperidines

The utility of any building block is ultimately determined by its performance in key chemical transformations. Here, we provide detailed protocols for two common and critical reactions in drug discovery: amide bond formation and reductive amination.

Protocol 1: Amide Coupling

Amide bond formation is a cornerstone of medicinal chemistry. The following protocol outlines a standard procedure for coupling a carboxylic acid to the primary amine of our featured building block.

Diagram of Amide Coupling Workflow

AmideCoupling reagents Carboxylic Acid (1.0 eq) this compound (1.0 eq) EDC (1.2 eq), HOBt (1.2 eq) DIPEA (2.0 eq) Anhydrous DMF reaction Stir at room temperature for 12-24 hours reagents->reaction 1. Combine reagents workup Aqueous work-up (Water, Brine) reaction->workup 2. Quench and extract purification Column Chromatography (Silica gel) workup->purification 3. Isolate crude product product Purified Amide Product purification->product 4. Purify ReductiveAmination reagents Aldehyde or Ketone (1.0 eq) this compound (1.1 eq) Sodium triacetoxyborohydride (1.5 eq) Dichloroethane (DCE) reaction Stir at room temperature for 4-12 hours reagents->reaction 1. Combine reagents workup Aqueous work-up (Saturated NaHCO3) reaction->workup 2. Quench and extract purification Column Chromatography (Silica gel) workup->purification 3. Isolate crude product product Purified Secondary Amine purification->product 4. Purify

Sources

The 3,3-Dimethylpiperidine Scaffold: A Comparative Guide to the Biological Activity of its Amide, Urea, and Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quest for novel molecular scaffolds that can be readily diversified to explore a range of biological activities is perpetual. The piperidine moiety is a well-established privileged structure in medicinal chemistry, and its strategic substitution can lead to compounds with significant therapeutic potential. Among these, the Tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate scaffold offers a unique combination of features: a conformationally constrained ring system due to the gem-dimethyl substitution, and a primary amine that serves as a versatile handle for chemical elaboration.

This guide provides a comparative analysis of the biological activities of compounds synthesized from this scaffold, focusing on three common classes of derivatives: amides, ureas, and sulfonamides. While a direct head-to-head comparative study of a comprehensive library of these derivatives is not yet available in the public domain, this guide synthesizes findings from various studies on related piperidine structures to provide insights into the potential therapeutic applications and the underlying structure-activity relationships (SAR).

The Core Scaffold: A Foundation for Diversity

The starting material, this compound, provides a robust platform for generating a library of diverse compounds. The Boc-protecting group on the piperidine nitrogen ensures stability and allows for selective reactions at the 4-amino position. The gem-dimethyl group at the 3-position restricts the conformational flexibility of the piperidine ring, which can be advantageous in achieving specific and high-affinity interactions with biological targets.

Synthetic Pathways to Functionalization

The primary amino group at the 4-position is the key to diversification. Standard and reliable synthetic protocols can be employed to generate libraries of amides, ureas, and sulfonamides.

A This compound B Amide Derivatives A->B Acylation C Urea Derivatives A->C Addition D Sulfonamide Derivatives A->D Sulfonylation RCOCl Acyl Chloride (R-COCl) / Amide Coupling Reagents RCOCl->B RNCO Isocyanate (R-NCO) RNCO->C RSO2Cl Sulfonyl Chloride (R-SO2Cl) RSO2Cl->D cluster_0 Synthesis Workflow A 1. Dissolve Tert-butyl 4-amino-3,3-dimethyl- piperidine-1-carboxylate in an aprotic solvent (e.g., DCM or THF). B 2. Add a base (e.g., triethylamine or DIPEA). A->B C 3. Cool the reaction mixture to 0 °C. B->C D 4. Add the desired acyl chloride (R-COCl) or activate a carboxylic acid (R-COOH) with a coupling agent (e.g., HATU, HOBt/EDC). C->D E 5. Stir the reaction at room temperature until completion (monitor by TLC or LC-MS). D->E F 6. Perform aqueous work-up and extract the product with an organic solvent. E->F G 7. Purify the crude product by column chromatography. F->G

Caption: Workflow for the synthesis of amide derivatives.

Detailed Steps:

  • Dissolution: Dissolve one equivalent of this compound in a suitable anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add 1.2 to 1.5 equivalents of a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), to the solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Acylating Agent Addition: Slowly add one equivalent of the desired acyl chloride (R-COCl). Alternatively, if starting from a carboxylic acid (R-COOH), pre-activate it with a coupling agent like HATU or a combination of HOBt and EDC before adding it to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent like DCM or ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.

In Vitro Anticancer Activity Assay (MTT Assay)

cluster_1 MTT Assay Workflow H 1. Seed cancer cells in a 96-well plate and allow them to adhere overnight. I 2. Treat the cells with serial dilutions of the test compounds for 48-72 hours. H->I J 3. Add MTT solution to each well and incubate for 2-4 hours. I->J K 4. Solubilize the formazan crystals with a suitable solvent (e.g., DMSO). J->K L 5. Measure the absorbance at 570 nm using a microplate reader. K->L M 6. Calculate the IC50 value from the dose-response curve. L->M

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: Seed the desired cancer cell line into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (medium with the compound solvent) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48 to 72 hours at 37 °C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC50) by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

cluster_2 Broth Microdilution Workflow N 1. Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate. O 2. Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard). N->O P 3. Inoculate each well with the microbial suspension. O->P Q 4. Include positive (microbe, no compound) and negative (broth only) controls. P->Q R 5. Incubate the plate under appropriate conditions (e.g., 37 °C for 24 hours). Q->R S 6. Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration with no visible growth. R->S

Caption: Workflow for determining the Minimum Inhibitory Concentration.

Detailed Steps:

  • Compound Dilution: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compounds in a sterile 96-well microtiter plate containing the appropriate growth medium (e.g., Mueller-Hinton broth for bacteria).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells. [1]3. Inoculation: Add the prepared inoculum to each well of the microtiter plate.

  • Controls: Include a positive control (wells with inoculum but no compound) and a negative control (wells with medium only).

  • Incubation: Cover the plate and incubate at the optimal temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria). [1]6. MIC Determination: After incubation, visually inspect the wells for turbidity. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. By functionalizing the 4-amino group to form amides, ureas, and sulfonamides, researchers can access a diverse chemical space with the potential for a wide range of biological activities.

This comparative guide, based on existing literature for related piperidine structures, suggests that:

  • Amide derivatives are strong candidates for the development of anticancer and neuroprotective agents.

  • Urea derivatives show promise for neuroprotection with potentially favorable safety profiles.

  • Sulfonamide derivatives are attractive for developing novel antimicrobial agents and inhibitors of cancer-related enzymes.

Future research should focus on the systematic synthesis and parallel biological evaluation of a focused library of these derivatives to establish definitive structure-activity relationships. Such studies will be instrumental in unlocking the full therapeutic potential of the 3,3-dimethylpiperidine scaffold.

References

  • Li, J., et al. (2025). Design and Synthesis of Novel Piperidine Urea Derivatives with Neuroprotective Properties. Thieme Connect. [Link]

  • ResearchGate. (2020). Novel piperidine derivatives as colchicine binding site inhibitors induce apoptosis and inhibit epithelial-mesenchymal transition against prostate cancer PC3 cells. [Link]

  • ResearchGate. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. [Link]

  • PubMed Central (PMC). (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. [Link]

  • PubMed. (2000). Synthesis and biological evaluation of novel piperidine carboxamide derived calpain inhibitors. [Link]

  • PubMed Central (PMC). (2022). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. [Link]

  • ResearchGate. (2019). Characterization of 3,3-Dimethyl Substituted N-aryl Piperidines as Potent Microsomal Prostaglandin E Synthase-1 Inhibitors. [Link]

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A Senior Application Scientist's Guide to the Validation of In Vitro Assays for Novel Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Rigorous Assay Validation in Modern Drug Discovery

In the landscape of modern drug discovery, the journey from a promising chemical scaffold to a viable therapeutic candidate is paved with rigorous, quantitative biological assessment. In vitro assays serve as the foundational gateway in this process, offering critical insights into a compound's efficacy, potency, and potential toxicity.[1] However, the data derived from these assays are only as reliable as the assays themselves. Without a systematic and robust validation process, researchers risk making critical " go/no-go " decisions based on flawed or irreproducible data, leading to costly failures in later developmental stages.[1]

This guide provides an in-depth framework for the validation of key in vitro assays, with a specific focus on characterizing derivatives of Tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate . This scaffold is of significant interest due to the privileged nature of the piperidine ring—a six-membered heterocyclic amine that is a ubiquitous structural motif in medicinal chemistry.[2][3] Its conformational flexibility and the ability to functionalize it at multiple positions make it an incredibly adaptable scaffold for designing novel therapeutics targeting a wide array of biological targets, from CNS disorders to cancer.[4][5]

Our approach is grounded in the principles outlined by international regulatory bodies, such as the International Council for Harmonisation (ICH) Q2(R2) guidelines, which provide a harmonized framework for analytical procedure validation.[6][7][8] By integrating these standards with practical, field-proven insights, this guide will empower researchers to design, execute, and interpret self-validating assay systems, ensuring the generation of trustworthy and decision-enabling data.

The Validation Framework: Establishing Trust in Your Data

The objective of any analytical procedure validation is to demonstrate that the assay is fit for its intended purpose.[8] This is not a mere box-ticking exercise but a scientific investigation into the performance characteristics of the assay. A well-designed validation plan ensures that the method is reliable, reproducible, and provides accurate measurements of a compound's biological activity.

The core performance characteristics to be evaluated, as stipulated by ICH Q2(R2), include accuracy, precision, specificity, linearity, range, and robustness.[9][10]

Assay_Validation_Workflow Assay Validation Workflow cluster_0 Phase 1: Development & Optimization cluster_1 Phase 2: Pre-Validation Assessment cluster_2 Phase 3: Formal Validation cluster_3 Phase 4: Documentation & Implementation Assay_Dev Assay Development (Select Cell Line, Reagents, Endpoint) Optimization Parameter Optimization (e.g., Cell Density, Incubation Time) Assay_Dev->Optimization Initial Testing Pre_Val Pre-Validation Check (System Suitability, Preliminary Performance) Optimization->Pre_Val Accuracy Accuracy Pre_Val->Accuracy Precision Precision (Repeatability & Intermediate) Pre_Val->Precision Specificity Specificity Pre_Val->Specificity Linearity Linearity & Range Pre_Val->Linearity Robustness Robustness Pre_Val->Robustness Val_Report Validation Report (Summarize Data & Conclusions) Accuracy->Val_Report Precision->Val_Report Specificity->Val_Report Linearity->Val_Report Robustness->Val_Report SOP Standard Operating Procedure (SOP) (Implement for Routine Use) Val_Report->SOP

Caption: A structured workflow for in vitro assay validation.

Application I: Assessing Cytotoxicity with the MTT Assay

One of the first steps in characterizing a novel compound is to determine its effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[11] Its principle lies in the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells, primarily via mitochondrial dehydrogenases.[12] The amount of formazan produced is directly proportional to the number of viable cells.[12]

Experimental Protocol: MTT Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a this compound derivative.

Materials:

  • Selected cancer cell line (e.g., MCF-7 for breast cancer) and a non-cancerous control cell line (e.g., HEK293).[12]

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

  • Test compound (piperidine derivative) and a positive control (e.g., Doxorubicin).

  • MTT solution (5 mg/mL in PBS).

  • Dimethyl sulfoxide (DMSO).

  • 96-well microtiter plates.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and positive control wells.

  • Incubation: Incubate the plate for a defined period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[13] The rationale for this incubation period is to allow sufficient time for viable cells to convert the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well.[13] This step is critical to dissolve the water-insoluble formazan crystals. Pipette up and down to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[12]

Data Analysis & Validation Parameters

The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value is determined by plotting a dose-response curve of cell viability against the logarithm of the compound concentration.[11]

Validation ParameterAcceptance Criteria (Illustrative)Rationale & Causality
Linearity R² > 0.98 for cell number vs. absorbanceEnsures that the signal response is directly proportional to the number of viable cells within the working range of the assay.
Precision (Repeatability) Coefficient of Variation (CV) ≤ 15% for replicate wellsDemonstrates that the assay yields consistent results when performed multiple times under the same conditions on the same day.
Intermediate Precision CV ≤ 20% between different days/analystsConfirms the assay's reproducibility when faced with minor variations that occur in a typical lab environment (different operators, different days).
Accuracy 80-120% recovery of a known cytotoxic control's IC₅₀Verifies that the measured value is close to the true or accepted value, ensuring the assay is not subject to systematic error.
Robustness Assay performance is unaffected by minor changes (e.g., ±10% incubation time)Shows the assay's reliability and resilience to small, deliberate variations in method parameters.
Comparison with Alternatives: The LDH Assay

The Lactate Dehydrogenase (LDH) assay is another common cytotoxicity test. It measures the release of LDH, a stable cytosolic enzyme, from cells with damaged plasma membranes.[14]

  • MTT: Measures metabolic activity, indicating cell viability. It is an endpoint assay that can be affected by compounds that interfere with mitochondrial function.[14]

  • LDH: Measures membrane integrity, indicating cell death (necrosis or late apoptosis). It is performed on the cell culture supernatant, leaving the cells available for other assays.[13][15]

Using both assays can provide a more complete picture, distinguishing between cytostatic effects (growth inhibition, measured by MTT) and cytotoxic effects (cell death, measured by LDH).[14]

Application II: Characterizing Target Engagement with Enzyme Inhibition Assays

Many drugs exert their therapeutic effect by inhibiting specific enzymes.[16] An enzyme inhibition assay is designed to quantify how effectively a compound can block the activity of a target enzyme.[17] The piperidine scaffold is frequently used to design enzyme inhibitors due to its ability to present functional groups in specific 3D orientations to fit into an enzyme's active site.[4]

Experimental Protocol: General Enzyme Inhibition Assay

Objective: To determine the IC₅₀ of a piperidine derivative against a target enzyme (e.g., a specific kinase or protease).

Materials:

  • Purified target enzyme.

  • Specific substrate for the enzyme.

  • Test inhibitor (piperidine derivative).

  • Assay buffer (optimized for pH and cofactors).[16]

  • Detection system (e.g., spectrophotometer or luminometer).

Procedure:

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, and a serial dilution of the inhibitor in the assay buffer.

  • Enzyme-Inhibitor Pre-incubation: In a 96-well plate, add the enzyme and varying concentrations of the inhibitor. Allow them to pre-incubate for a set time (e.g., 15-30 minutes) at room temperature. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.[16]

  • Reaction Initiation: Start the enzymatic reaction by adding the substrate to all wells.

  • Reaction Monitoring: Monitor the formation of the product over time. This can be done by measuring changes in absorbance, fluorescence, or luminescence, depending on the nature of the substrate and product.[16]

  • Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition against the log of the inhibitor concentration to determine the IC₅₀.

Enzyme_Inhibition Principle of Enzyme Inhibition cluster_0 No Inhibition cluster_1 Competitive Inhibition Enzyme Enzyme Product Product Enzyme->Product acts on Substrate Substrate Substrate->Product is converted to Enzyme2 Enzyme No_Product No Reaction Enzyme2->No_Product Substrate2 Substrate Inhibitor Inhibitor (Piperidine Derivative) Inhibitor->Enzyme2 binds to active site

Caption: A diagram illustrating the basic principle of enzyme inhibition.

Validation and Comparison

For enzyme assays, validation focuses on ensuring the reliability of the IC₅₀ determination. In a comparative setting, a new piperidine derivative would be tested against a known inhibitor (reference compound) or a compound with an alternative chemical scaffold.

Validation ParameterAcceptance Criteria (Illustrative)Rationale & Causality
Linearity of Signal R² > 0.99 for product standard curveEnsures the detection method accurately quantifies the product generated by the enzyme.
Z'-factor Z' > 0.5A statistical parameter that assesses the quality of the assay by comparing the dynamic range (max signal vs. min signal) to the data variation. A Z' > 0.5 indicates a robust and reliable assay suitable for screening.
IC₅₀ Reproducibility IC₅₀ values are within a 2-3 fold range across experimentsConfirms that the primary output of the assay is consistent and reproducible over time.

Application III: Quantifying Affinity with Receptor-Ligand Binding Assays

Receptor binding assays are fundamental for understanding how a drug interacts with its specific protein target.[18] They are used to determine the binding affinity (often expressed as Kᵢ or Kₔ) of a compound.[19] The conformational flexibility of the piperidine ring is a key advantage here, as it allows the molecule to adapt its shape to fit snugly within a receptor's binding pocket.[2]

Experimental Protocol: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of a piperidine derivative for a specific receptor.

Materials:

  • Cell membranes or purified protein containing the receptor of interest.

  • A radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled) known to bind specifically to the target receptor.

  • Unlabeled test compound (piperidine derivative).

  • Incubation buffer.

  • Glass fiber filters and a cell harvester for separation.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Assay Setup: In test tubes or a 96-well filter plate, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium. The time and temperature are optimized for the specific receptor-ligand pair.

  • Separation of Bound and Free Ligand: Rapidly separate the receptor-bound radioligand from the free (unbound) radioligand. This is typically achieved by vacuum filtration through glass fiber filters, which trap the membranes (and thus the bound ligand) while allowing the free ligand to pass through.[20]

  • Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the amount of radioactivity using a scintillation counter. This measurement reflects the amount of radiolabeled ligand bound to the receptor.[19]

  • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the unlabeled test compound. The IC₅₀ (the concentration of test compound that displaces 50% of the specific binding of the radioligand) is determined from this curve. The Kᵢ (inhibition constant) is then calculated using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand.

Comparative Data Presentation

When comparing a novel this compound derivative against an alternative, data should be presented clearly and concisely. A summary table is highly effective for this purpose.

Table 1: Illustrative Performance Comparison of Lead Compound vs. Alternative

Assay TypeKey Performance MetricLead Compound (Piperidine Derivative A)Alternative Scaffold BValidation Status
Cytotoxicity (MCF-7) IC₅₀ (µM)15.2 ± 1.845.7 ± 5.1Fully Validated
Enzyme Inhibition (Kinase X) IC₅₀ (nM)8.9 ± 0.922.1 ± 2.5Fully Validated
Receptor Binding (GPCR Y) Kᵢ (nM)2.5 ± 0.3> 1,000Fully Validated
Selectivity Index (IC₅₀ Normal Cells / IC₅₀ Cancer Cells)10.52.1Calculated

Note: Data are hypothetical and for illustrative purposes only.

Conclusion

The validation of in vitro assays is a cornerstone of successful drug discovery. For novel chemical series, such as derivatives of this compound, a multi-faceted approach is essential. By systematically validating a suite of assays—from broad cytotoxicity screens to specific enzyme inhibition and receptor binding studies—researchers can build a comprehensive and reliable biological profile of their compounds. This guide provides the framework, protocols, and validation principles necessary to ensure that the generated data is robust, reproducible, and, most importantly, trustworthy. Adherence to these principles not only upholds scientific integrity but also accelerates the translation of promising molecules from the laboratory bench to potential clinical applications.

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Introduction: The Strategic Advantage of the 3,3-Dimethylpiperidine Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Efficacy of Drug Candidates Featuring the 3,3-Dimethylpiperidine Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in a vast array of clinically approved drugs targeting cancer, central nervous system (CNS) disorders, and infectious diseases.[1] Its utility stems from a combination of favorable properties: it's a saturated heterocycle that can improve aqueous solubility and modulate lipophilicity, its nitrogen atom can act as a key hydrogen bond acceptor or be protonated at physiological pH to interact with biological targets, and its chair-like conformation allows for precise three-dimensional positioning of substituents.[1][2][3]

Within this family, the 3,3-dimethylpiperidine moiety offers unique strategic advantages. The introduction of a gem-dimethyl group at the C3 position imparts several critical features:

  • Metabolic Stability: The quaternary carbon center sterically hinders adjacent positions, protecting the ring from metabolic degradation by cytochrome P450 enzymes. This can significantly enhance a drug candidate's half-life and overall pharmacokinetic profile.

  • Conformational Rigidity: The gem-dimethyl group restricts the conformational flexibility of the piperidine ring. This "locking" effect can pre-organize the molecule into a bioactive conformation, leading to higher binding affinity and selectivity for its intended target by reducing the entropic penalty of binding.

  • Modulation of Physicochemical Properties: The two methyl groups increase the lipophilicity of the scaffold, which can be fine-tuned to optimize membrane permeability and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

This guide provides a comparative analysis of drug candidates containing the 3,3-dimethylpiperidine scaffold, focusing on their efficacy against specific biological targets, particularly the Sigma-1 (σ1) and Sigma-2 (σ2) receptors, and contrasts their performance with alternative chemical scaffolds.

Comparative Analysis: Sigma Receptor Ligands

The Sigma-1 (σ1) and Sigma-2 (σ2) receptors have emerged as important therapeutic targets for neurological disorders and cancer. A significant body of research has focused on developing selective ligands for these receptors. The 3,3-dimethylpiperidine scaffold has proven to be particularly effective in generating highly selective σ1 receptor ligands.[4]

To illustrate this, we will compare a representative 3,3-dimethylpiperidine derivative with a well-characterized ligand built on a different scaffold, the 1-cyclohexylpiperazine core.

Compound/ScaffoldChemical Name/StructureTarget(s)Affinity (Kᵢ, nM)Selectivity (σ2/σ1)Functional Activity
3,3-Dimethylpiperidine 3,3-dimethyl-1-[3-(6-methoxynaphthalen-1-yl)propyl]piperidine (Compound 69 )σ1, σ2σ1: High (specific value not stated in source)Highly selective for σ1Not specified
1-Cyclohexylpiperazine 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28 )σ1, σ2σ1: 0.38σ2: 0.68~0.56 (non-selective)σ1 antagonist, σ2 agonist

Data synthesized from multiple sources indicating general trends and specific values where available.[4]

Expert Insights: The data highlights a key structure-activity relationship (SAR) trend. The 3,3-dimethylpiperidine scaffold in Compound 69 leads to high selectivity for the σ1 receptor over the σ2 receptor.[4] In contrast, the piperazine core of PB28 results in high but relatively equal affinity for both receptor subtypes.[4] This demonstrates how the choice of the core heterocyclic scaffold is a critical determinant of selectivity. The conformational restriction imposed by the gem-dimethyl group in compound 69 likely orients the naphthalene moiety in a way that is highly favorable for the σ1 binding pocket but sterically or electronically disfavored by the σ2 pocket. For researchers aiming to develop a σ1-selective tool compound or therapeutic, the 3,3-dimethylpiperidine scaffold represents a more promising starting point than the piperazine scaffold found in PB28.

Experimental Protocols for Efficacy Evaluation

Evaluating the efficacy of novel compounds requires robust and reproducible assays. The following protocols are standard methodologies for characterizing the binding affinity and functional activity of potential sigma receptor ligands.

Workflow for Evaluating Novel Sigma Receptor Ligandsdot

G cluster_0 In Silico & Synthesis cluster_1 In Vitro Primary Screening cluster_2 In Vitro Secondary Screening cluster_3 In Vivo Evaluation CompoundDesign Compound Design & Synthesis BindingAssay Radioligand Binding Assay (Determine Kᵢ & Selectivity) CompoundDesign->BindingAssay FunctionalAssay Functional Assay (Agonist vs. Antagonist) BindingAssay->FunctionalAssay Hits ADME ADME/Tox Profiling (Metabolic Stability, Cytotoxicity) FunctionalAssay->ADME Leads PK_PD Pharmacokinetics & Pharmacodynamics ADME->PK_PD EfficacyModel Animal Efficacy Models (e.g., Cancer, Neuropathic Pain) PK_PD->EfficacyModel

Sources

In Vivo Evaluation of Pharmaceuticals Derived from the 3,3-Dimethylpiperidine Scaffold: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine heterocycle is a cornerstone of modern medicinal chemistry, forming the structural core of numerous approved therapeutics.[1][2] Its prevalence stems from its favorable physicochemical properties, synthetic tractability, and its ability to engage with biological targets in a well-defined three-dimensional manner. Advanced building blocks like Tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate represent a sophisticated approach to drug design, enabling precise control over stereochemistry and functionality.

While specific clinical candidates derived directly from this exact starting material are not extensively detailed in public literature, the core structural motif—the 3,3-dimethylpiperidine scaffold—is of significant interest. The introduction of a gem-dimethyl group at the C3 position serves two primary purposes:

  • Conformational Restriction: The bulky methyl groups "lock" the piperidine ring into a more rigid conformation. This pre-organization can reduce the entropic penalty upon binding to a target protein, often leading to enhanced potency and selectivity.

  • Metabolic Shielding: The gem-dimethyl substitution can sterically hinder the metabolic activity of cytochrome P450 enzymes at adjacent positions, potentially reducing metabolic clearance and improving the drug's pharmacokinetic profile.[1]

This guide provides a comparative framework for the in vivo evaluation of pharmaceuticals incorporating this valuable scaffold. To illustrate the principles and methodologies, we will compare two hypothetical, yet representative, drug candidates targeting the Sigma-1 (σ1) receptor , a protein implicated in neuropathic pain and other CNS disorders.[3]

  • Compound A: A novel σ1 receptor antagonist featuring the core 3,3-dimethylpiperidine scaffold.

  • Alternative B: A direct structural analog of Compound A, but with an unsubstituted piperidine ring, serving as our baseline for comparison.

Through this comparative lens, we will explore the tangible in vivo consequences of this specific structural modification across preclinical efficacy, pharmacokinetics, and safety evaluations.

Part 1: Preclinical Efficacy Evaluation in a Neuropathic Pain Model

Scientific Rationale: Targeting the Sigma-1 Receptor

The σ1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, where it modulates calcium signaling and cellular stress responses. Antagonism of the σ1 receptor has been shown to produce significant anti-allodynic effects in animal models of neuropathic pain.[3][4] The rationale for testing our compounds in this context is that Compound A, with its conformationally restricted scaffold, is hypothesized to have a higher affinity and selectivity for the σ1 receptor binding site compared to the more flexible Alternative B, translating to greater potency in vivo.

Experimental Protocol: Chronic Constriction Injury (CCI) Model

The CCI model is a widely accepted and validated rodent model that mimics the symptoms of human neuropathic pain, such as mechanical allodynia (pain response to a non-painful stimulus).

Step-by-Step Methodology:

  • Animal Acclimatization: Male Sprague-Dawley rats (200-250g) are acclimatized for 7 days with free access to food and water.

  • Baseline Nociceptive Testing: Prior to surgery, the baseline paw withdrawal threshold to a mechanical stimulus is measured using von Frey filaments. An electronic von Frey anesthesiometer is used to apply increasing force to the plantar surface of the hind paw until the animal withdraws its paw. This is repeated three times for each paw, and the average is recorded.

  • CCI Surgery:

    • Animals are anesthetized with isoflurane.

    • The common sciatic nerve of the right hind limb is exposed through blunt dissection.

    • Proximal to the trifurcation, four loose ligatures of 4-0 chromic gut suture are tied around the nerve at ~1 mm intervals. The ligatures are tightened until they elicit a brief twitch in the respective hind limb.

    • The muscle and skin are closed in layers. Sham-operated animals undergo the same procedure without nerve ligation.

  • Post-Operative Assessment & Dosing:

    • Animals are allowed to recover for 7-10 days, during which time neuropathic pain behaviors develop.

    • On the day of the experiment, a post-surgery baseline withdrawal threshold is measured. Animals showing a significant decrease in withdrawal threshold in the ipsilateral (ligated) paw are selected for the study.

    • Animals are randomized into groups (n=8-10 per group): Vehicle control, Compound A (e.g., 1, 3, 10 mg/kg), and Alternative B (e.g., 1, 3, 10 mg/kg).

    • Compounds are administered orally (p.o.) or intraperitoneally (i.p.).

  • Efficacy Measurement: Paw withdrawal thresholds are measured at set time points post-dosing (e.g., 30, 60, 120, and 240 minutes) to determine the peak effect and duration of action. The investigator must be blinded to the treatment groups.

  • Data Analysis: The results are expressed as the paw withdrawal threshold (in grams) or as a percentage of the maximum possible effect (%MPE). Statistical analysis is performed using a two-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Bonferroni's).

Mandatory Visualization: CCI Efficacy Study Workflow

CCI_Workflow cluster_pre Pre-Study cluster_exp Experimental Phase cluster_post Analysis Acclimatization Animal Acclimatization (7 days) Baseline Baseline Nociceptive Testing (von Frey) Acclimatization->Baseline Surgery CCI Surgery or Sham Operation Baseline->Surgery Recovery Post-Op Recovery & Pain Development (7-10 days) Surgery->Recovery Randomization Group Randomization & Dosing Recovery->Randomization Measurement Post-Dose Efficacy Measurement (Time Course) Randomization->Measurement Analysis Data Analysis (ANOVA) Measurement->Analysis PK_Logic cluster_structure Structural Feature cluster_mechanism Mechanism cluster_outcome Pharmacokinetic Outcome Structure Introduction of 3,3-gem-dimethyl group on Piperidine Ring Mechanism Steric Shielding of Metabolically Liable Positions Structure->Mechanism leads to Metabolism Decreased Metabolic Clearance (CL) Mechanism->Metabolism HalfLife Increased Half-Life (t½) Metabolism->HalfLife results in Bioavailability Increased Oral Bioavailability (F%) Metabolism->Bioavailability improves Tox_Decision_Tree Start 7-Day Repeat-Dose Study Obs Clinical Observations Body Weight, Food Intake Start->Obs ClinPath Hematology & Clinical Chemistry Start->ClinPath Path Necropsy & Organ Weights Start->Path Decision Adverse Effects Observed? Obs->Decision ClinPath->Decision Path->Decision NOAEL Establish NOAEL Decision->NOAEL No Stop Stop/Redesign Compound (Poor Therapeutic Window) Decision->Stop Yes Proceed Proceed to Longer-Term Tox Studies NOAEL->Proceed

Sources

A Comparative Guide to Assessing Target Engagement of Ligands with a 3,3-Dimethylpiperidine Core

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Significance of the 3,3-Dimethylpiperidine Scaffold in Drug Discovery

The 3,3-dimethylpiperidine scaffold has emerged as a privileged structural motif in modern medicinal chemistry. Its inherent conformational rigidity, conferred by the gem-dimethyl substitution, offers a unique advantage in the design of potent and selective ligands. This substitution pre-organizes the piperidine ring into a stable chair conformation, reducing the entropic penalty upon binding to a biological target and often leading to enhanced affinity and selectivity.[1] Notably, derivatives of 3,3-dimethylpiperidine have demonstrated high affinity for challenging targets such as sigma receptors, which are implicated in a range of neurological disorders and cancer.[1][2][3]

Validating that a ligand directly interacts with its intended target within a physiological environment—a process known as target engagement—is a cornerstone of successful drug development.[4] It provides crucial evidence for the mechanism of action and builds confidence in structure-activity relationships (SAR). This guide provides a comparative analysis of key biophysical and cell-based assays for assessing the target engagement of ligands featuring the 3,3-dimethylpiperidine core, with a particular focus on their application to membrane-associated targets like the sigma-1 receptor.

Comparative Analysis of Target Engagement Methodologies

The selection of an appropriate target engagement assay depends on a multitude of factors, including the nature of the target protein, the properties of the ligand, the desired throughput, and the specific information required (e.g., affinity, kinetics, or simply confirmation of binding). Here, we compare four powerful techniques: Cellular Thermal Shift Assay (CETSA), Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP).

Assay Principle Advantages Limitations Throughput Sample Requirements
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein against thermal denaturation.Label-free; performed in a cellular or tissue context, confirming cell permeability and target binding in a native environment.[4][5]Indirect readout of binding; lower throughput for traditional Western blot-based detection.Low to High (depending on readout)Intact cells or tissue lysates.
Surface Plasmon Resonance (SPR) Measures changes in the refractive index at a sensor surface upon ligand binding to an immobilized target.Real-time, label-free kinetics (association and dissociation rates) and affinity determination.[6][7]Requires immobilization of the target protein, which can be challenging for membrane proteins; potential for artifacts due to mass transport limitations.Medium to HighPurified protein; small amount of ligand.
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of a ligand to a target in solution.Provides a complete thermodynamic profile of the interaction (affinity, enthalpy, entropy, and stoichiometry) in a single experiment; label-free.[8][9][10][11]Requires large amounts of purified, soluble, and stable protein and ligand; low throughput.LowPurified protein and ligand.
Fluorescence Polarization (FP) Measures the change in the tumbling rate of a fluorescently labeled tracer upon displacement by a test ligand.Homogeneous assay format; high throughput; sensitive.[12][13][14]Requires a fluorescently labeled probe and a known binding site; susceptible to interference from fluorescent compounds.HighPurified protein; fluorescently labeled tracer; test ligand.

Experimental Protocols and Methodological Considerations

Cellular Thermal Shift Assay (CETSA) for Sigma-1 Receptor Engagement

CETSA is particularly valuable for confirming that a 3,3-dimethylpiperidine ligand can cross the cell membrane and engage its intracellular target in a physiological context.

Experimental Workflow for CETSA

CETSA_Workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_heating Thermal Challenge cluster_lysis Cell Lysis & Separation cluster_detection Detection cell_culture Culture cells expressing Sigma-1 receptor treatment Treat cells with 3,3-dimethyl- piperidine ligand or vehicle cell_culture->treatment heating Heat cell aliquots across a temperature gradient treatment->heating lysis Lyse cells and centrifuge to separate soluble and precipitated proteins heating->lysis detection Quantify soluble Sigma-1 receptor (e.g., Western Blot, ELISA) lysis->detection SPR_Workflow cluster_immobilization Immobilization cluster_injection Analyte Injection cluster_detection Detection cluster_analysis Data Analysis immobilization Immobilize purified Sigma-1 receptor on a sensor chip injection Inject varying concentrations of 3,3-dimethylpiperidine ligand immobilization->injection detection Monitor the change in refractive index (Response Units) injection->detection analysis Fit data to a binding model to determine kon, koff, and KD detection->analysis

Caption: SPR workflow for kinetic and affinity analysis.

Step-by-Step Protocol:

  • Protein Preparation: Purify the sigma-1 receptor, solubilized in a suitable detergent that maintains its native conformation and activity.

  • Sensor Chip Immobilization: Immobilize the purified receptor onto a suitable sensor chip (e.g., a CM5 chip via amine coupling or a His-capture chip if the protein is His-tagged).

  • Ligand Preparation: Prepare a series of dilutions of the 3,3-dimethylpiperidine ligand in a running buffer that is compatible with both the protein and the ligand. The buffer should contain the same concentration of detergent as used for protein purification to maintain protein stability.

  • Binding Analysis: Inject the ligand solutions over the sensor chip surface at a constant flow rate. Monitor the association of the ligand to the immobilized receptor in real-time. Following the association phase, inject running buffer to monitor the dissociation of the ligand.

  • Regeneration: After each binding cycle, regenerate the sensor surface by injecting a solution that completely removes the bound ligand without denaturing the immobilized receptor (e.g., a low pH buffer or a high salt concentration).

  • Data Analysis: Fit the resulting sensorgrams (plots of response units versus time) to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ).

Causality Behind Experimental Choices: Immobilizing the target protein allows for the real-time monitoring of the binding event as the ligand flows over the surface. The use of a detergent-containing buffer is essential to maintain the solubility and functionality of the membrane protein. The kinetic analysis provides deeper insights into the binding mechanism beyond simple affinity.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

Experimental Workflow for ITC

ITC_Workflow cluster_preparation Sample Preparation cluster_titration Titration cluster_measurement Heat Measurement cluster_analysis Data Analysis preparation Prepare purified Sigma-1 receptor and 3,3-dimethylpiperidine ligand in matched buffer titration Inject small aliquots of the ligand into the protein solution preparation->titration measurement Measure the heat change after each injection titration->measurement analysis Fit the binding isotherm to determine KD, ΔH, ΔS, and stoichiometry (n) measurement->analysis

Caption: ITC workflow for thermodynamic profiling.

Step-by-Step Protocol:

  • Sample Preparation: Prepare highly purified and concentrated solutions of the sigma-1 receptor and the 3,3-dimethylpiperidine ligand in the same, precisely matched buffer. The buffer should contain the appropriate detergent for membrane protein stability.

  • Instrument Setup: Thoroughly clean and degas the sample and reference cells of the ITC instrument. Load the protein solution into the sample cell and the ligand solution into the injection syringe.

  • Titration: Perform a series of small, sequential injections of the ligand solution into the protein solution while maintaining a constant temperature.

  • Heat Measurement: The instrument measures the differential power required to maintain a zero temperature difference between the sample and reference cells, which is directly proportional to the heat of reaction.

  • Data Analysis: Integrate the heat flow data to obtain the heat change per injection. Plot the heat change per mole of injectant against the molar ratio of ligand to protein. Fit this binding isotherm to a suitable binding model to determine the binding affinity (Kₐ or Kₑ), enthalpy change (ΔH), and stoichiometry of binding (n). The entropy change (ΔS) can then be calculated.

Causality Behind Experimental Choices: The direct measurement of heat changes provides a label-free and solution-based assessment of binding thermodynamics. Using a matched buffer is critical to minimize heats of dilution that can interfere with the measurement of the heat of binding.

Fluorescence Polarization (FP) for High-Throughput Screening

FP is a high-throughput method well-suited for screening libraries of compounds or for rapid determination of binding affinities in a competitive format.

Experimental Workflow for Competitive FP Assay

FP_Workflow cluster_incubation Incubation cluster_excitation Excitation cluster_detection Detection cluster_analysis Data Analysis incubation Incubate purified Sigma-1 receptor, fluorescent tracer, and competitor (3,3-dimethylpiperidine ligand) excitation Excite the sample with plane-polarized light incubation->excitation detection Measure parallel and perpendicular fluorescence emission excitation->detection analysis Calculate fluorescence polarization and determine the IC50 of the competitor detection->analysis

Caption: Competitive FP assay workflow.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare solutions of purified sigma-1 receptor, a fluorescently labeled ligand (tracer) with known affinity for the receptor, and the unlabeled 3,3-dimethylpiperidine test ligand in a suitable assay buffer.

  • Assay Setup: In a microplate, add a fixed concentration of the receptor and the fluorescent tracer to each well. Then, add varying concentrations of the test ligand. Include control wells with receptor and tracer only (for maximum polarization) and tracer only (for minimum polarization).

  • Incubation: Incubate the plate for a sufficient time to reach binding equilibrium.

  • Measurement: Measure the fluorescence polarization of each well using a plate reader equipped with polarizing filters. The instrument measures the intensity of the emitted light parallel and perpendicular to the plane of the excitation light.

  • Data Analysis: Calculate the fluorescence polarization for each well. Plot the polarization values against the concentration of the test ligand. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the test ligand that displaces 50% of the bound fluorescent tracer.

Causality Behind Experimental Choices: The competitive format allows for the assessment of unlabeled ligands by their ability to displace a fluorescent probe. The change in polarization is directly related to the change in the molecular weight of the fluorescently labeled species in solution, providing a sensitive readout of the binding event.

Conclusion and Future Perspectives

The 3,3-dimethylpiperidine core represents a valuable scaffold for the development of potent and selective ligands. A thorough assessment of target engagement is paramount to advancing these compounds through the drug discovery pipeline. This guide has provided a comparative overview of four powerful techniques—CETSA, SPR, ITC, and FP—each offering unique insights into the interaction between a ligand and its target.

The choice of assay should be strategically aligned with the research question at hand. CETSA provides invaluable confirmation of target engagement in a cellular context. SPR delivers detailed kinetic information, while ITC offers a complete thermodynamic profile. FP is an excellent choice for higher-throughput screening and affinity ranking. By employing a multi-faceted approach that leverages the strengths of these complementary techniques, researchers can build a comprehensive understanding of the target engagement of their 3,-dimethylpiperidine-containing ligands, ultimately paving the way for the development of novel and effective therapeutics.

References

  • Rajarathnam, K., & Rösgen, J. (2014). Isothermal titration calorimetry of membrane proteins – Progress and challenges. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1838(1), 69-77.
  • Lea, W. A., & Simeonov, A. (2011). Fluorescence polarization assays in small molecule screening. Expert Opinion on Drug Discovery, 6(1), 17-32.
  • Berardi, F., et al. (2011). Synthesis and binding assays of novel 3,3-dimethylpiperidine derivatives with various lipophilicities as σ₁ receptor ligands. Journal of Medicinal Chemistry, 54(23), 8189-8199.
  • Keller, S. (2013). Isothermal titration calorimetry of ion-coupled membrane transporters. Methods in Molecular Biology, 974, 361-384.
  • Rajarathnam, K., & Rösgen, J. (2013). Isothermal Titration Calorimetry of Membrane Proteins – Progress and Challenges. bioRxiv.
  • Rajarathnam, K., & Rösgen, J. (2014). Isothermal titration calorimetry of membrane proteins - progress and challenges. Biochimica et Biophysica Acta, 1838(1 Pt A), 69–77.
  • Berardi, F., et al. (2009). 1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 (σ1) and sigma-2 (σ2) receptor ligands: a review. Central Nervous System Agents in Medicinal Chemistry, 9(3), 205-219.
  • Berardi, F., et al. (2009). 1-Cyclohexylpiperazine and 3,3-Dimethylpiperidine Derivatives as Sigma-1 (σ1) and Sigma-2 (σ2) Receptor Ligands: A Review.
  • Stroth, N. (2016). A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins. Journal of Biological Methods, 3(1), e39.
  • Rich, R. L., et al. (2011). Screening for GPCR Ligands Using Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 2(6), 458-463.
  • Renaud, J. P., et al. (2016). Biophysics in drug discovery: impact, challenges and opportunities. Nature Reviews Drug Discovery, 15(10), 679-698.
  • Rich, R. L., et al. (2011). Screening for GPCR Ligands Using Surface Plasmon Resonance.
  • Gusach, A., et al. (2024). Unlocking GPCR-ligand interactions: Measuring binding affinities with thermal shift assay. Protein Science, 33(5), e4971.
  • Martinez Molina, D., & Nordlund, P. (2016). The cellular thermal shift assay: A novel method for drug discovery. Drug Discovery Today: Technologies, 20, 1-7.
  • Abad-Zapatero, C. (2017). A focus on piperidine and piperazine scaffolds. Future Medicinal Chemistry, 9(16), 1851-1854.
  • Wanner, K. T., & Höfner, G. (2007). Surface plasmon resonance applied to G protein-coupled receptors. FEBS Journal, 274(18), 4686-4699.
  • Holson, E. B., et al. (2013). Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. ACS Medicinal Chemistry Letters, 4(12), 1149-1154.
  • Revvity. (n.d.). A simple method for preparing GPCR membrane model extracts from stable cell lines for use with the HTRF GTP Gi binding assay. Revvity.
  • Colabufo, N. A., et al. (2010). N-Arylalkylpiperidines as High-Affinity Sigma-1 and Sigma-2 Receptor Ligands: Phenylpropylamines as Potential Leads for Selective Sigma-2 Agents. Journal of Medicinal Chemistry, 53(4), 1504-1511.
  • Ferreira, L. G., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters, 3(10), 839-843.
  • Abate, C., et al. (2020). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-amnesic Activity. Journal of Medicinal Chemistry, 63(15), 8236-8253.
  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • Sahn, J. J., et al. (2018). Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. Molecular Pharmacology, 93(4), 366-377.
  • University of Turin. (n.d.). Development of sigma-1. Institutional Open Access Archive.
  • Tocris Bioscience. (n.d.). Sigma Receptors. Tocris Bioscience.
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  • Sun, Y., et al. (2018).
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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate is a substituted piperidine derivative frequently utilized as a building block in medicinal chemistry and drug discovery. Its structure, containing a BOC-protected amine and a free primary amine, imparts specific chemical properties that necessitate rigorous handling and disposal protocols. This guide provides a comprehensive, step-by-step framework for the safe management and disposal of this compound, ensuring the safety of laboratory personnel and adherence to environmental regulations. The procedures outlined herein are grounded in established chemical safety principles and regulatory standards, reflecting our commitment to supporting your research beyond the product itself.

Hazard Profile and Risk Assessment

Understanding the inherent risks of a chemical is the foundational step in its safe management. This compound, like many of its structural analogs, is classified as a hazardous substance. The primary hazards are summarized below.

Causality of Hazards:

  • The presence of the amino group (-NH2) lends the molecule a basic and nucleophilic character, contributing to its irritant and corrosive properties.

  • The overall organic structure makes it a potential environmental concern if not disposed of correctly, with some amine compounds exhibiting aquatic toxicity.[1]

  • Thermal decomposition can liberate toxic gases, such as nitrogen oxides (NOx) and carbon monoxide (CO), which is a critical consideration for the final disposal method.[2]

Table 1: GHS Hazard Profile for this compound and Analogs

Hazard Classification GHS Hazard Statement Description Supporting Evidence
Acute Toxicity, Oral H302 Harmful if swallowed. Analog data indicates oral toxicity.[3][4]
Skin Corrosion / Irritation H315 Causes skin irritation. Can cause severe burns with prolonged contact. The amine functional group is a known skin irritant.[2][3]
Serious Eye Damage / Irritation H319 Causes serious eye irritation or damage. Direct contact can lead to severe eye damage.[2][3]

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation. | Inhalation of dust or vapors can irritate the respiratory tract.[1][3] |

Pre-Disposal: Safe Handling and Waste Accumulation

Proper disposal begins with proper handling and accumulation at the point of generation. Adherence to these steps minimizes immediate risks and prevents hazardous reactions.

Personal Protective Equipment (PPE)

Before handling the chemical in any capacity (weighing, reaction quenching, or waste consolidation), the following PPE is mandatory:

  • Eye Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile) of sufficient thickness. Always inspect gloves before use and remove them using the proper technique to avoid skin contact.

  • Body Protection: A standard laboratory coat is required. For tasks with a higher risk of splashing, a chemically resistant apron is recommended.[3]

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[2]

Waste Segregation: The Principle of Incompatibility

Segregation is the most critical step in preventing laboratory accidents. This compound must be collected in a dedicated waste container and must not be mixed with incompatible materials.

  • Acids and Oxidizing Agents: Do not mix with strong acids or strong oxidizing agents.[2] The amino group can undergo a vigorous, exothermic acid-base reaction. Reaction with strong oxidizers can create a fire or explosion hazard.

  • Other Waste Streams: Keep this amine waste separate from other chemical wastes to ensure proper handling and disposal.[5]

Container Selection and Labeling

The integrity of your waste management system relies on the proper containment and identification of waste.

  • Select an Appropriate Container: Use a container made of compatible material, such as High-Density Polyethylene (HDPE) or glass. The original product container is often a suitable choice.[6]

  • Ensure Good Condition: The container must be in good condition, with a tightly sealing cap to prevent leaks or the release of fumes.[5][6]

  • Label Correctly and Immediately: As soon as the first drop of waste enters the container, it must be labeled. The label must include:

    • The words "HAZARDOUS WASTE ".[6]

    • The full chemical name: "this compound".

    • An accurate list of all constituents and their approximate percentages.

    • The date of accumulation.

Step-by-Step Disposal Workflow

The disposal of this compound is not a matter of sink or trash disposal.[7] It is a regulated process that culminates in transfer to a licensed professional service. The following workflow provides a clear, procedural path for compliance and safety.

G cluster_0 Phase 1: In-Lab Waste Management cluster_1 Phase 2: Professional Disposal start Waste Generated (Pure compound, solutions, or contaminated labware) ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Step 2: Select & Prepare Compatible Waste Container ppe->container segregate Step 3: Segregate Waste (Crucial: Keep away from acids and oxidizers) container->segregate label_node Step 4: Label Container Clearly ('HAZARDOUS WASTE', Full Chemical Name) segregate->label_node store Step 5: Store in Designated SAA (Secondary Containment, Well-Ventilated) label_node->store vendor Step 6: Arrange for Pickup (Contact your institution's EHS or a licensed hazardous waste vendor) store->vendor end_node Final Disposal (Typically via high-temperature incineration at an approved facility) vendor->end_node

Caption: Workflow for the safe disposal of this compound.

Experimental Protocol for Waste Disposal
  • Waste Generation and Initial Containment:

    • Collect all waste materials, including residual solids, solutions containing the compound, and contaminated items (e.g., weigh boats, pipette tips), at the point of generation.

    • For solid waste, place it directly into the designated hazardous waste container.

    • For liquid waste (e.g., mother liquor from crystallization), pour it carefully into the designated liquid hazardous waste container.

  • Container Management in the Satellite Accumulation Area (SAA):

    • Store the sealed and labeled hazardous waste container in a designated SAA near the point of generation.[6]

    • The SAA must be under the control of the laboratory personnel.

    • Ensure the container is stored within secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.

  • Arranging for Final Disposal:

    • Once the container is full, or if work on the project is complete, contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company.[5]

    • Provide them with the exact details from the waste label.

    • Follow their specific instructions for pickup and transfer of the waste.

Rationale for Incineration: High-temperature incineration is the preferred disposal method for this type of organic compound. This process ensures the complete destruction of the molecule, breaking it down into less harmful components like carbon dioxide, water, and nitrogen gas. The process is conducted in facilities equipped with scrubbers and filters to treat the exhaust gases, preventing the release of harmful NOx and other pollutants.[2]

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and preparedness is key to mitigating their impact.

  • Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[2][6]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]

  • Small Spill:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads).

    • Carefully sweep or scoop the absorbed material into a new, designated hazardous waste container.

    • Label the container appropriately and decontaminate the spill area.

    • All materials used for cleanup must be disposed of as hazardous waste.[6]

Regulatory Compliance

The disposal of this chemical is governed by federal and state regulations, primarily the Resource Conservation and Recovery Act (RCRA) as enforced by the U.S. Environmental Protection Agency (EPA).[8] By following the procedures in this guide, particularly the mandates for proper labeling, segregation, and use of a licensed disposal vendor, your laboratory will be operating in compliance with these critical environmental laws.

References

  • SAFETY DATA SHEET for tert-Butyl 4-[4-(aminomethyl)benzyloxy]piperidine-1-carboxylate. Fisher Scientific.

  • Amine Disposal For Businesses. Collect and Recycle.

  • (S)-tert-Butyl 3-aminopiperidine-1-carboxylate Safety Data Sheets. Echemi.

  • tert-Butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate. BLDpharm.

  • Safety Data Sheet for tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate. Fluorochem.

  • TERT-BUTYL 4-{[2-(DIMETHYLAMINO)ETHYL]AMINO}-3,3-DIMETHYLPIPERIDINE-1-CARBOXYLATE Product Description. ChemicalBook.

  • Guidelines: Handling and Disposal of Chemicals. Purdue University College of Engineering.

  • Hazardous Waste and Disposal Considerations. American Chemical Society.

  • Chapter 850: IDENTIFICATION OF HAZARDOUS WASTES. StateScape.

  • Chemical Waste. University of Texas at Austin Environmental Health & Safety (EHS).

  • SAFETY DATA SHEET for 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid. Fisher Scientific.

  • tert-Butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate. PubChem, National Center for Biotechnology Information.

  • (S)-tert-Butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate. ChemScene.

  • 3-[N-(tert-Butoxycarbonyl)amino]piperidine Safety Data Sheet. Jubilant Ingrevia Limited.

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling of Tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate (CAS No: 473838-65-2). As drug development professionals, our primary responsibility extends beyond discovery to ensuring the safety of our researchers. This document is structured to provide a deep, practical understanding of the necessary precautions, grounded in established safety protocols and the known hazard profile of structurally related piperidine derivatives.

Hazard Assessment: Understanding the Risk Profile

While comprehensive toxicological data for this specific molecule may be limited, the piperidine scaffold and related functional groups necessitate a cautious approach. Based on data from similar compounds, this compound is anticipated to present the following hazards[1]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The parent compound, piperidine, is known to be toxic, corrosive, and flammable, causing severe skin burns and eye damage[2][3]. Therefore, a risk assessment must assume this derivative poses similar, significant hazards. The primary routes of exposure are inhalation, skin contact, and eye contact.

Signal Word: Warning[1]

Pictograms:

The Core of Protection: Engineering Controls and Work Practices

Before relying on Personal Protective Equipment (PPE), the most effective safety measures are engineering controls and administrative work practices. PPE is the final barrier between the researcher and the chemical.

  • Engineering Control: All handling of this compound, especially when in solid (dust) form or when heated, must be conducted within a certified chemical fume hood to mitigate inhalation risks[4][5][6]. The laboratory should be equipped with an eyewash station and a safety shower in close proximity to the handling area[4][5].

  • Work Practices: Never work alone when handling hazardous materials[6]. Minimize the quantities of the chemical being handled. Wash hands thoroughly with soap and water after handling and before leaving the laboratory[1][3][7]. Avoid eating, drinking, or applying cosmetics in the laboratory[6][8].

Personal Protective Equipment (PPE) Matrix

The selection of PPE is task-dependent. The following table outlines the minimum required PPE for common laboratory operations involving this compound.

Operational Task Required PPE Scientific Rationale & Causality
Weighing & Aliquoting (Solid) • Safety Goggles with Side Shields• Nitrile or Neoprene Gloves (double-gloving recommended)• Laboratory Coat• N95 Respirator (or higher)The primary risk is the generation of fine dust, which can be easily inhaled and cause respiratory irritation[1]. Safety goggles protect against airborne particles. Double-gloving provides an extra layer of protection against direct skin contact and potential permeation.
Solution Preparation & Transfer (Liquid) • Chemical Splash Goggles• Face Shield (if splash potential is high)• Chemical-Resistant Gloves (Nitrile, Neoprene, or Butyl Rubber)[9]• Laboratory CoatThe risk shifts from dust inhalation to splashes and direct skin/eye contact. Chemical splash goggles provide a seal around the eyes, which is superior to safety glasses[10]. A face shield offers broader protection during larger volume transfers[9][10].
Running Reactions & Workup • Chemical Splash Goggles• Chemical-Resistant Gloves (Nitrile, Neoprene, or Butyl Rubber)• Laboratory Coat• Consider a chemical-resistant apron for larger scale work[9].This phase involves prolonged potential for exposure. Consistent use of gloves and eye protection is critical. Ensure gloves are inspected before use and replaced immediately if contamination or damage is suspected[6].

Procedural Guide: Step-by-Step Handling Protocol

This protocol provides a self-validating system for safe handling from receipt to disposal.

  • Pre-Handling Preparation:

    • Read and understand the Safety Data Sheet (SDS) for this or a closely related compound[7].

    • Ensure the chemical fume hood is operational and has a valid inspection sticker.

    • Assemble all necessary equipment and PPE before retrieving the chemical.

    • Designate a specific area within the fume hood for the handling procedure.

  • Chemical Handling:

    • Don all required PPE as outlined in the matrix above.

    • Carefully open the container inside the fume hood, avoiding any sudden movements that could aerosolize the solid.

    • Use spark-proof tools if handling larger quantities, as piperidine derivatives can be flammable[3][4].

    • Weigh the desired amount on a tared weigh boat. Minimize dust generation.

    • Tightly close the primary container and store it in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents and acids[1][5].

    • When dissolving, add the solid slowly to the solvent to prevent splashing.

  • Post-Handling & Cleanup:

    • Decontaminate all surfaces within the fume hood.

    • Carefully remove gloves, avoiding contact with the outer surface, and dispose of them in the designated chemical waste container.

    • Remove your lab coat and goggles.

    • Wash hands thoroughly with soap and water[1][7].

Emergency Operational Plan: Spills and Exposure

Accidents require immediate and correct responses.

Exposure Protocol:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[5][11]. Seek immediate medical attention[12].

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open[1]. Remove contact lenses if present and easy to do so. Seek immediate medical attention[1].

  • Inhalation: Move the individual to fresh air immediately[1][8]. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water[2][11]. Seek immediate medical attention.

Spill Response Protocol:

The following workflow outlines the immediate steps for managing a chemical spill.

Spill_Response_Workflow Alert Alert Personnel & Isolate Area Assess Assess Spill Size & Hazard Level Alert->Assess PPE Don Appropriate PPE (Goggles, Double Gloves, Lab Coat, Respirator) Assess->PPE Contain Contain Spill with Absorbent Material (e.g., Vermiculite, Sand) PPE->Contain Clean Collect Absorbed Material into a Labeled Waste Container Contain->Clean Decon Decontaminate Area with a suitable solvent followed by soap and water Clean->Decon Report Report Incident to Safety Officer Decon->Report

Caption: Workflow for Chemical Spill Response.

Disposal Plan

All waste materials, including contaminated gloves, weigh boats, and absorbent materials, must be considered hazardous waste.

  • Collect all waste in a clearly labeled, sealed, and chemically compatible container[1][11].

  • Do not mix with incompatible waste streams.

  • Follow all institutional, local, and national regulations for hazardous waste disposal[6][8].

References

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  • Personal protective equipment for handling (S)-3-(4-Fluorobenzyl)piperidine. Benchchem.
  • PIPERIDINE CAS Number - HAZARD SUMMARY. New Jersey Department of Health.
  • Tert-butyl (3S)
  • Safety D
  • Material Safety Data Sheet - Piperidine, 99%. Cole-Parmer.
  • SAFETY DATA SHEET - tert-Butyl 4-[4-(aminomethyl)
  • (S)
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
  • Working with Chemicals - Prudent Practices in the Laboratory.
  • SAFETY DATA SHEET - 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid. Fisher Scientific.
  • 3-[N-(tert-Butoxycarbonyl)
  • How to Promote Lab Safety When Working with Chemicals?. Lab Pro.

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.